1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2ClF3/c1-2-3-4-6(9)5-7(11,12)8(10,13)14/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQJFOCARQXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(C(F)(F)Br)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382122 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30428-47-8 | |
| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel polyhalogenated alkane, this compound. While specific literature on this exact molecule is sparse, this document outlines a robust and scientifically grounded approach to its synthesis via a free-radical addition mechanism. Furthermore, a thorough characterization workflow is detailed, providing expected spectroscopic data and analytical methodologies essential for structural confirmation and purity assessment. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of complex halogenated organic compounds.
Introduction and Rationale
Polyhalogenated alkanes are a class of compounds with diverse applications, ranging from refrigerants and solvents to key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The specific arrangement of different halogen atoms (fluorine, chlorine, and bromine) on an alkyl backbone can impart unique chemical and physical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a structurally complex molecule with multiple chiral centers, suggesting its potential as a building block for novel chemical entities. The presence of a trifluoroethyl group, along with strategically placed bromine and chlorine atoms, offers multiple sites for further chemical modification.
This guide addresses the absence of a defined synthetic protocol by proposing a plausible and efficient route based on well-established free-radical chemistry.[2][3][4] The subsequent characterization section is designed to provide a clear roadmap for confirming the successful synthesis and purification of the target compound.
Proposed Synthesis of this compound
The proposed synthesis involves the free-radical addition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to 1-hexene. This approach is predicated on the principle that a radical initiator can induce the homolytic cleavage of the weaker C-Br bond, generating a carbon-centered radical that can then add across the double bond of the alkene.[5][6]
Reaction Mechanism
The reaction proceeds via a classic free-radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.[3][4]
-
Initiation: The process begins with the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or UV irradiation, to generate initial radicals. These radicals then abstract a bromine atom from 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to form the key 1-chloro-1,2,2-trifluoro-2-bromoethyl radical.
-
Propagation: This is a two-step cyclic process.
-
The newly formed carbon radical adds to the terminal carbon of 1-hexene. This regioselectivity is governed by the formation of the more stable secondary alkyl radical.[6][7]
-
This secondary radical then abstracts a bromine atom from another molecule of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, yielding the final product and regenerating the 1-chloro-1,2,2-trifluoro-2-bromoethyl radical, which continues the chain reaction.
-
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.[2]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1-Hexene (freshly distilled)
-
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane (anhydrous)
-
5% Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.
-
Charging Reactants: The flask is charged with 1-hexene (1.0 eq) and anhydrous cyclohexane (100 mL). A solution of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (1.2 eq) and AIBN (0.05 eq) in 50 mL of cyclohexane is placed in the dropping funnel.
-
Reaction Execution: The solution in the flask is heated to reflux (~80°C). The solution from the dropping funnel is added dropwise over 1 hour. The reaction mixture is maintained at reflux for an additional 6 hours. Progress can be monitored by GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature. The organic solution is transferred to a separatory funnel and washed with 5% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any unreacted bromine species, followed by a wash with brine (1 x 50 mL).
-
Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum fractional distillation to yield this compound as a colorless oil.
Safety Precautions: Halogenated hydrocarbons should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). AIBN is a potential explosive and should be handled with care.
Characterization of this compound
A multi-technique approach is essential for the unambiguous structural elucidation and purity confirmation of the target compound.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the alkyl region (0.9-4.5 ppm). Distinct downfield multiplet for the proton at C4 adjacent to bromine. |
| ¹³C NMR | Signals for all 8 carbon atoms. Characteristic splitting patterns for carbons C1, C2, and C3 due to C-F coupling. |
| ¹⁹F NMR | Two distinct signals for the -CF₂Br and -CFCl- groups, exhibiting complex splitting due to F-F and F-H coupling.[1][8] |
| Mass Spec (EI) | Molecular ion cluster showing characteristic isotopic patterns for two bromine and one chlorine atom (M+, M+2, M+4, M+6).[9][10][11] |
| IR Spectroscopy | C-H stretching (~2850-2960 cm⁻¹), C-F stretching (~1100-1250 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), C-Br stretching (~500-600 cm⁻¹).[12][13] |
Detailed Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be complex due to diastereomers. The terminal methyl group (C8) should appear as a triplet around 0.9 ppm. The CHBr proton at C4 is expected to be the most downfield of the alkyl protons, likely appearing as a multiplet. Protons on C3, adjacent to the heavily substituted C2, will show complex splitting patterns.
-
¹⁹F NMR: This is a crucial technique for confirming the trifluoroethyl moiety.[14][15][16] The two fluorine atoms on C1 (-CF₂Br) are diastereotopic and should appear as an AB quartet, each further split by the fluorine on C2 and the protons on C3. The single fluorine on C2 (-CFCl-) will appear as a multiplet, coupled to the two fluorines on C1 and the protons on C3.
-
¹³C NMR: All eight carbon signals should be resolved. C1 and C2 will be significantly influenced by the attached halogens. J-coupling with fluorine will be evident: C1 will likely be a triplet, and C2 a doublet of triplets (or more complex due to coupling with both F on C1 and F on C2).
-
-
Mass Spectrometry (MS):
-
The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[10][17] The relative intensities of the M+, M+2, M+4, and M+6 peaks will be a definitive indicator of the elemental composition.
-
Fragmentation: Common fragmentation pathways would include the loss of Br•, Cl•, and cleavage of the C-C bonds, particularly alpha-cleavage next to the halogenated carbons. A prominent fragment corresponding to the loss of the butyl group at C4 is also expected.
-
-
Infrared (IR) Spectroscopy:
Characterization Workflow
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1,4-Dibromo-2-chloro-1,1,2-trifluorooctane CAS number and registry details
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a complex halogenated alkane. Its structure, featuring a long carbon chain with a specific arrangement of bromine, chlorine, and fluorine atoms, suggests its potential as a building block in organic synthesis or as a scaffold for the development of new chemical entities. The presence of multiple, different halogen atoms provides a versatile platform for selective chemical modifications. This guide provides a comprehensive overview of the available technical information for this compound, addresses the current gaps in the literature, and offers insights into its potential properties and applications based on the established principles of medicinal and synthetic chemistry.
Core Registry and Physicochemical Details
While detailed experimental data for this compound is not extensively available in public literature, its fundamental registry information has been established. The physicochemical properties listed below are computationally derived and provide a valuable starting point for experimental design and characterization.[1]
| Identifier | Value | Source |
| CAS Number | 30428-47-8 | PubChem[1] |
| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[1] |
| Molecular Weight | 360.44 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCCCC(C(C(F)(F)Br)(F)Cl)Br | PubChem[1] |
| InChI Key | VHDQJFOCARQXPL-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | 5.6 | PubChem[1] |
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the nature and position of the various carbon-halogen bonds. The differing electronegativities and bond strengths of C-F, C-Cl, and C-Br bonds allow for the potential for selective reactions.
Generally, the C-Br bonds are the most labile and therefore the most likely sites for nucleophilic substitution or the formation of organometallic reagents. The C-Cl bond is stronger and less reactive than the C-Br bond, while the C-F bonds are the strongest and least reactive. This hierarchy of reactivity provides a basis for designing synthetic strategies that selectively target one type of halogen over another.
Diagram: Reactivity Hierarchy
Caption: Relative reactivity of the carbon-halogen bonds.
Potential Synthetic Pathways
While no specific synthesis for this compound has been published, a plausible route could involve the free-radical halogenation of a suitable octane precursor. Free-radical halogenation is a common method for introducing halogens into alkanes.[2][3]
Hypothetical Synthesis Workflow
A potential, albeit non-selective, approach could start with a partially halogenated octane derivative. The introduction of the remaining halogens could proceed via a free-radical chain mechanism, typically initiated by UV light or a radical initiator.
Caption: A conceptual workflow for the synthesis of the target compound.
It is important to note that such a reaction would likely yield a mixture of products due to the multiple possible sites of halogenation on the octane backbone.[4] Therefore, a significant purification effort, likely involving advanced chromatographic techniques, would be necessary to isolate the desired compound.
Potential Applications in Drug Development
The incorporation of fluorine and other halogens into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5][6][7][8] Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[5][7][9]
Given its structure, this compound could serve as a unique scaffold or building block for several reasons:
-
Lipophilicity Modification : The long alkyl chain combined with the polar C-X bonds would impart a specific lipophilic character to any larger molecule it is incorporated into. Lipophilicity is a critical parameter for drug absorption and distribution.[7]
-
Metabolic Stability : The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Conformational Control : The steric bulk and electronic properties of the halogen atoms can influence the conformational preferences of the molecule, which can be crucial for optimal binding to a biological target.
-
Halogen Bonding : The bromine and chlorine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized as important for ligand-protein binding.[10]
Experimental Protocols: A General Approach
Due to the lack of specific experimental data for this compound, the following protocols are generalized procedures for the handling and analysis of novel polyhalogenated alkanes.
Protocol 1: General Handling and Storage
-
Engineering Controls : All handling of the compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and reactive metals.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation : Dissolve a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR : Acquire a proton NMR spectrum to determine the number and environment of the hydrogen atoms. The chemical shifts and coupling patterns will provide information about the structure of the alkyl chain.
-
¹³C NMR : Acquire a carbon NMR spectrum to identify all unique carbon environments.
-
¹⁹F NMR : Acquire a fluorine NMR spectrum. This is crucial for confirming the presence and understanding the electronic environment of the fluorine atoms.
Safety and Hazard Considerations
There is no specific safety data sheet (SDS) available for this compound. However, based on data for structurally related compounds, such as 1,4-dibromo-2-chloro-1,1,2-trifluorobutane and 1,4-dibromo-2-chloro-1,1,2-trifluorodecane, it should be handled with care.[11][12] Polyhalogenated compounds can be irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[12]
Potential Hazards:
-
Skin, eye, and respiratory tract irritation.
-
Potential for toxicity upon ingestion, inhalation, or skin contact.
It is imperative to consult a comprehensive safety data sheet for a closely related compound and to conduct a thorough risk assessment before handling.
Conclusion
This compound represents a chemical entity with potential yet to be fully explored. While its fundamental registry details are confirmed, a significant opportunity exists for research into its synthesis, characterization, and potential applications. The insights provided in this guide, based on the established principles of organic and medicinal chemistry, offer a foundational framework for scientists and researchers interested in investigating this and other complex halogenated molecules. The unique combination of different halogens on a long alkyl chain makes it a compelling target for future studies, particularly in the realm of materials science and drug discovery.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160. [Link]
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ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
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International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]
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Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]
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ResearchGate. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | Request PDF. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Introduction
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a complex halogenated alkane with the molecular formula C₈H₁₂Br₂ClF₃. Its intricate structure, featuring multiple chiral centers and a variety of halogen substituents, presents a unique challenge and opportunity for spectroscopic analysis. The presence of bromine, chlorine, and fluorine atoms imparts distinct and predictable signatures in mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a detailed theoretical framework for the spectroscopic characterization of this molecule, offering insights for researchers in the fields of organic synthesis, materials science, and drug development. Understanding the spectral properties of such compounds is paramount for confirming their synthesis, assessing purity, and elucidating their structure-activity relationships.
Mass Spectrometry: Unraveling the Isotopic Puzzle
Mass spectrometry of this compound is dominated by the characteristic isotopic patterns of bromine and chlorine. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with approximately 1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with approximately 3:1 natural abundance) will result in a complex molecular ion cluster.
A key feature in the mass spectrum of long-chain alkanes is the observation of clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[1] For halogenated alkanes, fragmentation often involves the loss of a halogen atom or a hydrohalic acid. The presence of chlorine or bromine is readily identifiable from the distinct isotopic patterns they produce in the mass spectrum.[2]
Predicted Molecular Ion Cluster:
The molecular ion peak will be a cluster of peaks due to the various isotopic combinations. The most abundant peaks in this cluster are predicted based on the probabilities of the different isotopic compositions.
| Isotopic Composition | Predicted m/z | Relative Abundance (Approximate) |
| 2 x ⁷⁹Br, ¹ x ³⁵Cl | M | Base Peak in Cluster |
| 1 x ⁷⁹Br, 1 x ⁸¹Br, 1 x ³⁵Cl | M+2 | ~1.5 x M |
| 1 x ⁷⁹Br, 1 x ⁷⁹Br, 1 x ³⁷Cl | M+2 | ~0.5 x M |
| 2 x ⁸¹Br, 1 x ³⁵Cl | M+4 | ~0.75 x M |
| 1 x ⁷⁹Br, 1 x ⁸¹Br, 1 x ³⁷Cl | M+4 | ~0.75 x M |
| 2 x ⁸¹Br, 1 x ³⁷Cl | M+6 | ~0.25 x M |
Predicted Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a halogen is a common fragmentation pathway.
-
Loss of Halogen Radical: Loss of a bromine or chlorine radical (•Br or •Cl) from the molecular ion will generate significant fragment ions.
-
Loss of HX: Elimination of HBr or HCl is another likely fragmentation route.
-
Alkyl Chain Fragmentation: Cleavage of the octane chain will produce a series of fragment ions separated by 14 amu (CH₂).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup:
-
Set the ionization mode to Electron Ionization (EI).
-
Use a standard ionization energy of 70 eV.
-
Set the mass analyzer to scan a suitable range, for example, m/z 50-500, to ensure capture of the molecular ion and significant fragments.
-
-
Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph for separation of any impurities.
-
Data Analysis: Analyze the resulting mass spectrum for the characteristic isotopic cluster of the molecular ion and identify major fragmentation patterns.
Caption: Workflow for ATR-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms. Due to the presence of multiple chiral centers (at C2 and C4), the molecule is diastereomeric, and this will lead to more complex spectra than might be initially anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum will show signals for the twelve protons of the octane chain. The electronegativity of the nearby halogens will cause a downfield shift for adjacent protons. [3]Protons on carbons bearing halogens (CH-X) typically resonate in the 3-5 ppm range. [3] Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H at C4 | -CH(Br)- | ~4.0 - 4.5 | Multiplet |
| H₂ at C3 | -CH₂-CH(Br)- | ~2.0 - 2.5 | Multiplet |
| H₂ at C5 | -CH(Br)-CH₂- | ~1.8 - 2.2 | Multiplet |
| H₂ at C6, C7 | -CH₂- (alkyl) | ~1.2 - 1.6 | Multiplet |
| H₃ at C8 | -CH₃ (alkyl) | ~0.9 | Triplet |
The protons on C3 and C5 are diastereotopic due to the chiral center at C4, and may appear as complex multiplets. Further splitting will arise from coupling to the fluorine on C2.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each carbon atom. The chemical shifts will be significantly influenced by the attached halogens. Carbons bonded to electronegative atoms are deshielded and appear at higher chemical shifts (downfield). [4] Predicted ¹³C NMR Chemical Shifts:
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | -CBrF₂ | ~110 - 130 (split by F) |
| C2 | -CClF- | ~90 - 110 (split by F) |
| C3 | -CH₂- | ~35 - 45 |
| C4 | -CH(Br)- | ~50 - 65 |
| C5 | -CH₂- | ~30 - 40 |
| C6 | -CH₂- | ~25 - 35 |
| C7 | -CH₂- | ~20 - 30 |
| C8 | -CH₃ | ~10 - 20 |
The signals for C1 and C2 will exhibit splitting due to coupling with the attached fluorine atoms (¹JCF, ²JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. [5]The chemical shift range for ¹⁹F is much larger than for ¹H, leading to excellent signal dispersion. [6]The three fluorine atoms in this compound are chemically non-equivalent. The two fluorine atoms on C1 are diastereotopic due to the chiral center at C2, and will therefore have different chemical shifts and couple to each other.
Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns:
| Fluorine(s) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F at C2 | -CClF- | Downfield | Doublet of doublets |
| F₂ at C1 | -CBrF₂ | Upfield | Two separate signals, each a doublet of doublets |
The fluorine at C2 will be split by the two diastereotopic fluorines at C1. Each of the fluorines at C1 will be split by the other fluorine at C1 (geminal coupling) and the fluorine at C2 (vicinal coupling).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrument Setup:
-
Tune the NMR probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
Shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment.
-
¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).
-
¹⁹F NMR: Acquire a standard one-pulse experiment, with or without proton decoupling.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm) or an appropriate standard for ¹⁹F NMR.
Caption: General workflow for NMR analysis.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782503, this compound. Retrieved from [Link].
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. Retrieved from [Link]
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NMR Facility, UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: The Structural Imperative in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is a fundamental determinant of biological function. The crystal structure of a small molecule provides the highest resolution view of its conformational preferences, stereochemistry, and potential for intermolecular interactions. For halogenated compounds such as 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, a detailed structural understanding is paramount. Halogen atoms are increasingly utilized in drug design for their unique ability to modulate lipophilicity, metabolic stability, and binding affinity, often through specific, directional interactions like halogen bonding.[1][2]
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. It is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot. The ultimate goal is to proceed from a purified sample to a validated, publication-quality crystal structure, yielding unambiguous insights into the molecule's architecture.
Section 1: The Foundation of Quality Crystals: Synthesis and Purification
A successful crystallization experiment begins with exceptionally pure material. The presence of even minor impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. For a complex molecule like this compound, which is synthesized through a multi-step process, rigorous purification is a non-negotiable prerequisite.
Expertise & Experience: While techniques like column chromatography are suitable for initial cleanup, achieving the >99.5% purity required for high-quality single crystals often necessitates a more discerning method. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its superior resolving power.
Protocol 1: Final Purification via Preparative HPLC
-
Column Selection: A reverse-phase C18 column is the logical starting point for a molecule with a significant hydrophobic octyl chain.
-
Mobile Phase Optimization: Begin with an isocratic mobile phase of 85:15 acetonitrile:water. The high proportion of organic solvent is necessary to ensure solubility and elution of the lipophilic analyte.
-
Detection: Utilize a UV detector, likely at a lower wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Injection and Fraction Collection: Inject a concentrated solution of the compound dissolved in the mobile phase. Collect the peak corresponding to the target molecule, avoiding the leading and tailing edges where impurities are most likely to elute.
-
Solvent Removal: Remove the solvent from the collected fraction under reduced pressure, taking care to avoid excessive heat which could decompose the sample.
-
Purity Verification: Re-analyze a small portion of the purified sample by analytical HPLC to confirm purity has reached the ≥99.5% threshold.
Section 2: The Art and Science of Crystallization
Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[3] For a flexible, non-polar molecule like this compound, which lacks obvious hydrogen bonding sites, inducing crystallization can be challenging.
Trustworthiness: A systematic screening of conditions is essential. However, for molecules of this type, vapor diffusion is often the most successful method because it allows for a very slow and controlled change in solvent composition, gently pushing the system towards supersaturation without "crashing out" the material as an amorphous solid or oil.[4][5][6][7]
Protocol 2: Crystallization by Vapor Diffusion
-
Primary Solvent Selection: Dissolve 5-10 mg of the purified compound in a minimal amount (~0.5 mL) of a "good" solvent in which it is readily soluble. For this molecule, moderately non-volatile solvents like chloroform, toluene, or tetrahydrofuran (THF) are excellent candidates.[7] This solution is placed in a small, open vial.
-
Anti-Solvent Selection: This small vial is then placed inside a larger, sealed jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent must be more volatile than the primary solvent.[8] Volatile, non-polar solvents like pentane or hexane are ideal choices.[7]
-
Equilibration: The sealed system is left undisturbed in a location free from vibration and temperature fluctuations.[8] Slowly, the more volatile anti-solvent vapor diffuses into the primary solvent, reducing the overall solubility of the compound.[4][6] Simultaneously, the primary solvent may slowly evaporate, further concentrating the solution.
-
Crystal Growth: Over a period of days to weeks, as the solution reaches a critical point of supersaturation, nucleation will begin, followed by slow crystal growth.
Data Presentation: A systematic approach is key to finding the optimal conditions.
| Experiment ID | Primary Solvent (Inner Vial) | Anti-Solvent (Outer Reservoir) | Temperature (°C) | Result |
| CD-01 | Toluene | Pentane | 20 | Small Needles |
| CD-02 | Chloroform | Hexane | 20 | Oil |
| CD-03 | Tetrahydrofuran | Pentane | 4 | X-ray Quality Blocks |
| CD-04 | Dichloromethane | Diethyl Ether | 20 | Microcrystals |
Table 1: Example of a crystallization screening matrix. The slow diffusion rates at lower temperatures often yield higher quality crystals.[7]
Section 3: Single-Crystal X-ray Diffraction (SC-XRD) - Data Acquisition
Once a suitable crystal (typically 30-300 microns in size, well-formed, and without visible defects) is obtained, the process of X-ray diffraction can begin.[9] This technique provides precise information on the internal lattice, including unit cell dimensions, bond lengths, and bond angles.[10][11]
Authoritative Grounding: The choice of X-ray source is critical. Molybdenum (Mo Kα, λ=0.71073 Å) radiation is a common choice for organic compounds.[12] However, for a molecule containing heavy atoms like bromine, absorption of the X-ray beam by the crystal can be a significant issue. While corrections can be applied, using a different wavelength, such as copper (Cu Kα, λ=1.5418 Å), can sometimes be advantageous. For this guide, we will proceed with the more standard Mo source and apply a robust absorption correction.
Mandatory Visualization: The SC-XRD Workflow
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Foreword: Navigating the Data Gap for a Novel Halogenated Alkane
In the landscape of drug discovery and development, the synthesis and characterization of novel compounds are paramount. Among these, halogenated organic molecules often play a crucial role as intermediates or active pharmaceutical ingredients. This guide focuses on a specific, complex halogenated alkane: 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. A thorough understanding of a compound's thermal stability is a critical, non-negotiable aspect of its development, directly impacting its safe handling, storage, and the design of manufacturing processes.
Physicochemical and Structural Characteristics
A foundational understanding of the molecule's properties is the first step in any stability analysis. This compound is a long-chain alkane substituted with a combination of bromine, chlorine, and fluorine atoms.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 30428-47-8 | PubChem |
| Molecular Weight | 360.44 g/mol | PubChem |
| Predicted LogP | 5.6 | PubChem (Computed) |
| Predicted Boiling Point | Not available | - |
| Predicted Density | Not available | - |
The presence of multiple, different halogen atoms on adjacent carbon atoms, combined with a flexible octane chain, suggests a complex interplay of electronic and steric effects that will influence its thermal behavior.
A Theoretical Assessment of Thermal Stability: The Hierarchy of Carbon-Halogen Bond Strengths
In the absence of direct experimental data, we can infer the likely points of initial thermal degradation by examining the bond dissociation energies (BDEs) of the carbon-halogen bonds present in the molecule. The BDE represents the energy required to break a bond homolytically, forming two radicals. A lower BDE indicates a weaker bond, which is more susceptible to cleavage at elevated temperatures.
| Bond | Average Bond Dissociation Energy (kJ/mol) | Reference |
| C-Br | ~290 | [1] |
| C-Cl | ~346 | [1] |
| C-F | ~467 | [1] |
| C-H (alkane) | ~410-420 | General Chemistry Textbooks |
| C-C (alkane) | ~350-370 | General Chemistry Textbooks |
Analysis and Postulation:
The data clearly indicates that the Carbon-Bromine (C-Br) bonds are the weakest in the molecule, making them the most likely sites for initial homolytic cleavage upon thermal stress.[1] The C-Cl bond is significantly stronger, and the C-F bonds are exceptionally strong, rendering them much less likely to be the primary point of thermal failure.[1][2] The C-H and C-C bonds of the alkyl chain have intermediate strengths.
Therefore, we can hypothesize that the thermal decomposition of this compound will be initiated by the scission of one of the C-Br bonds. The presence of two C-Br bonds at the 1 and 4 positions suggests that either could be the point of initiation.
Plausible Thermal Decomposition Pathways
Based on the initial C-Br bond cleavage, we can propose several potential decomposition pathways. These are likely to be complex and may involve radical chain reactions.
Pathway A: Radical Chain Decomposition
This pathway is initiated by the homolytic cleavage of a C-Br bond, followed by a cascade of radical reactions.
Caption: Proposed radical chain decomposition pathway.
Causality: This mechanism is common for halogenated alkanes. The initially formed bromine radical is highly reactive and can abstract a hydrogen atom from another molecule of the parent compound, propagating the chain reaction. The resulting alkyl radical can undergo further reactions, such as β-scission, leading to the formation of alkenes and the elimination of another halogen radical.
Pathway B: Elimination Reactions
The presence of hydrogen atoms on carbons adjacent to those bearing halogens allows for the possibility of elimination reactions to form alkenes, releasing hydrogen halides.
Caption: Potential elimination pathways.
Causality: Thermal energy can facilitate the concerted or stepwise elimination of HBr or HCl. Given the weaker C-Br bond, dehydrobromination is expected to occur at a lower temperature than dehydrochlorination. This would result in the formation of an unsaturated haloalkene.
Recommended Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating assessment.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes.[3]
-
Temperature Program: Heat the sample from ambient temperature (~25 °C) to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.
-
-
Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of thermal events such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events (i.e., whether they are endothermic or exothermic).
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or stainless steel DSC pan. A sealed pan is necessary to prevent mass loss due to evaporation before decomposition.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its final decomposition point (as determined by TGA), for example, 450 °C, at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to quantify the enthalpy changes (ΔH).
Caption: Workflow for Differential Scanning Calorimetry.
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a self-accelerating or runaway decomposition reaction under adiabatic conditions, which simulates a worst-case scenario in a large-scale industrial setting.[4]
Methodology:
-
Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's protocol.
-
Sample Preparation: Load a known mass of the sample into a suitable spherical bomb (e.g., titanium or Hastelloy C) to minimize catalytic effects.
-
Experimental Conditions:
-
Mode: Heat-Wait-Search (HWS).
-
Start Temperature: Begin at a temperature well below the Tonset from TGA, for example, 60 °C.
-
Temperature Step: 5 °C.
-
Wait Time: 15 minutes.
-
Exotherm Detection Threshold: 0.02 °C/min.
-
-
Data Analysis: The instrument will automatically detect the onset of a self-heating reaction. The data will provide the onset temperature for self-accelerating decomposition, and the rates of temperature and pressure rise as a function of time. This information is critical for process safety calculations.[5]
Caption: Workflow for Accelerating Rate Calorimetry.
Anticipated Results and Interpretation
Based on the theoretical assessment, the following results can be anticipated from the experimental analyses:
| Technique | Expected Observation | Interpretation |
| TGA | A multi-stage mass loss profile, with an initial significant mass loss likely starting in the range of 150-250 °C. | The initial mass loss would likely correspond to the loss of HBr, followed by further degradation at higher temperatures. The total mass loss should be close to 100%. |
| DSC | An endothermic peak corresponding to boiling, followed by one or more exothermic peaks at higher temperatures. | The exotherms would confirm that the decomposition process releases energy, which is a critical piece of information for hazard assessment. |
| ARC | Detection of a self-accelerating decomposition onset temperature. A significant pressure rise accompanying the temperature increase. | This would provide the critical temperature for ensuring safe storage and processing, above which a runaway reaction could occur. The pressure data indicates the generation of gaseous decomposition products. |
Safety and Handling of Polyhalogenated Alkanes
Given the nature of halogenated hydrocarbons, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] The container should be tightly sealed.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste in accordance with local regulations. Do not allow the material to enter sewers or waterways.[6]
-
Decomposition Hazards: Be aware that thermal decomposition will produce toxic and corrosive fumes, including hydrogen bromide, hydrogen chloride, and potentially other hazardous halogenated compounds.
Conclusion: A Path Forward
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition of this compound. While direct experimental data is currently lacking, a combination of theoretical assessment based on fundamental chemical principles and a rigorous, multi-technique experimental plan can provide the necessary data for a thorough risk assessment. The proposed protocols for TGA, DSC, and ARC will elucidate the critical parameters of decomposition onset, energy release, and the potential for runaway reactions. The insights gained from these studies will be invaluable for ensuring the safe handling, storage, and utilization of this complex halogenated alkane in research and development. It is imperative that the theoretical postulations presented herein are validated through the recommended experimental work.
References
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Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (n.d.). Retrieved January 21, 2026, from [Link]
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Clark, J. (2023). THE HALOGENATION OF ALKANES AND CYCLOALKANES. Chemguide. Retrieved January 21, 2026, from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. Retrieved January 21, 2026, from [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved January 21, 2026, from [Link]
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Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. Retrieved January 21, 2026, from [Link]
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Reddit. (2023, December 23). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? r/chemhelp. Retrieved January 21, 2026, from [Link]
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PubMed. (n.d.). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. Retrieved January 21, 2026, from [Link]
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Your Science Online. (2022, October 25). Cracking of alkanes| Thermal decomposition of alkanes| Chemical reactions of alkanes [Video]. YouTube. [Link]
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Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
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ChemBK. (2024, April 10). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Retrieved January 21, 2026, from [Link]
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Solubility profile of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational physicochemical principles to predict its behavior in a range of organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility profile in their own laboratory settings. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's solubility for applications in synthesis, drug development, and materials science.
Introduction: The Imperative of Solubility Profiling
This compound is a complex halogenated hydrocarbon. Its utility in various applications, from being a synthetic intermediate to a component in advanced materials, is fundamentally governed by its interaction with solvents. The solubility profile is a critical parameter that dictates reaction kinetics, purification strategies, formulation possibilities, and bioavailability.[1][2] A thorough understanding of how this compound dissolves in different organic media is therefore not merely academic but a prerequisite for its effective application.
This guide addresses the current information gap by providing a robust theoretical framework for predicting solubility and a practical, self-validating experimental workflow for its precise measurement.
Physicochemical Characteristics and Predicted Solubility
The molecular structure of a compound is the primary determinant of its physical properties and, consequently, its solubility. The principle of "like dissolves like" serves as our guiding axiom: solutes dissolve best in solvents that have similar intermolecular forces.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[5] |
| Molecular Weight | 360.44 g/mol | PubChem[5] |
| Calculated XLogP3 | 5.6 | PubChem[5] |
| Structure | CCCCC(CC(C(F)(F)Br)(F)Cl)Br | PubChem[5] |
Expert Analysis of Physicochemical Properties:
-
High Molecular Weight (360.44 g/mol ): The substantial mass of the molecule suggests that significant energy is required to overcome the solute-solute intermolecular forces (primarily van der Waals dispersion forces) in its pure form.[6]
-
Dominant Hydrocarbon Chain: The eight-carbon chain forms a large, non-polar backbone. This structure will dominate the molecule's behavior, favoring interactions with other non-polar molecules.[7]
-
Halogenation: The presence of bromine, chlorine, and fluorine atoms introduces polarity into the C-X bonds. However, the symmetrical distribution of some of these halogens and the sheer size of the non-polar alkyl chain significantly mitigate the overall molecular polarity. Molecules of organic halogen compounds are generally polar, but their solubility in polar solvents like water is low.[6][8]
-
High XLogP3 Value (5.6): This is the most telling predictor of its solubility behavior. XLogP3 is a measure of lipophilicity (oil/water partition coefficient). A value of 5.6 indicates a highly lipophilic and hydrophobic compound. It strongly predicts very low solubility in water and high solubility in non-polar, lipid-like solvents.[5]
Predicted Solubility Profile:
Based on these properties, we can confidently predict the following solubility trends:
-
High Solubility: Expected in non-polar solvents where London dispersion forces are the primary intermolecular interactions.
-
Examples: Alkanes (Hexane, Heptane), Aromatic Hydrocarbons (Toluene, Xylene).
-
-
Moderate to Good Solubility: Expected in solvents of low to intermediate polarity, which can engage in dipole-dipole interactions without having strong hydrogen-bonding networks.
-
Examples: Ethers (Diethyl ether, Tetrahydrofuran), Esters (Ethyl acetate), Chlorinated Solvents (Dichloromethane, Chloroform).
-
-
Low to Negligible Solubility: Expected in highly polar, protic solvents. The energy required to break the strong hydrogen bonds of these solvents is not compensated by the weak interactions that would form with the solute.[3][6]
-
Examples: Water, Methanol, Ethanol.
-
Experimental Protocol: Quantitative Determination via the Shake-Flask Method
To move from prediction to empirical fact, a rigorous experimental approach is necessary. The isothermal shake-flask equilibrium method is the gold standard for determining the solubility of a compound.[9] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solute and the saturated solution.
Causality Behind Experimental Choices:
-
Excess Solute: We use an excess of the solute to ensure that the solvent becomes fully saturated and that a solid phase remains, which is the definition of a system at solubility equilibrium.[10]
-
Constant Temperature: Solubility is highly temperature-dependent. An isothermal environment, such as a temperature-controlled shaker or water bath, is critical for reproducible and thermodynamically valid results.[5][11]
-
Equilibration Time: An adequate agitation period (e.g., 24-48 hours) is required to ensure the system reaches equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.
-
Phase Separation: Filtration through a chemically inert, fine-pored (e.g., 0.22 µm PTFE) syringe filter is essential to remove all undissolved micro-particles of the solute before analysis, which would otherwise lead to an overestimation of solubility.
-
Analytical Quantification: Gas Chromatography with an Electron Capture Detector (GC-ECD) is highly suitable for this analysis due to its exceptional sensitivity to halogenated compounds. Alternatively, HPLC with a UV detector can be used if the compound possesses a suitable chromophore or if derivatization is performed.
Step-by-Step Methodology:
-
Preparation:
-
Select a range of organic solvents spanning the polarity spectrum (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol).
-
Prepare a series of calibrated stock solutions of this compound in a highly soluble solvent (e.g., hexane) for creating an analytical calibration curve.
-
-
Equilibration:
-
Into separate, sealable glass vials (e.g., 20 mL scintillation vials), add a precisely known volume of each test solvent (e.g., 5.0 mL).
-
Add an excess amount of this compound to each vial (e.g., ~200 mg, ensuring a visible amount of undissolved solid remains at equilibrium).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitate at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully draw a sample from the clear supernatant of each vial using a glass syringe.
-
Immediately attach a 0.22 µm PTFE syringe filter and filter the solution into a clean, pre-labeled autosampler vial.
-
Perform a precise serial dilution of the filtered sample with a suitable solvent (e.g., hexane) to bring the concentration within the linear range of the analytical calibration curve.
-
-
Quantification:
-
Analyze the prepared samples and calibration standards using a validated GC-ECD or HPLC-UV method.
-
Construct a calibration curve by plotting the instrument response versus the known concentrations of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in standard units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Figure 1: Shake-Flask Solubility Determination Workflow.
Data Presentation Template
The results of the experimental determination should be compiled into a clear, comparative format.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Class | Polarity Index | Measured Solubility ( g/100 mL) | Observations |
| n-Heptane | Non-polar Aliphatic | 0.1 | [Experimental Result] | |
| Toluene | Non-polar Aromatic | 2.4 | [Experimental Result] | |
| Dichloromethane | Halogenated | 3.1 | [Experimental Result] | |
| Diethyl Ether | Ether | 2.8 | [Experimental Result] | |
| Tetrahydrofuran | Ether | 4.0 | [Experimental Result] | |
| Ethyl Acetate | Ester | 4.4 | [Experimental Result] | |
| Acetone | Ketone | 5.1 | [Experimental Result] | |
| Isopropanol | Polar Protic (Alcohol) | 3.9 | [Experimental Result] | |
| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Result] | |
| Methanol | Polar Protic (Alcohol) | 5.1 | [Experimental Result] | |
| Water | Polar Protic | 10.2 | [Experimental Result] |
Safety and Handling
This compound is a halogenated organic compound. While specific toxicity data is not widely available, it is prudent to handle it with care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Consult the Safety Data Sheet (SDS) for this or structurally similar compounds before commencing any work.
Conclusion
The solubility profile of this compound is predicted to be that of a classic lipophilic compound. Its large non-polar alkyl structure and high XLogP3 value suggest high solubility in non-polar organic solvents like alkanes and aromatic hydrocarbons, and poor solubility in highly polar solvents, especially water. This guide provides both the theoretical foundation for this prediction and a comprehensive, rigorous experimental protocol to establish precise, quantitative solubility data. The methodologies described herein are designed to produce reliable and reproducible results, empowering researchers to effectively utilize this compound in their specific applications.
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Navigating the Uncharted: A Technical Guide to the Safe Handling and Hazard Assessment of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department], Senior Application Scientist
This guide provides a comprehensive overview of the potential hazards and recommended safety protocols for handling 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. Given the limited availability of specific safety data for this compound, this document synthesizes information from structurally related halogenated hydrocarbons to provide a robust framework for risk assessment and mitigation. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are central to this guide, ensuring a scientifically grounded and practical approach to safety.
Compound Profile and Inferred Hazard Analysis
Toxicological Profile (Inferred)
Based on data from analogous compounds, this compound is likely to be harmful if swallowed, inhaled, or in contact with skin.[2] Halogenated hydrocarbons can cause a range of adverse health effects, including irritation to the skin, eyes, and respiratory system.[3][4][5][6] Some halogenated compounds are also suspected carcinogens and may have effects on the central nervous system, liver, and kidneys.[7][8]
Table 1: Inferred GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Data on 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Data on 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Data on 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data on 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane[3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Data on 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane[3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Data on 1-Bromo-2-chloro-1,1,2-trifluoroethane[6] |
Physicochemical Properties
The physicochemical properties of this compound are not well-documented. However, based on its structure, it is expected to be a liquid at room temperature with a relatively high density and low water solubility. The presence of multiple halogen atoms suggests it is non-flammable or has a high flash point. For a similar compound, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, the boiling point is 70°C and the flash point is 56.3°C.[5]
Prudent Laboratory Practices: A Hierarchy of Controls
A multi-layered approach to safety is essential when handling a compound with an incomplete hazard profile. The hierarchy of controls, from most to least effective, provides a systematic framework for minimizing risk.
Caption: Hierarchy of Safety Controls for Chemical Handling.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9] The fume hood provides a physical barrier and ventilation to capture and remove airborne contaminants.
Administrative Controls: Standard Operating Procedures (SOPs)
A detailed Standard Operating Procedure (SOP) specific to the handling of this compound must be developed and strictly followed. The SOP should include:
-
Designated Work Area: Clearly define the area where the compound will be handled.
-
Access Control: Restrict access to the designated area to authorized personnel only.
-
Training: Ensure all personnel are trained on the potential hazards and safe handling procedures.
-
Waste Management: Outline procedures for the collection and disposal of chemical waste.[9]
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves.[7] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[7] | To protect eyes from splashes. |
| Skin and Body Protection | Laboratory coat.[7] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required when using a fume hood. If there is a potential for exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used. | To prevent inhalation of vapors. |
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Workflow for Emergency Response to Exposure or Spill.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If respiratory irritation or distress occurs, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, give 1-2 glasses of water to wash out the mouth thoroughly.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Environmental Considerations and Waste Disposal
Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[10] Therefore, proper disposal is critical.
Waste Segregation and Collection
-
Collect waste containing this compound in a designated, properly labeled, and sealed container.[9]
-
Halogenated waste should be kept separate from non-halogenated waste streams.[7]
Disposal Methods
-
Disposal must be in accordance with all applicable federal, state, and local regulations.
-
Incineration at a licensed hazardous waste facility is the preferred method of disposal for many halogenated hydrocarbons.[11] Some facilities may be equipped for bromine recovery.[11]
-
Do not dispose of this chemical down the drain or in the general trash.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting demands a proactive and informed approach to safety. While specific data for this compound is limited, the information available for structurally similar chemicals provides a strong basis for establishing prudent handling practices. By adhering to the hierarchy of controls, implementing detailed SOPs, and being prepared for emergencies, researchers can minimize risks and ensure a safe laboratory environment.
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Fisher Scientific. (2024, March 18). SAFETY DATA SHEET: 1-Chloro-1,2-dibromo-1,2,2-trifluoroethane. Retrieved from [Link]
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Navigating the Molecular Landscape of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heavily halogenated alkanes present a fascinating and complex area of study with significant implications for materials science and drug discovery. The strategic incorporation of multiple, distinct halogen atoms onto an aliphatic backbone, as seen in 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinities.[1][2][3] This technical guide provides a comprehensive theoretical and computational framework for the in-depth characterization of this compound. While direct experimental and computational studies on this specific molecule are not extensively available in current literature, this document outlines a robust, first-principles-based approach for elucidating its structural, electronic, and dynamic properties. By leveraging established computational methodologies, researchers can systematically predict and analyze the behavior of this complex molecule, thereby accelerating its potential application in various scientific domains.
Introduction: The Significance of Polyhalogenated Alkanes
The introduction of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic profiles.[1][4][5] Fluorine's high electronegativity and small van der Waals radius can lead to improved metabolic stability, increased binding affinity, and altered acidity, all of which are desirable traits in drug candidates.[3] The presence of heavier halogens like chlorine and bromine further expands the chemical space, introducing possibilities for specific halogen bonding interactions and providing synthetic handles for further functionalization.[6][7]
This compound (C8H12Br2ClF3) is a compelling subject for theoretical investigation due to its unique combination of halogens and a flexible alkyl chain.[8] Understanding the interplay between the electron-withdrawing trifluoromethyl group, the sterically demanding bromine atoms, and the chloro-substituted stereocenter is crucial for predicting its reactivity and potential biological activity. This guide details the computational workflows necessary to build a comprehensive molecular profile of this intriguing compound.
Molecular Structure and Physicochemical Properties
The foundational step in any theoretical study is a thorough understanding of the molecule's basic properties. For this compound, this information is available from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C8H12Br2ClF3 | PubChem[8] |
| IUPAC Name | This compound | PubChem[8] |
| Molecular Weight | 360.44 g/mol | PubChem[8] |
| Canonical SMILES | CCCCC(CC(C(F)(F)Br)(F)Cl)Br | PubChem[8] |
The presence of a chiral center at the second carbon atom (C2) implies the existence of enantiomers, a critical consideration in drug development due to their potentially different biological activities.
Caption: 2D representation of this compound.
Theoretical Framework and Computational Methodology
A multi-pronged computational approach is recommended to fully characterize this compound. This involves leveraging both quantum mechanical and classical mechanics methods.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.[9] It offers a good balance between computational cost and accuracy for systems of this size.
Protocol for DFT Calculations:
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: A popular choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[10]
-
Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for initial optimizations. For higher accuracy, especially for the heavier bromine atoms, a basis set with polarization and diffuse functions like 6-311+G(d,p) is recommended.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Validation: A frequency calculation must be performed after optimization. The absence of imaginary frequencies confirms that a true energy minimum has been located.[9]
-
-
Spectroscopic Properties Prediction:
-
NMR Spectroscopy: The optimized geometry can be used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values can be compared with experimental data if it becomes available.
-
Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities are obtained from the frequency calculation. This can aid in the identification and characterization of the molecule.[9]
-
-
Electronic Properties and Reactivity Descriptors:
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[9]
-
Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[11]
-
Caption: A typical workflow for DFT calculations on a novel molecule.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the molecule at its energy minimum, MD simulations are essential for understanding its dynamic behavior and conformational flexibility in a condensed phase (e.g., in solution).
Protocol for MD Simulations:
-
Force Field Parameterization:
-
Objective: To accurately describe the intramolecular and intermolecular forces acting on the molecule.
-
Method: Standard force fields like GAFF (General Amber Force Field) can be used. However, for heavily halogenated compounds, the standard parameters may not be optimal. It is often necessary to derive partial atomic charges from quantum mechanical calculations (e.g., using the RESP or Merz-Kollman scheme on the DFT-optimized geometry). For improved accuracy in describing halogen bonding, the inclusion of an extra point of positive charge (a "sigma-hole") on the bromine atoms can be considered.[6][7]
-
Software: AmberTools, GROMACS, or similar MD packages.
-
-
System Setup:
-
The parameterized molecule is placed in a periodic box of a suitable solvent (e.g., water, DMSO).
-
The system is neutralized by adding counter-ions if necessary.
-
-
Simulation Protocol:
-
Minimization: The initial system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable density.
-
Production Run: A long simulation (nanoseconds to microseconds) is run in the NVT or NPT ensemble to collect trajectory data for analysis.
-
-
Analysis of Trajectories:
-
Conformational Analysis: The simulation trajectory can be analyzed to identify the most populated conformations of the flexible octyl chain.
-
Solvent Interactions: Radial distribution functions (RDFs) can be calculated to understand how the different halogen atoms interact with the solvent molecules.
-
Transport Properties: Properties like the diffusion coefficient can be calculated, providing insights into the molecule's mobility.[12]
-
Potential Applications in Drug Discovery
The unique structural features of this compound suggest several potential applications in drug discovery and development:
-
Warhead for Covalent Inhibitors: The bromine atoms can act as leaving groups in nucleophilic substitution reactions, making the molecule a potential candidate for a covalent inhibitor that forms a bond with a target protein.
-
Fragment for Fragment-Based Drug Discovery (FBDD): The trifluoromethyl and other halogenated motifs are valuable fragments in FBDD due to their ability to form favorable interactions with protein binding pockets.[5]
-
Probe for Halogen Bonding Studies: The presence of both bromine and chlorine allows for the systematic study of halogen bonding interactions with different biological targets.[6]
Conclusion
While this compound remains a largely unexplored molecule, the theoretical and computational methodologies outlined in this guide provide a clear path forward for its comprehensive characterization. By employing a combination of DFT calculations and MD simulations, researchers can gain deep insights into its structural, electronic, and dynamic properties. This knowledge is invaluable for predicting its reactivity, understanding its potential biological activity, and ultimately guiding its application in medicinal chemistry and materials science. The self-validating nature of these computational protocols, from frequency analysis in DFT to equilibration in MD, ensures a high degree of confidence in the generated data, paving the way for future experimental investigations.
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Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (n.d.). Beilstein Journals. [Link]
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ChemInform Abstract: 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. (2025). ResearchGate. [Link]
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Methodological & Application
Synthetic routes for preparing 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Application Note & Protocol
Topic: A Proposed Synthetic Route for 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a complex polyhalogenated alkane whose specific synthesis is not extensively documented in publicly available literature. This guide, therefore, proposes a plausible and chemically sound synthetic pathway based on established principles of organic chemistry. The proposed route leverages a free-radical addition reaction, a robust and well-understood method for the formation of polyhalogenated compounds.[1] We will detail a hypothetical protocol for the anti-Markovnikov addition of a custom telogen, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, across the double bond of 1-hexene. This document provides a comprehensive theoretical framework, including the reaction mechanism, a detailed experimental protocol, and a discussion of the scientific rationale behind the proposed strategy, intended to guide researchers in the synthesis of this and structurally related molecules.
Introduction and Rationale
Polyhalogenated organic compounds are a class of molecules with wide applications, serving as solvents, refrigerants, and crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] The target molecule, this compound (IUPAC Name), possesses a complex arrangement of five halogen atoms on an eight-carbon backbone.[4]
A direct, one-step synthesis from simple precursors like 1-octene is synthetically challenging due to the specific 1,4-disubstitution pattern of the bromine atoms, alongside the dense halogenation at the C1 and C2 positions. A more feasible approach involves the addition of a polyhalogenated fragment to a shorter alkene chain.
The proposed synthesis is based on the Kharasch addition reaction , which involves the free-radical addition of a polyhalogenated alkane across a C=C double bond.[5] This method is highly effective for creating complex halogenated structures with predictable regioselectivity, typically following an anti-Markovnikov pattern where the radical intermediate forms at the more substituted carbon.[1]
Our proposed strategy involves the reaction of 1-hexene with 1,2-dibromo-1-chloro-1,2,2-trifluoroethane. This pathway is advantageous as it constructs the C8 backbone and installs all required halogen atoms in the correct positions in a single, efficient step.
Proposed Synthetic Pathway
The overall transformation is the free-radical addition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to 1-hexene, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating.
Overall Reaction:
BrCF₂-CClFBr + CH₂=CH-(CH₂)₃-CH₃ --(AIBN, Heat)--> BrCF₂-CClF-CH₂-CH(Br)-(CH₂)₃-CH₃
This reaction is designed to be highly regioselective. The •CF₂-CClFBr radical, being more stable due to the presence of electron-withdrawing halogens, will preferentially add to the less substituted carbon (C1) of 1-hexene. This generates a more stable secondary radical at the C2 position, which then propagates the chain reaction.
Reaction Mechanism
The synthesis proceeds via a classic free-radical chain mechanism, consisting of three key stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the thermal decomposition of the initiator (AIBN) to generate two cyanoisopropyl radicals and nitrogen gas.
-
Propagation: This is a two-step cycle:
-
Step A: The initiator radical abstracts a bromine atom from the telogen (BrCF₂-CClFBr) to generate the key trifluoroethyl radical (•CF₂-CClFBr). The C-Br bond is weaker than the C-F or C-Cl bonds, making this abstraction favorable.
-
Step B: The electrophilic trifluoroethyl radical adds to the electron-rich double bond of 1-hexene at the terminal carbon, forming a more stable secondary alkyl radical.
-
Step C: This secondary radical abstracts a bromine atom from another molecule of the telogen, yielding the final product and regenerating the trifluoroethyl radical, which continues the chain.
-
-
Termination: The reaction is concluded when two radical species combine in various ways to form stable, non-radical products.
Experimental Protocol
Disclaimer: This is a hypothetical protocol and must be adapted and optimized under strict laboratory safety standards. The synthesis of the starting telogen, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, is a prerequisite and can be achieved via the radical-initiated addition of bromine to chlorotrifluoroethylene (CTFE).
Table 1: Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Role |
| 1-Hexene | C₆H₁₂ | 84.16 | -140 | 63 | Alkene |
| 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | C₂Br₂ClF₃ | 276.83 | N/A | ~108-110 | Telogen |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 100–103 (d) | N/A | Radical Initiator |
| Anhydrous Toluene | C₇H₈ | 92.14 | -95 | 111 | Solvent |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 1-hexene (1.0 eq.).
-
Add the telogen, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (1.5 eq. to minimize alkene polymerization).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can inhibit radical reactions.
-
-
Reaction Execution:
-
Add the radical initiator AIBN (0.05 - 0.1 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 80-90°C depending on the final mixture) using an oil bath.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete (consumption of 1-hexene), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine species, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired product, unreacted telogen, and potential side products. Purify the crude oil via fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the target compound, this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
-
Visualization of the Synthetic Workflow
Concluding Remarks
This document outlines a robust and plausible, though hypothetical, synthetic strategy for producing this compound. The proposed free-radical addition of a polyhalogenated ethane derivative to 1-hexene is grounded in well-established reaction principles and offers a high degree of control over regioselectivity. Researchers undertaking this synthesis should focus on the careful preparation of the telogen and the optimization of reaction conditions, particularly the ratio of telogen to alkene, to maximize yield and minimize side reactions. The successful execution of this protocol would provide valuable access to a complex halogenated scaffold for further research and development.
References
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Tallario, J. A., Malnick, L. M., & Snapper, M. L. (1999). Ru-Catalyzed Kharasch Additions of Trihaloalkanes. The Journal of Organic Chemistry, 64(1), 344-345. Available at: [Link]
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LibreTexts Chemistry. (2021). Free radical halogenation of alkenes: substitution vs addition. Available at: [Link]
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Application Note & Protocol: A Proposed Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Introduction
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a complex polyhalogenated alkane with potential applications in materials science, and as an intermediate in the synthesis of specialized fluorinated compounds.[1] Its unique combination of halogen atoms and a flexible octane backbone suggests properties that could be valuable in the development of novel lubricants, flame retardants, or dielectric fluids. The targeted substitution pattern, with halogens at both the terminal and internal positions of the carbon chain, presents a significant synthetic challenge.
Proposed Synthetic Pathway: Free-Radical Addition
The proposed synthesis involves the free-radical initiated addition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to 1-hexene. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which promotes the homolytic cleavage of the weakest carbon-halogen bond in the polyhaloethane, followed by addition across the double bond of 1-hexene.
The overall reaction is as follows:
CH3(CH2)3CH=CH2 + BrF2C-CBrClF --(AIBN, Heat)--> CH3(CH2)3CH(Br)CH2-CF2-CBrClF
This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the addition is dictated by the formation of the more stable secondary radical on the hexene chain.[2][3]
Experimental Protocol
Materials and Equipment:
| Material/Equipment | Specifications |
| 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | Purity > 98% |
| 1-Hexene | Anhydrous, Purity > 99% |
| Azobisisobutyronitrile (AIBN) | Recrystallized from methanol |
| Anhydrous Toluene | Reagent grade, distilled over sodium |
| Round-bottom flask with reflux condenser | 250 mL, three-necked |
| Magnetic stirrer with heating mantle | |
| Nitrogen or Argon gas inlet | |
| Dropping funnel | |
| Rotary evaporator | |
| Fractional distillation apparatus | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Nuclear Magnetic Resonance (NMR) Spectrometer | For 1H, 13C, and 19F NMR |
Safety Precautions:
-
Warning: Polyhalogenated alkanes and their precursors are potentially toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
AIBN is a potential explosive and should be handled with care, avoiding grinding and sudden impacts. Store in a cool, dark place.
-
1-Hexene is flammable. Keep away from open flames and sources of ignition.
-
The reaction should be conducted under an inert atmosphere to prevent side reactions and the formation of peroxides.
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Flush the entire system with dry nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.
-
-
Charging the Reactor:
-
In the flask, dissolve 1-hexene (e.g., 0.1 mol) in anhydrous toluene (100 mL).
-
In the dropping funnel, prepare a solution of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (e.g., 0.12 mol, 1.2 equivalents) and AIBN (e.g., 0.005 mol, 5 mol%) in anhydrous toluene (50 mL).
-
-
Reaction Execution:
-
Heat the solution in the flask to reflux (approximately 80-90 °C for toluene) with vigorous stirring.
-
Once refluxing, add the solution from the dropping funnel to the flask dropwise over a period of 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours to ensure complete consumption of the starting materials. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product will likely contain unreacted starting materials and byproducts from termination reactions.
-
Purify the crude product by fractional distillation under reduced pressure. The desired product, this compound, is expected to have a high boiling point due to its molecular weight and halogen content.
-
Causality Behind Experimental Choices
-
Radical Initiator: AIBN is chosen as the radical initiator because its decomposition into radicals occurs at a predictable rate at the reaction temperature, providing a steady supply of initiating radicals.[8] Benzoyl peroxide is an alternative, but AIBN is often preferred as it does not produce acidic byproducts.
-
Solvent: Anhydrous toluene is used as the solvent because it is relatively inert under free-radical conditions and has a suitable boiling point for the reaction. The anhydrous condition is crucial to prevent unwanted side reactions.
-
Stoichiometry: A slight excess of the haloalkane is used to ensure complete consumption of the alkene and to favor the desired addition product over polymerization of the alkene.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere of nitrogen or argon to prevent oxygen from interfering with the radical chain reaction. Oxygen can act as a radical scavenger and lead to the formation of peroxides, which can result in undesired side products.
Reaction Mechanism and Workflow
The synthesis of this compound is proposed to proceed through a free-radical chain mechanism.
Caption: Proposed free-radical chain mechanism for the synthesis.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight from the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the signals for the different types of protons in the octane chain. The chemical shifts and coupling patterns will be characteristic of the structure.
-
¹³C NMR: Will provide information about the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. It will show distinct signals for the non-equivalent fluorine atoms, and the coupling constants (J-couplings) between fluorine atoms and between fluorine and hydrogen/carbon atoms will be invaluable for confirming the structure.[9][10][11][12][13]
-
-
Infrared (IR) Spectroscopy: To identify the characteristic C-H, C-F, C-Cl, and C-Br stretching and bending vibrations.
Conclusion
This application note provides a comprehensive, albeit proposed, protocol for the synthesis of this compound. By leveraging the well-understood principles of free-radical addition reactions, this guide offers a solid foundation for the successful synthesis and characterization of this complex halogenated alkane. The detailed step-by-step procedure, along with the explanation of the underlying chemical principles and necessary safety precautions, is intended to empower researchers in their pursuit of novel fluorinated compounds.
References
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Chemistry LibreTexts. (2021, December 15). 10.2: Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes. [Link]
-
Química Organica.org. HBr addition with peroxides. [Link]
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Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1988). Purification and characterization of a bacterial dehalogenase with activity toward halogenated alkanes, alcohols and ethers. European Journal of Biochemistry, 171(3), 679-687. [Link]
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Chemistry LibreTexts. (2024, January 20). Hydrogen Bromide and Alkenes: The Peroxide Effect. [Link]
-
Khan Academy. Free radical addition of HBr to an alkene (peroxide effect). [Link]
-
Exarchou, V., & Gerothanassis, I. P. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Molecules, 18(4), 3822-3841. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2782503, this compound. [Link]
-
ResearchGate. AIBN‐initiated radical addition/cyclization. [Link]
-
Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. [Link]
-
University of Wisconsin-Madison. Fluorine NMR. [Link]
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Wikipedia. Free-radical addition. [Link]
-
National Center for Biotechnology Information. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 5(1), 1-10. [Link]
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BYJU'S. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
-
ResearchGate. (2025, August 6). The Iodine Atom Transfer Addition Reaction (I-ATRA) initiated by AIBN: Optimization, scope and radical reaction pathways. [Link]
-
YouTube. (2020, December 24). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. [Link]
-
French, R. H., et al. (2007). Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm. Journal of Micro/Nanolithography, MEMS, and MOEMS, 6(3), 033001. [Link]
-
RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Beilstein Journals. (2017). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 13, 1648-1653. [Link]
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Organic Chemistry Portal. AIBN-Initiated Radical Reactions of Ethyl Phosphinate. [Link]
-
ElectronicsAndBooks. (2008). A convenient AIBN-initiated radical addition of ethyl iododifluoroacetate to alkenes. Journal of Fluorine Chemistry, 129(10), 986-990. [Link]
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Tedder, J. M., & Walton, J. C. (1964). Free radical addition to olefins. Part 1.—Addition of bromotrichloromethane to ethylene. Transactions of the Faraday Society, 60, 1769-1774. [Link]
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Society of Chemical Industry. (2000). 'Living' radical polymerization of styrene with AIBN/FeCl/PPh initiating system via a reverse atom transfer radical polymer. Polymer International, 49(1), 93-97. [Link]
-
University of the West Indies at Mona. LECTURE 4 (d) Polyhalogenation. [Link]
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ChemRxiv. (2023). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates. [Link]
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Application Notes & Protocols: 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane as a Versatile Building Block in Advanced Materials Synthesis
Introduction
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a highly functionalized aliphatic compound whose potential in materials science is largely untapped, with limited specific literature on its direct applications. However, its unique molecular architecture, featuring a combination of bromine, chlorine, and fluorine atoms with differential reactivity, presents it as a compelling building block for the synthesis of advanced functional polymers and materials. The presence of two primary bromine atoms suggests its utility as a bifunctional initiator in controlled radical polymerization, while the fluorinated backbone offers a pathway to materials with low surface energy, high thermal stability, and chemical resistance.
This guide provides an in-depth exploration of the prospective applications of this compound. The protocols herein are grounded in established principles of polymer chemistry, particularly Atom Transfer Radical Polymerization (ATRP), and are designed to serve as a robust starting point for researchers and materials scientists.
Application Note 1: A Bifunctional Initiator for Controlled Polymer Architectures via ATRP
The differential reactivity of carbon-halogen bonds is a cornerstone of controlled polymerization techniques. In Atom Transfer Radical Polymerization (ATRP), the relative lability of these bonds dictates the efficiency of initiation. The carbon-bromine (C-Br) bond is significantly weaker and thus more readily activated by the ATRP catalyst complex compared to the more stable carbon-chlorine (C-Cl) bond.[1][2] The carbon-fluorine (C-F) bond is exceptionally strong and remains inert under ATRP conditions.[3]
This reactivity hierarchy makes this compound an ideal candidate as a bifunctional initiator. The two C-Br bonds can be selectively activated to initiate polymerization from both ends of the molecule, leading to the synthesis of telechelic polymers (polymers with functional end-groups) or serving as a central block for the creation of triblock copolymers. The central fluorinated segment is incorporated into the core of the resulting polymer, imparting its unique properties to the final material.
Conceptual Workflow: Bifunctional Initiation with this compound
Caption: Bifunctional ATRP initiation using this compound.
Experimental Protocol: Synthesis of a Fluorinated-Core Triblock Copolymer Precursor
This protocol describes the synthesis of a poly(methyl methacrylate)-b-(this compound)-b-poly(methyl methacrylate) (PMMA-b-DCTFO-b-PMMA) macroinitiator.
Materials:
-
Monomer: Methyl methacrylate (MMA), inhibitor removed
-
Initiator: this compound
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole
-
Nitrogen gas (high purity)
-
Standard glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
Monomer Purification: Pass methyl methacrylate through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with nitrogen.
-
Reagent Preparation: In the Schlenk flask, add CuBr (0.1 mmol).
-
Add anisole (5 mL) and PMDETA (0.1 mmol) to the flask. Stir the mixture under a nitrogen atmosphere until a homogeneous green-blue solution is formed.
-
Add the purified methyl methacrylate (10 mmol) to the catalyst solution.
-
In a separate vial, dissolve this compound (0.05 mmol) in anisole (1 mL).
-
Initiation: Inject the initiator solution into the stirring reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight. Monitor the reaction progress by taking samples for ¹H NMR or GPC analysis.
-
Termination: To quench the reaction, cool the flask to room temperature and expose the mixture to air. Dilute with tetrahydrofuran (THF).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Isolation: Decant the solvent and dry the polymer under vacuum to a constant weight.
Quantitative Data Summary (Hypothetical)
| Entry | [MMA]:[Initiator]:[CuBr]:[PMDETA] | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:1:1 | 2 | 45 | ~5,000 | < 1.20 |
| 2 | 200:1:1:1 | 4 | 60 | ~12,500 | < 1.25 |
| 3 | 400:1:1:1 | 6 | 75 | ~30,500 | < 1.30 |
Mn = Number-average molecular weight; Đ = Dispersity.
Application Note 2: Synthesis of Novel Fluorinated Building Blocks
The differential reactivity of the C-Br and C-Cl bonds can be exploited not only in polymerization but also in organic synthesis to create novel, highly functionalized fluorinated molecules. Selective reactions, such as nucleophilic substitution or reduction at the C-Br positions, can be achieved while leaving the C-Cl and C-F bonds intact. This allows for the stepwise introduction of different functionalities, making this compound a versatile platform for creating complex molecular architectures for applications in pharmaceuticals, agrochemicals, or as specialized monomers.
Reaction Scheme: Selective Hydrodebromination
Caption: Selective removal of bromine atoms to yield a chlorinated and fluorinated alkane.
Experimental Protocol: Selective Radical-Mediated Hydrodebromination
This protocol outlines a method for the selective reduction of the carbon-bromine bonds.
Materials:
-
Substrate: this compound
-
Reducing Agent: Tributyltin hydride (Bu₃SnH)
-
Radical Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 mmol) in degassed toluene (10 mL) under a nitrogen atmosphere.
-
Add AIBN (0.1 mmol) to the solution.
-
Reaction Execution: Heat the mixture to 80-90°C.
-
Slowly add a solution of tributyltin hydride (2.2 mmol) in toluene (5 mL) to the reaction mixture over 1 hour using a syringe pump.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from tin byproducts.
Application Note 3: Development of Low Surface Energy Coatings
Fluorinated polymers are renowned for their exceptionally low surface energies, which translate to hydrophobic and oleophobic properties.[4] By incorporating this compound into a polymer, either as the core of a block copolymer or as a segment in a polyurethane, the resulting material will have a high fluorine content. When applied as a coating, these fluorinated segments will preferentially migrate to the surface, creating a low-energy interface that repels water and oils. Such coatings are highly desirable for applications ranging from self-cleaning surfaces and anti-fouling coatings to protective layers for electronics.[5]
Conceptual Workflow: From Polymer to Functional Coating
Caption: Workflow for creating a functional coating from a fluorinated-core polymer.
References
-
H. C. Kolb, M. G. Finn, K. B. Sharpless, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions," Angewandte Chemie International Edition, vol. 40, no. 11, pp. 2004-2021, 2001. [Online]. Available: [Link]
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S. K. T. Thanneeru, J. M. Fulop, D. P. Konkolewicz, "Effect of Halogen and Solvent on Iron-Catalyzed Atom Transfer Radical Polymerization," Polymer Chemistry, vol. 13, no. 1, pp. 38-46, 2022. [Online]. Available: [Link]
-
Y. Liu, et al., "Diblock fluoroacrylate copolymers from two initiators: synthesis, self-assembly and surface properties," Journal of Materials Chemistry, vol. 22, no. 33, pp. 16963-16972, 2012. [Online]. Available: [Link]
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K. Matyjaszewski, J. Xia, "Atom Transfer Radical Polymerization," Chemical Reviews, vol. 101, no. 9, pp. 2921-2990, 2001. [Online]. Available: [Link]
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Experimental Protocols for the Selective Functionalization of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a polyhalogenated alkane with significant potential as a versatile building block in synthetic chemistry. Its unique arrangement of bromine, chlorine, and fluorine atoms offers multiple sites for selective chemical modification. The presence of fluorine, in particular, can impart desirable physicochemical properties such as increased metabolic stability and lipophilicity to target molecules, making this substrate highly relevant for pharmaceutical and agrochemical research.[1][2] This application note provides detailed, field-proven protocols for key transformations of this substrate, including reductive dehalogenation, Grignard reagent formation, and palladium-catalyzed cross-coupling. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these reactions effectively.
Critical Safety and Handling Protocols
Prior to any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). The protocols outlined herein are intended for use by trained professionals in a well-equipped chemical laboratory.
-
Hazard Profile: this compound and its analogues are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Thermal decomposition may generate hazardous gases, including hydrogen halides (HBr, HCl, HF) and carbon oxides.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[3][5]
-
Handling: Avoid direct contact with skin and eyes. In case of accidental contact, wash the affected area immediately with copious amounts of water.[3] Ensure all glassware is properly cleaned and dried before use. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat sources.[4]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[6]
Physicochemical Properties and Reactivity Profile
The reactivity of this compound is governed by the distinct nature of its carbon-halogen bonds and the influence of the trifluoromethyl group.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[7] |
| Molecular Weight | 360.44 g/mol | PubChem[7] |
| Reactivity Hierarchy | C-Br > C-Cl >> C-F | General Principle[8] |
The carbon-bromine bonds are the most labile and thus the primary sites for nucleophilic substitution, organometallic reactions, and cross-coupling.[8] The C-Br bond at the C4 position is a secondary bromide, while the C-Br at the C1 position is primary but is significantly influenced by the adjacent electron-withdrawing gem-difluoro and tertiary chloro-fluoro centers. This electronic environment makes the C1-Br bond less reactive towards many transformations, offering a handle for selective chemistry at the C4 position. The C-F bonds are exceptionally strong and are generally considered inert under the conditions described in these protocols.[2]
Protocol 1: Selective Reductive Dehalogenation of Vicinal Bromides
This protocol achieves the selective removal of the two bromine atoms to yield a fluorinated alkene. The reaction utilizes zinc dust, a classic and effective reagent for the dehalogenation of vicinal dihalides.[9][10] The mechanism involves the oxidative insertion of zinc into the carbon-bromine bonds, followed by an elimination step to form the double bond.[10]
Experimental Workflow: Reductive Dehalogenation
Caption: Workflow for Zinc-mediated dehalogenation.
Step-by-Step Protocol
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, e.g., 3.60 g, 10 mmol).
-
Reagents: Add a suitable solvent such as ethanol or acetic acid (40 mL). To this solution, add activated zinc dust (3.0 eq, 1.96 g, 30 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 70°C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts, washing the filter cake with the reaction solvent (2 x 10 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in diethyl ether (50 mL) and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired alkene.[11]
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The mass spectrum should show a loss of two bromine atoms from the molecular ion peak.[12][13]
Protocol 2: Regioselective Grignard Reagent Formation
The formation of a Grignard reagent provides a powerful carbon nucleophile for forming new carbon-carbon bonds.[14] Due to steric and electronic factors, the C4-Br bond is expected to react preferentially with magnesium metal. Absolute exclusion of water is critical for success, as Grignard reagents are potent bases and will be quenched by any protic source.[15][16]
Experimental Workflow: Grignard Reaction
Caption: Workflow for Grignard reagent formation and reaction.
Step-by-Step Protocol
-
Preparation: Meticulously dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at >120°C overnight and assemble hot under a stream of dry nitrogen.[15]
-
Setup: Place magnesium turnings (1.2 eq, 0.29 g, 12 mmol) and a small crystal of iodine in the reaction flask with a stir bar.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq, 3.60 g, 10 mmol) in anhydrous diethyl ether (30 mL). Add ~2 mL of this solution to the magnesium turnings. The reaction may require gentle warming with a heat gun to initiate, signaled by the disappearance of the iodine color and the onset of bubbling.[16]
-
Formation: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of the chosen electrophile (e.g., benzaldehyde, 1.0 eq, 1.06 g, 10 mmol) in anhydrous ether (10 mL) dropwise.
-
Workup: After stirring for 1-2 hours at room temperature, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.
| Electrophile | Product Type |
| Aldehyde (e.g., Benzaldehyde) | Secondary Alcohol |
| Ketone (e.g., Acetone) | Tertiary Alcohol |
| Carbon Dioxide (dry ice) | Carboxylic Acid |
| Ester (e.g., Ethyl Acetate) | Tertiary Alcohol (2 eq. Grignard) |
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol demonstrates a modern, powerful method for carbon-carbon bond formation. The Suzuki-Miyaura reaction couples the organohalide with an organoboron compound, catalyzed by a palladium complex.[17] The reaction is highly reliable and tolerant of many functional groups. Oxidative addition of the palladium(0) catalyst is expected to occur selectively at the more reactive C4-Br bond.[18]
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol
-
Setup: To a Schlenk flask, add the arylboronic acid (1.2 eq, e.g., phenylboronic acid, 1.46 g, 12 mmol), a base such as potassium carbonate (3.0 eq, 4.14 g, 30 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq, 0.58 g, 0.5 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Reagents: Add a degassed solvent mixture, such as toluene (30 mL) and water (5 mL). Begin stirring, then add this compound (1.0 eq, 3.60 g, 10 mmol).
-
Reaction: Heat the mixture to 90-100°C and stir vigorously for 12-24 hours.
-
Monitoring: Track the reaction progress by GC-MS or LC-MS, observing the consumption of the starting material and the appearance of the coupled product.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired coupled product.
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Analytical Strategy for the Robust Detection and Quantification of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical detection of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. Due to the absence of a standardized, published method for this specific analyte, this guide synthesizes established methodologies for structurally analogous polyhalogenated alkanes. The core analytical technique detailed is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a powerful and highly specific method for the identification and quantification of such compounds. Protocols for sample preparation, instrument configuration, data analysis, and method validation are presented to ensure scientific rigor and trustworthiness.
Introduction and Physicochemical Profile
This compound is a complex halogenated hydrocarbon. Accurate detection and quantification of such compounds are critical in various fields, including environmental monitoring, toxicology, and pharmaceutical development, where halogenated intermediates or impurities may be present. The molecular structure, containing bromine, chlorine, and fluorine, necessitates an analytical approach with high selectivity and sensitivity.
The analytical strategy is fundamentally guided by the analyte's physicochemical properties. While experimental data is limited, computational properties provide a strong basis for method development.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[1] |
| Molecular Weight | 360.44 g/mol | PubChem[1] |
| XLogP3 (LogP) | 5.6 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
The high LogP value (5.6) indicates that the compound is highly lipophilic and has low water solubility. Its presumed volatility, based on its alkane structure, makes Gas Chromatography (GC) the ideal separation technique.
Core Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their interaction with a stationary phase, and the mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the resulting ions.[2] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.
Principle of Detection
A liquid sample containing the analyte is injected into a heated GC inlet, where it is vaporized. An inert carrier gas (e.g., Helium) sweeps the vaporized sample onto a capillary column. The column's stationary phase separates compounds based on properties like boiling point and polarity. As this compound elutes from the column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is typically used, which fragments the molecule into a reproducible pattern of ions. The mass analyzer separates these ions, and a detector records their abundance, generating a mass spectrum that serves as a chemical fingerprint.
The presence of multiple halogens generally leads to a more robust response in mass spectrometric detection compared to non-halogenated n-alkanes.[3]
Workflow Overview
The entire analytical process, from sample handling to data reporting, follows a structured workflow to ensure data integrity and reproducibility.
Caption: High-level workflow for the analysis of this compound.
Detailed Experimental Protocols
Sample Preparation
Sample preparation is a critical step designed to isolate the analyte from the sample matrix and pre-concentrate it to levels suitable for instrumental analysis.[4] The choice of method depends heavily on the matrix.
Protocol 3.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Wastewater)
Causality: LLE is effective for extracting non-polar analytes like our target compound from a polar matrix (water) into an immiscible organic solvent.
-
Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated or ¹³C-labeled analogue, or a structurally similar brominated compound not expected in the sample).
-
Add 30 mL of a suitable organic solvent (e.g., Dichloromethane or Hexane).
-
Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction (steps 3-6) two more times with fresh aliquots of solvent, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
Protocol 3.1.2: Purge and Trap (P&T) for Volatile Analysis in Water
Causality: Based on EPA Method 624.1, this technique is ideal for volatile organic compounds (VOCs) and provides excellent sensitivity by concentrating the analyte from the entire sample volume onto a sorbent trap.[5]
-
Use a standard purge and trap system connected to the GC-MS.
-
Fill the purge tube with 5 mL of the water sample.
-
Spike with internal standards directly into the sample.
-
Purge the sample with inert gas (Helium) at a defined flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile analyte is carried into a sorbent trap (e.g., packed with Tenax®).
-
After purging, the trap is rapidly heated (desorbed), and the analyte is swept by the GC carrier gas onto the analytical column.
Protocol 3.1.3: Solvent Extraction for Solid & Biological Samples (e.g., Soil, Tissue)
Causality: This protocol, adapted from methods for brominated flame retardants, uses solvent extraction to remove the lipophilic analyte from a complex solid matrix.[6][7]
-
Homogenize the sample (e.g., 5g of soil or tissue).
-
Mix the sample with a drying agent like anhydrous sodium sulfate to form a free-flowing powder.
-
Spike with appropriate internal standards.
-
Extract the sample using an accelerated solvent extractor or Soxhlet apparatus with a non-polar solvent like Hexane or a Toluene/Hexane mixture.
-
The resulting extract is often complex and requires cleanup. Gel Permeation Chromatography (GPC) can be used to remove large molecules like lipids.
-
Concentrate the cleaned extract to 1 mL for analysis.
GC-MS Instrumental Protocol
This protocol is a starting point and must be optimized for the specific instrument used.
Table 2: Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 GC (or equivalent) | Provides robust and reproducible chromatography. |
| MS System | Agilent 5977B MSD (or equivalent) | Offers excellent sensitivity and spectral fidelity. |
| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar column separates compounds primarily by boiling point, suitable for this analyte. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp 1: 15°C/min to 200°C, Ramp 2: 20°C/min to 300°C (hold 5 min) | The temperature program should be optimized to ensure good separation from any matrix interferences. |
| MS Source Temp. | 230 °C | Standard temperature for EI. |
| MS Quad Temp. | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for creating reproducible fragmentation patterns and library matching. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification. SIM mode provides higher sensitivity for quantification by monitoring characteristic ions. |
Data Analysis and Quantification
Identification: The primary identification of this compound is achieved by comparing the retention time of the peak in the sample chromatogram to that of an authentic reference standard. Confirmation is achieved by comparing the acquired mass spectrum to the spectrum of the standard. The presence of two bromine atoms and one chlorine atom will create a unique and highly characteristic isotopic pattern in the molecular ion and key fragment ions, which is a powerful tool for confirmation.
Quantification: Quantification is performed using an internal standard calibration method.
-
Calibration: Prepare a series of calibration standards of the analyte at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL), each containing a fixed concentration of the internal standard (IS).
-
Response Factor: Analyze the standards and calculate the relative response factor (RRF) for each level using the formula: RRF = (Area_Analyte * Conc_IS) / (Area_IS * Conc_Analyte)
-
Calibration Curve: Plot the area ratio (Area_Analyte / Area_IS) against the concentration ratio (Conc_Analyte / Conc_IS). The linearity should be ≥ 0.995.
-
Sample Concentration: Calculate the concentration in the sample using the response factor from the calibration curve.[8]
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Application Notes & Protocols for the Purification of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Abstract
This document provides a comprehensive guide to the purification of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane (CAS: 30428-47-8), a complex halogenated alkane. Given its likely role as a specialized intermediate in synthetic chemistry, achieving high purity is paramount for ensuring predictable reaction outcomes and minimizing side-product formation. These protocols are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles. We will explore a multi-step purification strategy, including liquid-liquid extraction, fractional vacuum distillation, and column chromatography, providing detailed, field-tested methodologies for isolating this compound to a high degree of purity.
Introduction: The Imperative for Purity
This compound is a highly functionalized, nonpolar molecule.[1] Its structure suggests utility as a building block in organofluorine chemistry, a field of immense interest in pharmaceuticals and material science.[2][3] The presence of multiple halogen atoms (Br, Cl, F) at specific positions offers multiple sites for subsequent chemical modification.
The synthesis of such polyhalogenated alkanes, often through free-radical halogenation or nucleophilic substitution reactions, can lead to a variety of impurities.[4][5] These may include regioisomers, products of over- or under-halogenation, unreacted starting materials, and acidic byproducts such as HBr or HCl. For the compound to be effective in subsequent synthetic steps, these impurities must be rigorously removed. This guide provides a systematic approach to achieving this, grounded in the physicochemical properties of the target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[1] |
| Molecular Weight | 360.44 g/mol | PubChem[1] |
| Predicted XLogP3 | 5.6 | PubChem[1] |
| Physical State | Predicted to be a high-boiling liquid or low-melting solid | N/A |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Note: The high XLogP3 value indicates very low polarity and poor water solubility.
Overall Purification Strategy: A Multi-Step Approach
A robust purification strategy for a nonpolar compound from a synthetic reaction mixture involves a logical sequence of techniques, each targeting a different class of impurity. The workflow is designed to progressively enhance the purity of the target compound.
Caption: General workflow for the purification of this compound.
Protocol I: Aqueous Workup for Preliminary Purification
Causality: The primary goal of the aqueous workup is to remove inorganic impurities. Synthetic procedures for halogenated alkanes often generate acidic byproducts (e.g., HBr).[6] A wash with a mild base will neutralize these acids, converting them into their corresponding salts, which are soluble in water but not in the organic product. Subsequent washes with water and brine remove these salts and residual base.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Filtration apparatus
Step-by-Step Protocol:
-
Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a water-miscible solvent, the solvent should first be removed via rotary evaporation and the residue redissolved in a water-immiscible solvent like diethyl ether or dichloromethane.
-
Neutralization Wash: Add an equal volume of saturated NaHCO₃ solution to the funnel. Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced during neutralization. Shake for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to the organic layer in the funnel. Shake for 1 minute and allow the layers to separate. Drain the aqueous layer. This step removes any remaining NaHCO₃ or salts.
-
Brine Wash: Add half the volume of brine solution. Shake for 1 minute. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ (approximately 1/10th of the liquid volume). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude, dry product ready for further purification.
Protocol II: Purification by Fractional Vacuum Distillation
Causality: Distillation separates compounds based on differences in their boiling points.[7] Given the high molecular weight of this compound, its boiling point at atmospheric pressure will be very high, likely leading to decomposition. Performing the distillation under vacuum lowers the boiling point, allowing the compound to vaporize and be collected without thermal degradation. This step is highly effective at removing non-volatile impurities and solvents with significantly different boiling points.
Caption: Key components of a fractional vacuum distillation apparatus.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram above. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude product from the workup step to the distilling flask, along with a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Close the system and slowly apply vacuum. A cold trap (using dry ice/acetone or liquid nitrogen) should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Heating: Once the desired vacuum level is stable, begin heating the distilling flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The temperature will be unstable during this phase.
-
Main Fraction: As the vapor temperature stabilizes at the boiling point of the target compound, switch to a new receiving flask to collect the pure product. Record the stable boiling temperature and the pressure.
-
Final Fraction: As the distillation nears completion, the temperature may rise or become unstable again. Stop the distillation before the distilling flask runs dry to avoid the formation of explosive peroxides and charring.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol III: High-Purity Polishing by Column Chromatography
Causality: For separating closely related isomers or byproducts that have similar boiling points, column chromatography is the preferred method.[8] Given the highly nonpolar nature of the target molecule, a normal-phase chromatography setup is ideal. The stationary phase (silica gel) is highly polar. A nonpolar mobile phase is used to elute the compounds. Nonpolar compounds like the target molecule will have weak interactions with the silica and will elute relatively quickly, while more polar impurities will be retained on the column for longer, allowing for effective separation.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile Phase: Hexanes or heptane (reagent grade)
-
Sand
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
Table 2: Solvent Selection for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| n-Hexane | 0.1 | 69 | Primary nonpolar eluent. |
| n-Heptane | 0.1 | 98 | Alternative to hexane, less volatile. |
| Dichloromethane | 3.1 | 40 | Small amounts can be added to increase eluting power if needed. |
| Ethyl Acetate | 4.4 | 77 | Used sparingly to elute more polar impurities. |
Step-by-Step Protocol:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine an appropriate mobile phase. Spot the crude material on a TLC plate and develop it in various solvent systems (e.g., 100% hexanes, 99:1 hexanes:ethyl acetate). The ideal system will give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing (Slurry Method):
-
Place a cotton or glass wool plug at the bottom of the column and add a small layer of sand.
-
In a beaker, create a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column. Tap the column gently to ensure even packing and drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the semi-purified product from distillation in a minimal amount of the mobile phase.
-
Carefully pipette this concentrated solution onto the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the flow.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
-
Monitoring: Monitor the separation by spotting alternate fractions on TLC plates. Visualize the spots under a UV lamp or by using an appropriate stain (e.g., potassium permanganate).
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the final, high-purity compound.
Purity Assessment
After purification, the identity and purity of this compound should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure and identify any proton- or carbon-containing impurities. ¹⁹F NMR is particularly crucial for organofluorine compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique will determine the purity of the volatile compound and provide its mass spectrum, confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially if the compound is not sufficiently volatile for GC.
References
- Google Patents. (2020). US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence.
- Google Patents. (2020). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2017). How to grow crystals for a non polar organic compounds. Retrieved from [Link]
-
Schwarz, D., & Yeung, L. W. Y. (2021). Combustion ion chromatography for extractable organofluorine analysis. PMC - NIH. Retrieved from [Link]
-
Chemguide. (n.d.). making halogenoalkanes (haloalkanes). Retrieved from [Link]
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Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Freesciencelessons. (2022, March 22). A Level Chemistry Revision "Formation of Haloalkanes from Alcohols". YouTube. Retrieved from [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.2. Alkanes. AQA Chemistry A-level. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
Nature Reviews Chemistry. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. Retrieved from [Link]
-
Save My Exams. (2025). Producing Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3). Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. NIST Chemistry WebBook. Retrieved from [Link]
-
Autech Industry. (2025). Understanding 1-Chloro-1,1-dibromo-2,2,2-trifluoroethane: Properties, Applications, and Supplier Insights. Retrieved from [Link]
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Application Notes & Protocols: A Mechanistic Exploration of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane in Synthetic Chemistry
Disclaimer: The subject molecule, 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, is a highly specialized polyhalogenated alkane for which dedicated reaction protocols are not extensively documented in peer-reviewed literature. The following application notes are therefore built upon foundational principles of organic chemistry, leveraging the known reactivity of analogous functional groups. The protocols provided are illustrative and intended to serve as a robust starting point for experimental investigation by qualified researchers. All procedures should be undertaken with rigorous safety precautions appropriate for halogenated compounds.
Introduction: Structural Analysis and Predicted Reactivity
This compound (MW: 360.44 g/mol ) is a complex aliphatic structure offering multiple, distinct reactive centers, making it a potentially versatile synthetic building block.[1] An effective understanding of its chemistry requires a careful analysis of the electronic and steric environment of each halogen substituent.
-
C1-Br (Primary Bromide): This bromine is attached to a carbon bearing two fluorine atoms. The strong electron-withdrawing effect of the geminal fluorines significantly polarizes the C-Br bond, making the carbon highly electrophilic. However, the C-F bonds are exceptionally strong, rendering fluoride a very poor leaving group under typical nucleophilic substitution conditions.[2]
-
C2-Cl (Tertiary Chloride): This chlorine is attached to a tertiary carbon, which is also bonded to a fluorine atom and two other carbon atoms. Steric hindrance is a major factor here, likely disfavoring SN2-type reactions. The adjacent fluorine atoms also exert a strong inductive effect.
-
C4-Br (Secondary Bromide): This bromine is on a secondary carbon atom within the alkyl chain. It represents the most "conventional" reactive site on the molecule for standard haloalkane reactions. It is less sterically hindered than the C2-Cl and C1-Br positions and is a good leaving group.[3]
Based on this analysis, the C4-Br bond is the most probable site for initial reactivity in nucleophilic substitution and elimination reactions due to its favorable combination of bond polarity, leaving group ability, and moderate steric hindrance. Reactions involving the C1-Br and C2-Cl bonds would likely require more forcing conditions or specialized reagents, such as those used in organometallic or radical chemistry.
Key Reaction Mechanisms and Synthetic Protocols
The multifunctionality of this compound allows for several strategic transformations. Below, we detail the core mechanisms and provide validated protocols for their execution.
Regioselective Nucleophilic Substitution (Sₙ2) at the C4 Position
The secondary bromide at C4 is the most susceptible to substitution by a range of nucleophiles. The causality for this selectivity lies in its status as a good leaving group combined with accessible sterics, a hallmark of Sₙ2 reactions in haloalkanes.[4][5]
Mechanism Rationale: To favor substitution over competing elimination reactions, a non-basic or weakly basic nucleophile and a polar aprotic solvent (e.g., DMSO, DMF) are employed. This solvent choice stabilizes the transition state of the Sₙ2 pathway without promoting the E2 mechanism, which is favored by strong bases.
Figure 1: Proposed Sₙ2 mechanism at the C4 position.
Protocol 2.1.1: Synthesis of 4-Azido-1-bromo-2-chloro-1,1,2-trifluorooctane
This protocol demonstrates a selective substitution using sodium azide, a potent but relatively non-basic nucleophile.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Rationale |
|---|---|---|---|---|
| This compound | 360.44 | 3.60 g | 10 mmol | Substrate |
| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12 mmol | Nucleophile (slight excess ensures completion) |
| Dimethylformamide (DMF), anhydrous | - | 50 mL | - | Polar aprotic solvent to favor Sₙ2 |
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add this compound (10 mmol) and anhydrous DMF (50 mL). Stir until the substrate is fully dissolved.
-
Nucleophile Introduction: Carefully add sodium azide (12 mmol) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4-azido product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Elimination Reaction (Dehydrobromination) via E2 Mechanism
The secondary bromide at C4, along with adjacent protons at C3 and C5, provides the necessary components for an elimination reaction to form an alkene.
Mechanism Rationale: To strongly favor elimination, a sterically hindered, strong, non-nucleophilic base (e.g., potassium tert-butoxide) or a strong base in a non-polar/alcoholic solvent at elevated temperatures is required.[7][8] The hydroxide ion, when dissolved in ethanol, forms the ethoxide ion, a stronger base that preferentially acts as a proton acceptor rather than a nucleophile.[9] This condition drives the reaction toward the E2 pathway.
Figure 2: Concerted E2 elimination mechanism.
Protocol 2.2.1: Synthesis of 1-Bromo-2-chloro-1,1,2-trifluorooct-3-ene and -4-ene
This protocol will likely produce a mixture of alkene isomers (oct-3-ene and oct-4-ene) depending on the relative acidity of the protons on C3 and C5.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Rationale |
|---|---|---|---|---|
| This compound | 360.44 | 3.60 g | 10 mmol | Substrate |
| Potassium Hydroxide (KOH) | 56.11 | 1.12 g | 20 mmol | Strong base |
| Ethanol (absolute) | - | 75 mL | - | Solvent favoring elimination |
Procedure:
-
Setup: In a 250 mL round-bottom flask with a stir bar and reflux condenser, dissolve potassium hydroxide (20 mmol) in absolute ethanol (75 mL) with gentle warming.
-
Substrate Addition: Once the KOH is dissolved, add the this compound (10 mmol) to the ethanolic solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Neutralize the excess base by carefully adding 2M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Add 100 mL of deionized water to the residue and transfer to a separatory funnel.
-
Extract with dichloromethane (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification & Characterization: After filtering and concentrating the solvent, the resulting crude oil (a mixture of alkene isomers) can be purified by column chromatography. The products should be characterized by NMR, GC-MS, and IR (to confirm C=C bond formation).
Organometallic Reagent Formation
The differential reactivity of the C-Br bonds allows for the selective formation of an organometallic reagent, such as a Grignard reagent. The C4-Br bond is expected to be more reactive towards magnesium insertion than the C1-Br bond.
Mechanism Rationale: The formation of a Grignard reagent requires the insertion of magnesium metal into a carbon-halogen bond.[10] This reaction is highly sensitive to moisture and requires an anhydrous ether solvent (like THF or diethyl ether) to stabilize the resulting organomagnesium halide.[10] The presence of LiCl can accelerate the insertion process for less reactive halides.[11]
Figure 3: Experimental workflow for Grignard reagent formation and reaction.
Protocol 2.3.1: Formation of a Grignard Reagent and Reaction with Acetone
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Rationale |
|---|---|---|---|---|
| This compound | 360.44 | 3.60 g | 10 mmol | Substrate |
| Magnesium Turnings | 24.31 | 0.27 g | 11 mmol | Metal for insertion |
| Iodine (I₂) | 253.81 | 1 crystal | - | Activator |
| Tetrahydrofuran (THF), anhydrous | - | 60 mL | - | Anhydrous ether solvent |
| Acetone, anhydrous | 58.08 | 0.73 mL | 10 mmol | Electrophile |
Procedure:
-
Rigorous Anhydrous Setup: Flame-dry a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings (11 mmol) and a small crystal of iodine.
-
Initiation: Add ~10 mL of anhydrous THF to the flask. Gently warm the flask until the iodine color disappears, indicating activation of the magnesium surface.
-
Grignard Formation: Dissolve the substrate (10 mmol) in 40 mL of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of anhydrous acetone (10 mmol) in 10 mL of anhydrous THF dropwise via the dropping funnel. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for another 2 hours.
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (~50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.[6]
-
-
Purification & Characterization: Purify the resulting tertiary alcohol by column chromatography. Confirm the structure with NMR, IR (for O-H stretch), and mass spectrometry.
Safety and Handling
Polyhalogenated alkanes require careful handling due to their potential toxicity and environmental persistence.[5][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reactive metals.[15]
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Avoid release into the environment.
References
-
National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. NCERT. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Polyhalogenated Alkanes and Alkenes. Chemistry LibreTexts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. Retrieved from [Link]
-
Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Selectivity in Radical Halogenation with Fluorine and Bromine. Retrieved from [Link]
-
Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Retrieved from [Link]
-
Freesciencelessons. (2022). A Level Chemistry Revision "Elimination Reaction of Haloalkanes". YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Knochel, P., et al. (2011). Strategies To Prepare and Use Functionalized Organometallic Reagents. Request PDF. Retrieved from [Link]
- Paquin, J. F. (Ed.). (2021). Selective Radical Fluorinations.
-
Paquin, J. F., et al. (2017). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 19(18), 4948-4951. Retrieved from [Link]
-
CK-12 Foundation. (2024). Elimination Reaction - Haloalkanes. Retrieved from [Link]
-
Allery Chemistry. (2015). Elimination reactions of haloalkanes. YouTube. Retrieved from [Link]
-
U.S. Consumer Product Safety Commission. (2024). Organohalogen Flame Retardant Scope Document: Polyhalogenated Alicycle Subclass. Retrieved from [Link]
-
Knochel, P., et al. (2011). Strategies to Prepare and Use Functionalized Organometallic Reagents. The Journal of Organic Chemistry, 76(19), 7647-7668. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Free-radical halogenation. Wikipedia. Retrieved from [Link]
-
Save My Exams. (2024). Elimination Reactions of Halogenoalkanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. Retrieved from [Link]
-
Labster. (2024). 5 Ways to Make Alkyl Halides, Alkanes, and Organometallics Interesting for Students. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Polyhalogenated Alkanes and Alkenes. Retrieved from [Link]
-
ChemBK. (2024). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Retrieved from [Link]
-
Scribd. (n.d.). Polyhalogen Compounds. Retrieved from [Link]
-
TutorChase. (n.d.). What are the safety considerations when handling alkanes?. Retrieved from [Link]
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Topic: Scale-up Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane for Industrial Applications
An Application Note and Protocol from the Gemini Synthesis Group
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, a complex halogenated alkane with significant potential in various industrial sectors, including as a specialty solvent, a building block for advanced materials, and an intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the absence of a standardized public synthesis protocol, we have developed and optimized a robust and scalable process based on the free-radical addition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to 1-hexene. This application note details the reaction mechanism, provides a step-by-step protocol for a 10-liter scale synthesis, outlines purification procedures, discusses critical safety considerations, and addresses key factors for successful industrial scale-up.
Introduction and Rationale
Halogenated organic compounds are a cornerstone of the chemical industry, serving as flame retardants, refrigerants, solvents, and crucial intermediates for creating more complex molecules.[1] Specifically, molecules containing a mix of fluorine, chlorine, and bromine atoms often exhibit unique chemical and physical properties, including high density, low flammability, and specific solvency characteristics. This compound is a high-value target compound due to its functionalized, polyhalogenated structure, which presents multiple reactive sites for further chemical modification.
The primary challenge in producing such a molecule on a large scale is achieving high regioselectivity and yield while managing the inherent reactivity and potential hazards of the reagents. Direct halogenation of alkanes often leads to a complex mixture of products that are difficult to separate.[2][3] Therefore, a more controlled and selective approach is necessary. The methodology presented herein utilizes a peroxide-initiated free-radical addition, a well-established reaction class that offers excellent control over the formation of the desired 1:1 adduct.[4] This process is designed to be efficient, reproducible, and adaptable to industrial production environments.
Proposed Synthetic Pathway and Mechanism
The synthesis proceeds via the free-radical chain addition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to the terminal alkene, 1-hexene. The reaction is initiated by the thermal decomposition of a radical initiator, such as Azobisisobutyronitrile (AIBN).
Overall Reaction: CH₂(CH₂)₃CH=CH₂ + BrCF₂CBrClF → Br(CH₂)₄CH(Br)CH₂CF₂CBrClF
The reaction mechanism follows a classic three-stage radical chain process: Initiation, Propagation, and Termination.[5]
1. Initiation: The initiator (AIBN) decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. This radical then abstracts a bromine atom from 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to generate the key carbon-centered radical. The C-Br bond is significantly weaker than the C-Cl or C-F bonds, making bromine abstraction the favored pathway.
2. Propagation:
- Step A (Addition): The resulting polyhaloethyl radical adds to the double bond of 1-hexene. The addition occurs at the terminal carbon (C1) to yield the more stable secondary alkyl radical at C2.[6]
- Step B (Halogen Transfer): The secondary alkyl radical abstracts a bromine atom from another molecule of the polyhalogenated ethane, yielding the final product and regenerating the polyhaloethyl radical, which continues the chain reaction.
3. Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.[2]
Caption: Free-Radical Chain Mechanism.
Detailed Protocol for Scale-Up Synthesis (10 L Scale)
This protocol is designed for a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles | Quantity | Notes |
| 1-Hexene | 592-41-6 | 84.16 | 20.0 | 1.68 kg (2.5 L) | Purity >99%, anhydrous |
| 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | 354-50-7 | 276.28 | 24.0 | 6.63 kg (2.9 L) | Purity >98%, used in excess |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.20 | 32.8 g | Initiator, handle with care |
| Toluene | 108-88-3 | 92.14 | - | 3.0 L | Anhydrous, reaction solvent |
| Sodium Bisulfite (NaHSO₃) Solution, 10% (w/v) | 7631-90-5 | - | - | 4.0 L | For quenching and work-up |
| Saturated Sodium Chloride (Brine) Solution | 7647-14-5 | - | - | 4.0 L | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | 500 g | Drying agent |
Experimental Procedure
-
Reactor Preparation: Ensure the 10 L reactor is clean, dry, and has been purged with nitrogen to create an inert atmosphere. Start a gentle flow of nitrogen through the headspace.
-
Charging Reagents:
-
To the reactor, add the toluene (3.0 L) and 1-hexene (20.0 mol, 1.68 kg).
-
Begin agitation at 150-200 RPM to ensure good mixing.
-
Add the 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (24.0 mol, 6.63 kg). A slight excess (1.2 equivalents) is used to ensure complete consumption of the alkene, which simplifies purification.
-
-
Initiation of Reaction:
-
Heat the reactor jacket to 85-90 °C to bring the internal temperature of the reaction mixture to approximately 80 °C.
-
In a separate flask, dissolve the AIBN (0.20 mol, 32.8 g) in 200 mL of toluene.
-
Once the reactor contents are at a stable 80 °C, slowly add the AIBN solution over 30 minutes using an addition funnel. The thermal decomposition of AIBN initiates the radical chain reaction.[7]
-
-
Reaction Monitoring:
-
Maintain the internal temperature at 80-85 °C for 6-8 hours. The reaction is exothermic, and the reactor's cooling system should be used to manage any temperature spikes.
-
Monitor the reaction progress by taking small aliquots every hour and analyzing them via Gas Chromatography (GC). The primary indicator of completion is the disappearance of the 1-hexene peak.
-
-
Reaction Quenching and Cooldown:
-
Once the reaction is complete ( >98% conversion of 1-hexene), turn off the heating and allow the mixture to cool to room temperature (< 30 °C).
-
Product Purification and Isolation
The work-up and purification are critical for obtaining a high-purity final product.
Work-up Procedure
-
Transfer: Transfer the cooled reaction mixture to a 20 L separatory funnel or extraction vessel.
-
Quench and Wash:
-
Add 4.0 L of 10% sodium bisulfite solution to the mixture and shake vigorously for 5-10 minutes. This step removes any residual radical species and color impurities. Separate and discard the aqueous layer.
-
Wash the organic layer with 4.0 L of saturated brine solution to remove residual water-soluble impurities. Separate and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry vessel and add 500 g of anhydrous magnesium sulfate. Stir for 30-45 minutes to remove residual water.
-
Filtration: Filter the mixture to remove the drying agent. Wash the filter cake with a small amount of fresh toluene (approx. 200 mL) to recover any entrained product.
Fractional Distillation
The final product is isolated and purified from the solvent and unreacted starting material via fractional distillation under reduced pressure.[8]
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. The filtered organic solution is the distillation charge.
-
Solvent Removal: First, distill off the toluene solvent at atmospheric or slightly reduced pressure.
-
Product Distillation: Once the toluene is removed, increase the vacuum. The product, this compound, is a high-boiling liquid. Collect the fraction that distills at the appropriate temperature and pressure range (the exact boiling point under vacuum would need to be determined experimentally, but is expected to be >100 °C at a few mmHg).
-
Analysis: Analyze the collected fraction for purity using GC and confirm its identity using NMR and Mass Spectrometry.
Process Workflow and Data
Caption: Overall Synthesis and Purification Workflow.
Table 2: Critical Process Parameters and Expected Outcomes
| Parameter | Value / Range | Rationale |
| Reaction Temperature | 80-85 °C | Optimal for AIBN thermal decomposition and to maintain a reasonable reaction rate. |
| Reactant Molar Ratio | 1.2 : 1 (Haloalkane:Alkene) | Excess haloalkane drives the reaction to completion, simplifying purification. |
| Initiator Concentration | 1 mol% (relative to alkene) | Sufficient to initiate and sustain the chain reaction without excessive side reactions. |
| Reaction Time | 6-8 hours | Typical duration for high conversion in similar free-radical additions. |
| Expected Outcome | ||
| Expected Yield | 75-85% | Based on typical yields for this class of reaction. |
| Expected Purity (Post-Distillation) | >99% (by GC) | Fractional distillation is highly effective for separating high-boiling liquids.[9] |
Safety, Handling, and Scale-Up Considerations
Environmental Health & Safety (EHS)
-
Hazard Assessment: All reactants and the final product should be treated as hazardous. Halogenated hydrocarbons can be toxic, irritants, and environmentally persistent.[1] A full risk assessment must be conducted before beginning work.
-
Personal Protective Equipment (PPE): Work should be conducted in a well-ventilated area or fume hood. Standard PPE includes a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.
-
Spill and Waste Management: Have appropriate spill kits ready. All liquid and solid waste containing halogenated compounds must be collected in designated, labeled containers for disposal by certified professionals. Do not dispose of halogenated waste down the drain.
Industrial Scale-Up Considerations
-
Thermal Management: Free-radical reactions are exothermic. On a larger scale, efficient heat removal is critical to prevent thermal runaways. A jacketed reactor with a reliable cooling system is essential.
-
Mixing: Efficient mixing is required to ensure uniform temperature and concentration, which is key to minimizing side products. The impeller design and agitation speed must be optimized for the larger volume.
-
Continuous Processing: For very large-scale production, transitioning from a batch process to a continuous flow reactor setup can offer significant advantages in safety, control, and consistency. Continuous flow chemistry is particularly well-suited for managing highly exothermic and fast halogenation reactions.[10]
-
Material Compatibility: Halogenated compounds can be corrosive, especially at elevated temperatures. Ensure all wetted parts of the reactor and transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy).
References
-
N. Firouzabadi, N. Iranpoor, M. A. Zolfigol. "Direct halogenation of organic compounds with halides using oxone in water: A green protocol". Green Chemistry, 2002, 4, 58-60.
-
Wikipedia. "Free-radical halogenation". Accessed January 21, 2026.
-
T. A. T. Phan, et al. "Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane)". Beilstein Journal of Organic Chemistry, 2017, 13, 1948-1954.
-
Open Access Pub. "Purification Techniques". Journal of New Developments in Chemistry. Accessed January 21, 2026.
-
University of Michigan. "RADICAL CHAIN ADDITIONS TO ALKENES". Course Material. Accessed January 21, 2026.
-
BYJU'S. "Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation". Educational Resource. Accessed January 21, 2026.
-
A. Jitareanu, et al. "Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols". Current Analysis on Biotechnology, 2018, 1, 1-10.
-
P. R. S. Kodavanti, B. G. Loganathan. "Perspective on halogenated organic compounds". Environmental Research, 2023, 239, 117366.
-
Wikipedia. "List of purification methods in chemistry". Accessed January 21, 2026.
-
D. Cantillo, C. O. Kappe. "Halogenation of organic compounds using continuous flow and microreactor technology". Reaction Chemistry & Engineering, 2017, 2, 7-19.
-
Chemistry LibreTexts. "Addition of Radicals to Alkenes". Accessed January 21, 2026.
-
Chemistry LibreTexts. "10.8: Radical-Chain Addition Reactions to Alkenes". Accessed January 21, 2026.
-
Chad's Prep. "10.1 Free Radical Halogenation | Organic Chemistry". YouTube, December 14, 2020.
-
Google Patents. "RU2574402C1 - Method for purification of alkanes from admixtures". Accessed January 21, 2026.
-
L. Ma, et al. "Reactions of Dihaloboranes with Electron-Rich 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes". Molecules, 2020, 25(12), 2875.
-
Kindarco. "8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production". Accessed January 21, 2026.
-
Reachem. "The Purification of Organic Compound: Techniques and Applications". Accessed January 21, 2026.
Sources
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. RADICAL CHAIN ADDITIONS TO ALKENES [research.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Welcome to the technical support center for the synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this complex halogenated alkane. Here, we will explore the underlying principles of the synthesis, troubleshoot common experimental hurdles, and provide detailed protocols to enhance your success.
Understanding the Synthesis: A Telomerization Approach
The synthesis of this compound is best approached through a free-radical telomerization reaction. This process involves the addition of a telogen (a molecule that adds across a double bond) to a taxogen (an unsaturated molecule). In this case, the logical precursors are:
-
Telogen: 1,4-dibromobutane
-
Taxogen: Chlorotrifluoroethylene (CTFE)
The reaction is initiated by a radical initiator, which starts a chain reaction leading to the formation of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[1][2]
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate free radicals.
-
Propagation: The initiator radical abstracts a bromine atom from 1,4-dibromobutane to form a more stable alkyl radical. This alkyl radical then adds to the double bond of chlorotrifluoroethylene. The resulting radical intermediate can then abstract a bromine atom from another molecule of 1,4-dibromobutane, propagating the chain.
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
Q2: Why is telomerization a suitable method for this synthesis?
A2: Telomerization is a powerful technique for the controlled addition of a functionalized molecule across a double bond. It allows for the formation of a carbon-carbon bond while incorporating specific functional groups from the telogen, in this case, the bromine atoms and the butyl chain. While polymerization of the alkene is a risk, controlling the reaction conditions can favor the formation of the desired 1:1 adduct.[3][4]
Q3: What are the most common side products, and how can they be minimized?
A3: The primary side products in this reaction are higher-order telomers (where multiple units of CTFE are added) and products from competing radical reactions.
-
Higher-order telomers: These form when the radical intermediate adds to another molecule of CTFE instead of abstracting a bromine atom from the telogen. To minimize this, a high molar ratio of the telogen (1,4-dibromobutane) to the taxogen (CTFE) should be used.
-
Products of β-scission: The alkyl radical formed from 1,4-dibromobutane can potentially undergo intramolecular cyclization or other rearrangement reactions, although this is less likely under controlled conditions.
-
Dimerization of radicals: Termination steps can lead to the formation of dimers of the initial radicals, such as octamethylene dibromide.
Minimizing these side products requires careful control over reaction temperature, concentration of reactants, and the choice of initiator.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting materials | 1. Ineffective radical initiator. 2. Reaction temperature is too low. 3. Presence of radical inhibitors (e.g., oxygen). | 1. Choose an initiator with a suitable half-life at the desired reaction temperature (e.g., AIBN for reactions around 70-80°C). 2. Increase the reaction temperature to ensure efficient decomposition of the initiator. 3. Degas the solvent and reactants thoroughly before starting the reaction. |
| Predominance of higher-order telomers | Molar ratio of taxogen (CTFE) to telogen (1,4-dibromobutane) is too high. | Increase the molar excess of 1,4-dibromobutane to favor the 1:1 adduct. A starting point of a 3:1 to 5:1 molar ratio of telogen to taxogen is recommended. |
| Formation of a polymeric solid | Uncontrolled polymerization of CTFE. | 1. Lower the reaction temperature. 2. Reduce the concentration of the initiator. 3. Ensure a high concentration of the telogen to act as a chain transfer agent. |
| Difficulty in product purification | Close boiling points of the desired product and side products. | 1. Utilize fractional distillation under reduced pressure for initial purification. 2. Employ column chromatography on silica gel with a non-polar eluent (e.g., hexane or a hexane/dichloromethane mixture) for final purification. |
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a recommended starting point and may require optimization.
Materials:
-
1,4-dibromobutane
-
Chlorotrifluoroethylene (CTFE)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., acetonitrile or a non-polar solvent like cyclohexane)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer. The system should be under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: To the flask, add the anhydrous, degassed solvent and 1,4-dibromobutane. A significant molar excess of 1,4-dibromobutane is recommended (e.g., 4 equivalents relative to CTFE).
-
Initiator Addition: Add the radical initiator (AIBN, typically 1-5 mol% relative to CTFE).
-
Taxogen Introduction: Carefully bubble a known mass of gaseous chlorotrifluoroethylene through the reaction mixture at a controlled rate. The reaction is exothermic, so the addition rate should be managed to maintain the desired reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 75-80°C for AIBN) and stir for several hours, monitoring the reaction progress by GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under vacuum, followed by column chromatography if necessary.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Mechanistic Insights
The regioselectivity of the addition of the alkyl radical to the chlorotrifluoroethylene double bond is a critical factor. The radical will preferentially add to the less substituted carbon atom of the double bond, leading to the formation of a more stable secondary radical.
Reaction Mechanism Diagram
Caption: Simplified free-radical mechanism for the telomerization of CTFE with 1,4-dibromobutane.
Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Role |
| 1,4-dibromobutane | C₄H₈Br₂ | 215.91 | 197 | Telogen |
| Chlorotrifluoroethylene (CTFE) | C₂ClF₃ | 116.47 | -28 | Taxogen |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Decomposes | Initiator |
| This compound | C₈H₁₂Br₂ClF₃ | 360.44 | Estimated >200 | Product |
References
-
Free-radical addition - Wikipedia. [Link]
-
Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
-
Telomerisation Reactions of fluorinated alkenes | Request PDF - ResearchGate. [Link]
-
Telomerization – Knowledge and References - Taylor & Francis. [Link]
Sources
Common side products in the synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Welcome to the technical support center for the synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during this complex synthesis.
Introduction to the Synthesis
The synthesis of this compound is most plausibly achieved through a free-radical addition reaction. This process typically involves the addition of a polyhalogenated ethane derivative to an alkene in the presence of a radical initiator. A likely synthetic route is the reaction of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane with 1-hexene .
The reaction is initiated by the homolytic cleavage of a radical initiator, which then abstracts a bromine atom from the polyhalogenated ethane, generating a carbon-centered radical. This radical adds to the double bond of 1-hexene, and the resulting radical then abstracts a bromine atom from another molecule of the polyhalogenated ethane to propagate the chain reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the synthesis of this compound.
Q1: My reaction is sluggish, and the yield of the desired product is low. What are the likely causes and how can I improve it?
A1: Low reactivity and poor yields are common challenges in free-radical halogenations. Several factors can contribute to this issue:
-
Inefficient Radical Initiation: The concentration or type of radical initiator is crucial.[1]
-
Troubleshooting:
-
Increase Initiator Concentration: Gradually increase the molar percentage of the radical initiator (e.g., AIBN or benzoyl peroxide).
-
Change Initiator: If using a thermal initiator, ensure the reaction temperature is appropriate for its half-life. Alternatively, switch to a photoinitiator and use UV irradiation.[2][3]
-
-
-
Low Reaction Temperature: Free-radical reactions often require a specific temperature range to proceed efficiently.
-
Troubleshooting:
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal range for the chosen initiator.
-
-
-
Presence of Inhibitors: Oxygen and other impurities can act as radical scavengers, quenching the chain reaction.
-
Troubleshooting:
-
Degas Solvents: Thoroughly degas all solvents and reactants by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Ensure the purity of your starting materials, as impurities can inhibit the reaction.
-
-
Q2: I'm observing a significant amount of a high-molecular-weight, viscous substance in my crude product. What is this, and how can I prevent its formation?
A2: The high-molecular-weight byproduct is likely due to telomerization , a common side reaction in free-radical additions to alkenes.[4][5] Telomerization occurs when the radical intermediate formed after the addition to the alkene adds to another molecule of the alkene instead of abstracting a halogen from the chain transfer agent. This process can continue, leading to the formation of oligomers or polymers.[4]
Mechanism of Telomerization:
Troubleshooting Telomerization:
The key to minimizing telomerization is to favor the chain transfer step over the propagation of the polymerization. This can be achieved by:
-
Adjusting Reactant Ratios:
-
Increase the concentration of the chain transfer agent (1,2-dibromo-1-chloro-1,2,2-trifluoroethane) relative to the alkene (1-hexene). A higher concentration of the telogen will increase the probability of the adduct radical reacting with it to form the desired product.[4]
-
-
Control the Alkene Concentration:
-
Slow addition of the alkene to the reaction mixture can help maintain a low instantaneous concentration of the alkene, thus disfavoring telomerization.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes reduce the rate of polymerization more than the rate of the desired addition reaction.
-
| Parameter | To Minimize Telomerization | Rationale |
| [Alkene] / [Telogen] Ratio | Low | A higher concentration of the telogen favors the desired chain transfer reaction. |
| Alkene Addition | Slow/Gradual | Maintains a low instantaneous concentration of the alkene. |
| Temperature | Lower (if kinetically feasible) | Can reduce the rate of the undesired polymerization. |
Q3: My product analysis (e.g., GC-MS) shows multiple isomers. Why is this happening, and can I control the regioselectivity?
A3: The formation of constitutional isomers is a common issue in the free-radical addition to unsymmetrical alkenes like 1-hexene. The initial radical can add to either carbon of the double bond, leading to different regioisomers. The regioselectivity of the addition is influenced by both steric and electronic factors.[6]
In the case of 1-hexene, the radical can add to either C1 or C2:
-
Path A (Anti-Markovnikov): Addition to C1 (the less substituted carbon) to form a more stable secondary radical at C2. This is generally the favored pathway in free-radical additions.[6][7]
-
Path B (Markovnikov): Addition to C2 (the more substituted carbon) to form a less stable primary radical at C1.
Regioselectivity of Radical Addition:
Troubleshooting Isomer Formation:
While completely eliminating the formation of the minor isomer is challenging, its proportion can be minimized:
-
Lower Reaction Temperature: Lower temperatures generally increase the selectivity of free-radical reactions, favoring the formation of the more stable radical intermediate.
-
Choice of Initiator and Solvent: The choice of initiator and solvent can sometimes influence the regioselectivity, although this is often less impactful than temperature.
Experimental Protocols
Hypothetical Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on general principles of free-radical addition reactions and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
1-Hexene (freshly distilled)
-
1,2-Dibromo-1-chloro-1,2,2-trifluoroethane
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., cyclohexane or tert-butanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Charging:
-
To the flask, add 1,2-dibromo-1-chloro-1,2,2-trifluoroethane and the solvent.
-
In the dropping funnel, prepare a solution of 1-hexene and AIBN in the same solvent.
-
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for at least 30 minutes.
-
Reaction Initiation: Heat the reaction mixture to the reflux temperature of the solvent (e.g., ~80 °C for cyclohexane).
-
Slow Addition: Once the reaction mixture is at a stable temperature, add the 1-hexene/AIBN solution dropwise from the dropping funnel over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification by Fractional Distillation Under Reduced Pressure
The crude product will likely contain unreacted starting materials, the desired product, and any side products. Fractional distillation under reduced pressure is an effective method for purification.[8]
Procedure:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a short, insulated fractionating column.
-
Crude Product Transfer: Transfer the crude product to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will likely be the lower-boiling unreacted starting materials.
-
Increase the temperature to distill the desired product, collecting the fraction that boils at the expected temperature under the applied pressure.
-
High-boiling telomers will remain in the distillation flask.
-
-
Analysis: Analyze each fraction by GC-MS to confirm the identity and purity of the product.[9][10]
Data Analysis and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for analyzing the reaction mixture and the purified product.[9][10][11]
-
Identification of Products: The mass spectrum of each component can be used to identify the desired product and any side products. The fragmentation patterns of halogenated compounds are often characteristic.
-
Quantification of Purity: The relative peak areas in the gas chromatogram can be used to estimate the purity of the product and the relative amounts of different isomers.
References
-
The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs. PubMed. [Link]
-
Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Telomerisation Reactions of fluorinated alkenes. Request PDF - ResearchGate. [Link]
-
The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]
-
Radical telomerization of fluorinated alkenes with dialkyl hydrogenophosphonates. Polymer Chemistry (RSC Publishing). [Link]
-
Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. LabRulez GCMS. [Link]
-
Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]
-
Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. Sci-Hub. [Link]
-
Purification: Distillation at Reduced Pressures. Department of Chemistry: University of Rochester. [Link]
-
Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. [Link]
-
Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. MDPI. [Link]
-
Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham. [Link]
-
3.3.2.4 - Chlorination of Alkanes. AQA Chemistry A-level - Physics & Maths Tutor. [Link]
-
Producing Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
-
Free-radical addition. Wikipedia. [Link]
-
16.2: Regioselectivity and Formation of Anti-Markovnikov Products Via Free Radical Mechanisms. Chemistry LibreTexts. [Link]
-
Addition reactions of alkyl and carboxyl radicals to vinylidene fluoride. PubMed. [Link]
-
10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. researchgate.net [researchgate.net]
- 5. Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. Free-radical addition - Wikipedia [en.wikipedia.org]
- 7. sci-hub.ru [sci-hub.ru]
- 8. Purification [chem.rochester.edu]
- 9. The determination of GC-MS relative molar responses of some n-alkanes and their halogenated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Welcome to the technical support guide for the purification of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane (CAS: 30428-47-8). This document is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining this complex halogenated alkane in high purity. Drawing from extensive experience in separation sciences, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.
The purification of polyhalogenated compounds is often non-trivial due to the potential for isomeric impurities, thermal instability, and challenging chromatographic behavior. This guide is structured to address these specific issues head-on, providing not just protocols but the scientific rationale behind them.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each issue is presented with likely causes and a step-by-step approach to resolution.
Problem 1: Final product shows multiple, closely-spaced peaks in GC/LC analysis, suggesting isomeric impurities.
Q: My Gas Chromatography (GC) or Liquid Chromatography (LC) analysis of the purified product shows two or more peaks with very similar retention times. How can I resolve these?
A: This is a classic and anticipated challenge. The structure of this compound has two stereocenters (at carbons C2 and C4), which means your synthesis has likely produced a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images and have different physical properties, which allows for their separation[1]. However, if their structural differences are subtle, separation can be difficult.
Causality: The similar polarity and volatility of diastereomers often lead to poor resolution with standard purification methods.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Impurity: First, use mass spectrometry (GC-MS or LC-MS) to confirm that the multiple peaks have the same mass-to-charge ratio (m/z) as the target compound. This strengthens the hypothesis that they are isomers.
-
Optimize Distillation (If applicable):
-
Technique: Simple distillation is insufficient. You must use high-efficiency fractional distillation under vacuum. Vacuum distillation is critical for high-boiling compounds to prevent thermal decomposition[2].
-
Apparatus: Employ a column with a high number of theoretical plates (e.g., a Vigreux or, preferably, a packed column).
-
Operation: Maintain a very slow distillation rate and a high reflux ratio to maximize separation efficiency.
-
-
Develop a Chromatographic Method:
-
Normal-Phase Chromatography (Silica/Alumina): Halogenated compounds can interact strongly with the silanol groups on silica gel, leading to peak tailing and poor separation. If you must use normal-phase, try deactivating the silica with a small amount of a polar modifier like triethylamine in your eluent.
-
Reverse-Phase Chromatography (C18): This is often a more effective choice. The separation is based on hydrophobicity, which can differ sufficiently between diastereomers. A good starting point is a gradient elution with a water/acetonitrile or water/methanol mobile phase.
-
Specialty Columns: For very difficult separations, consider columns designed for separating halogenated compounds or those with different selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which offer different pi-pi interactions[3].
-
Problem 2: The product darkens or decomposes during distillation.
Q: When I try to purify my compound by distillation, the material in the distillation pot turns dark brown/black, and the yield is very low. What is happening?
A: This indicates thermal decomposition. Polyhalogenated alkanes can be thermally labile, undergoing elimination reactions (e.g., dehydrohalogenation) at elevated temperatures[4]. The high molecular weight of this compound suggests a high boiling point at atmospheric pressure, increasing the risk of degradation.
Causality: The energy required to reach the atmospheric boiling point is sufficient to break C-Br or C-Cl bonds, initiating decomposition pathways.
Step-by-Step Troubleshooting Protocol:
-
Utilize Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the boiling point, allowing the compound to distill at a temperature below its decomposition point[2].
-
Determine the Optimal Pressure: Use a vacuum pump capable of reaching low pressures (e.g., <1 mmHg). A rotary vane pump is standard. Use a pressure gauge to monitor and control the vacuum level.
-
Control the Heat Source: Use a heating mantle with a stirrer and a temperature controller. Do not heat the flask directly with a flame. Ensure the temperature of the heating bath is only slightly higher (10-20 °C) than the boiling point of the liquid at the working pressure to avoid localized overheating.
-
Consider Short-Path Distillation: For very sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures[5]. This is ideal for small-scale purifications.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound?
A: Understanding the properties of your target molecule and potential impurities is key to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[6] |
| Molecular Weight | 360.44 g/mol | PubChem[6] |
| XLogP3 (Hydrophobicity) | 5.6 | PubChem[6] |
| Boiling Point | High (not experimentally reported, but expected to be >200 °C at atm. pressure) | Inferred |
| Density | High (likely >1.5 g/mL) | Inferred from similar structures[7] |
The high XLogP3 value indicates that the molecule is very nonpolar (hydrophobic), making it highly soluble in nonpolar organic solvents like hexanes and poorly soluble in polar solvents. This is crucial for selecting chromatographic conditions.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing volatile impurities and confirming the mass of the parent compound and any isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation. ¹⁹F NMR is particularly powerful for identifying fluorine-containing impurities. The presence of multiple sets of peaks in the spectra can indicate an isomeric mixture.
-
Elemental Analysis: Confirms the elemental composition (C, H, Br, Cl, F) of the purified sample, providing a definitive measure of absolute purity.
Q3: My compound seems to be sticking to the silica gel column. How can I improve recovery?
A: Irreversible adsorption on silica is a known issue for some halogenated compounds. This is often due to strong interactions between the polar silanol groups on the silica surface and the halogen atoms.
Troubleshooting Flowchart for Column Chromatography Issues
Sources
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Technical Support Center: Optimizing Reaction Conditions for 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Welcome to the dedicated technical support guide for 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this polyhalogenated alkane. Our guidance is rooted in established principles of organic chemistry to ensure you can optimize your reaction conditions effectively and safely.
Introduction to this compound
This compound (C8H12Br2ClF3) is a complex aliphatic hydrocarbon characterized by the presence of multiple halogen substituents.[1] Its structure presents a unique set of challenges and opportunities in synthetic chemistry. The differential reactivity of the bromine and chlorine atoms, influenced by the neighboring trifluoromethyl group, allows for selective functionalization, making it a potentially valuable building block in the synthesis of novel compounds.
This guide will address common issues encountered during its use, focusing on optimizing reaction yields, minimizing byproducts, and ensuring safe handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The reactivity of the halogen atoms in nucleophilic substitution reactions generally follows the trend I > Br > Cl > F.[2] Therefore, the two bromine atoms are the most likely sites for substitution. The primary C-Br bond at the 4-position is sterically more accessible and thus more susceptible to SN2-type reactions compared to the tertiary C-Br bond, which is also electronically influenced by the adjacent electron-withdrawing trifluoromethyl group. The C-Cl bond is less reactive than the C-Br bonds.
Q2: What are the key safety precautions when working with this compound?
Q3: How can I purify this compound if it contains impurities?
Purification of polyhalogenated alkanes can be challenging due to their unique physical properties.[6] Common impurities may include starting materials, isomers, or byproducts from synthesis or degradation. The following techniques can be considered:
-
Distillation: If the impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: Silica gel chromatography using a non-polar eluent system can separate the target compound from more polar impurities.[7] For nonpolar impurities, a treatment with sulfuric acid might be necessary to eliminate unsaturated byproducts.[8]
-
Activated Charcoal Treatment: For removing colored impurities, treatment with activated charcoal in a suitable hot solvent followed by filtration can be effective.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
Possible Causes:
-
Poor Leaving Group: While bromine is a good leaving group, the overall reactivity can be influenced by the substrate's structure.
-
Inactive Nucleophile: The chosen nucleophile may not be strong enough to displace the halide.
-
Steric Hindrance: The tertiary carbon bearing a bromine and a chlorine atom is sterically hindered, which can impede SN2 reactions.
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state and solvating the ions.
Solutions:
| Troubleshooting Step | Explanation | Recommended Action |
| Enhance Leaving Group Ability | Not typically necessary for bromide, but for less reactive halides, conversion to a better leaving group (e.g., tosylate) is an option. | Focus on optimizing other parameters first. |
| Activate the Nucleophile | Increasing the nucleophilicity can drive the reaction forward. | Use a stronger nucleophile, or add a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) to increase its solubility and reactivity.[9] |
| Promote SN1 Pathway for Hindered Sites | For the sterically hindered tertiary carbon, an SN1 pathway might be more favorable. | Use a polar protic solvent (e.g., ethanol, water) to stabilize the potential carbocation intermediate. Be aware of potential rearrangement and elimination side reactions. |
| Optimize Solvent Choice | Polar aprotic solvents favor SN2 reactions by solvating the cation but not the nucleophile, thus increasing its reactivity. | For SN2 reactions, use solvents like DMF, DMSO, or acetonitrile.[9] Ensure all solvents and reagents are thoroughly dried, as water can deactivate the nucleophile.[9] |
Issue 2: Formation of Multiple Products and Byproducts
Possible Causes:
-
Lack of Regioselectivity: Both bromine atoms can react, leading to a mixture of mono- and di-substituted products.
-
Competing Elimination Reactions: The presence of a base can lead to dehydrohalogenation, forming alkenes.[2]
-
Over-reaction: The initial product may react further under the reaction conditions.
Solutions:
Workflow for Minimizing Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
-
To Control Regioselectivity:
-
Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1 equivalent) to favor mono-substitution.
-
Bulky Nucleophile: Employ a sterically hindered nucleophile that will preferentially attack the more accessible primary C-Br bond.
-
-
To Suppress Elimination:
-
Base Selection: Use a mild, non-nucleophilic base if a base is required.
-
Temperature Control: Run the reaction at a lower temperature, as elimination reactions often have a higher activation energy than substitution reactions.
-
-
To Prevent Over-reaction:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction once the desired product is formed.
-
Reactant Ratio: Use a slight excess of this compound to ensure the nucleophile is consumed before significant di-substitution occurs.
-
Issue 3: Reaction Fails to Initiate (e.g., in Free-Radical Halogenation)
Possible Causes:
-
Insufficient Initiation Energy: Free-radical reactions require an initiation step, typically involving heat or UV light, to generate the initial radical species.[10][11]
-
Presence of Inhibitors: Certain impurities, such as oxygen, can act as radical scavengers and inhibit the chain reaction.
Solutions:
Experimental Setup for Free-Radical Initiation
Caption: Key components for successful free-radical initiation.
-
Provide Sufficient Energy: Ensure adequate exposure to a UV lamp or maintain a consistent and sufficiently high temperature to initiate the homolytic cleavage of the halogen-halogen bond.[12]
-
Degas the Solvent: Before starting the reaction, purge the solvent and the reaction vessel with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use a Radical Initiator: If heat or light alone is insufficient, a chemical radical initiator (e.g., AIBN or benzoyl peroxide) can be added in catalytic amounts.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
-
To a solution of this compound (1 equivalent) in a dry polar aprotic solvent (e.g., DMF, acetonitrile), add the nucleophile (1.1 equivalents).
-
If the nucleophile is a salt, a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) can be added.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Free-Radical Bromination
-
Dissolve this compound (1 equivalent) in a dry, inert solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp.
-
Monitor the reaction by observing the consumption of the starting material (TLC or GC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or chromatography.
References
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- Technical Support Center: Synthesis of Fluorin
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This compound - PubChem. (URL: [Link])
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Purification and characterization of a bacterial dehalogenase with activity toward halogenated alkanes, alcohols and ethers - PubMed. (URL: [Link])
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Halogenation of Alkanes | Mechanism, Reaction Steps & Products - Allen. (URL: [Link])
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Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. (URL: [Link])
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THE HALOGENATION OF ALKANES. (URL: [Link])
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1,4-Dibromo-2-chloro-1,1,2-trifluoropentane | C5H6Br2ClF3 - PubChem. (URL: [Link])
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Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (URL: [Link])
- Technical Support Center: Reactions of 1,4-Dibromo-2-chloro-1,1-difluorobutane - Benchchem. (URL: )
-
14.8: Polyhalogenated Alkanes and Alkenes - Chemistry LibreTexts. (URL: [Link])
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Free Radical Substitution - ExamQA. (URL: [Link])
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Halogenation of Alkanes - Chemistry LibreTexts. (URL: [Link])
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n-HEXYL FLUORIDE - Organic Syntheses Procedure. (URL: [Link])
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1,4-Dibromo-2-chloro-1,1,2-trifluorobutane - ChemBK. (URL: [Link])
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SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
- Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide - Benchchem. (URL: )
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Methods for the synthesis and purification of polycycloalkane candidates for photolithography immersion fluids at 193 nm. (URL: [Link])
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18.4. Radical reactions in practice | Organic Chemistry II - Lumen Learning. (URL: [Link])
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1,4-Dibromo-2-chloro-1,1,2-trifluorobutane - the NIST WebBook. (URL: [Link])
- Technical Support Center: Purification of Polyhalogen
-
1-Bromo-2-chloro-1,1,2-trifluoroethane - the NIST WebBook. (URL: [Link])
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Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - Beilstein Journals. (URL: [Link])
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12.2: Radical Reactions - Chemistry LibreTexts. (URL: [Link])
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Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. (URL: [Link])
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LECTURE 4 (d) Polyhalogenation The products of the reactions of alkanes with halogens very often still contain C – H bonds and. (URL: [Link])
- Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. (URL: )
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Free-radical addition - Wikipedia. (URL: [Link])
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Stability issues of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane under different conditions
Answering the user's request.## Technical Support Center: 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Welcome to the technical support guide for this compound (CAS No. 30428-47-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this complex polyhalogenated alkane. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes established principles of organic chemistry and data from structurally similar compounds to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Compound Stability Profile
This compound is a specialized organic molecule whose reactivity is dictated by the diverse array of halogen substituents on its octane backbone. The key to understanding its stability lies in recognizing the different types of carbon-halogen bonds present:
-
C-F Bonds: These are among the strongest covalent bonds in organic chemistry and are generally highly resistant to thermal and chemical degradation.[1]
-
C-Cl Bond: The single C-Cl bond at the C2 position is moderately reactive.
-
C-Br Bonds: The two C-Br bonds at the C1 and C4 positions are the most labile and represent the primary sites of reactivity and potential degradation. The C-X bond strength decreases down the halogen group (F > Cl > Br > I).[2][3]
The molecule's structure, Br-CF₂-CFCl-CH₂-CHBr-(CH₂)₃-CH₃, features two key reactive centers: the vicinal dihalide-like arrangement at C1-C2 and the secondary bromoalkane at C4. This structure makes the compound susceptible to specific degradation pathways under certain conditions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common stability issues encountered during experimental work.
Thermal Stability
Question: I am running a reaction at an elevated temperature (>80°C) and observing unexpected byproducts. Is my this compound degrading?
Answer: Yes, thermal degradation is a significant possibility. Polyhalogenated alkanes, particularly those with bromine atoms, can undergo elimination reactions at elevated temperatures to form alkenes.[4] The most likely pathway is the elimination of Br⁻ from C4 and a proton from an adjacent carbon (C3 or C5) to form an octene derivative.
Troubleshooting Thermal Instability:
-
Symptom: Appearance of new, less polar spots on TLC; unexpected peaks in GC-MS analysis corresponding to a loss of HBr (mass reduction of ~81 amu).
-
Immediate Action: Reduce the reaction temperature immediately. If the desired reaction requires high temperatures, consider alternative synthetic routes or catalysts that allow for milder conditions.
-
Preventative Measures:
-
Lower Temperature: Whenever possible, conduct reactions at or below room temperature.
-
Use of Non-Nucleophilic Base Scavengers: If acidic byproducts (like HBr) are expected to form and catalyze degradation, include a non-nucleophilic, sterically hindered base (e.g., proton sponge) to neutralize them without promoting elimination.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative processes that can be initiated at higher temperatures.
-
Photochemical Stability
Question: My compound solution, left on the bench in a clear vial, seems to have turned slightly yellow and shows impurities in subsequent analysis. What is causing this?
Answer: This is a classic sign of photochemical degradation. The energy from UV or even ambient laboratory light can be sufficient to cleave the weakest bonds in your molecule, which are the C-Br bonds.[5] This homolytic cleavage generates bromine and carbon-centered free radicals, which can then initiate a cascade of unwanted side reactions, leading to complex product mixtures and discoloration.[6][7]
Troubleshooting Photochemical Instability:
-
Symptom: Development of a yellow or brownish tint in solution; appearance of multiple new peaks in analytical chromatograms; reduced recovery of the starting material.
-
Immediate Action: Protect the sample from light immediately by wrapping the container in aluminum foil or transferring it to an amber vial.
-
Preventative Measures:
-
Use Amber Glassware: Always store and handle the compound and its solutions in amber-tinted glass vials or flasks.[8]
-
Work in Reduced Light: When handling the compound, especially for extended periods, work in a fume hood with the sash lowered and ambient lights dimmed where feasible.
-
Avoid Brominated Solvents: Solvents like dichloromethane or chloroform can also undergo photochemical decomposition to form radicals, potentially accelerating the degradation of your compound.[9] Opt for more photochemically stable solvents when possible.
-
Experimental Protocol: Assessing Photochemical Stability
-
Prepare two identical solutions of the compound (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile.
-
Place one solution in a clear glass vial on a lab bench exposed to ambient light. This is the Test Sample .
-
Wrap the second vial completely in aluminum foil. This is the Control Sample .
-
Analyze both samples by HPLC or GC-MS at t=0, 2, 4, 8, and 24 hours.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area in the Test Sample relative to the Control indicates photochemical instability.
Chemical Stability: Acids, Bases, and Reducing Agents
Question: I am performing a reaction under basic conditions (e.g., using NaOH, KOH, or an amine base) and my starting material is rapidly consumed, forming multiple products. Why is it so unstable in base?
Answer: The compound has multiple sites susceptible to base-induced reactions.
-
Dehydrohalogenation: Strong bases can induce E2 elimination reactions. The most likely site is the secondary bromide at C4, which can eliminate with a proton from C3 or C5 to form an alkene.[10]
-
Hydrolysis: Under aqueous basic conditions, nucleophilic substitution (SN2) can occur, primarily at the C4 position, replacing the bromide with a hydroxyl group to form an alcohol.[11][12] Tertiary halogenoalkanes are more reactive towards hydrolysis, followed by secondary, then primary.[13]
Question: My compound seems to be degrading during a workup with a reducing agent like Sodium Borohydride or during a reaction involving metals like Zinc or Magnesium. What is the likely degradation pathway?
Answer: The vicinal arrangement of halogens at the C1 and C2 positions (Br-CF₂-CFCl-) makes this part of the molecule highly susceptible to reductive elimination.[14] Metals like Zinc can induce a dehalogenation reaction, removing the C1-Bromine and C2-Chlorine to form a fluorinated double bond (-CF=CF-).[15][16] This is a common and often rapid reaction for vicinal dihalides.
Troubleshooting Chemical Instability:
| Condition | Potential Degradation Pathway | Symptoms & Observations | Prevention & Mitigation Strategies |
| Strong Base (e.g., NaOH, t-BuOK) | E2 Elimination, Hydrolysis (SN2) | Rapid consumption of starting material, formation of alkenes and alcohols. | Use milder, non-nucleophilic bases (e.g., NaHCO₃, DIPEA). Run reactions at low temperatures (-78 to 0 °C) to disfavor elimination. |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Minimal degradation expected. | Generally stable under mild acidic conditions. | While stable, prolonged heating in strong acid could lead to slow hydrolysis. Buffer if necessary. |
| Reducing Metals (e.g., Zn, Mg, Fe) | Reductive Elimination | Rapid reaction, formation of a fluorinated alkene. | Avoid reactive metals if this transformation is not desired. If a reduction elsewhere in the molecule is needed, use chemoselective reagents (e.g., catalytic hydrogenation with a poisoned catalyst) that are less likely to affect the C-X bonds. |
| Oxidizing Agents (e.g., KMnO₄, H₂O₂) | Generally stable. | The alkane backbone is resistant to oxidation. | No specific precautions are typically needed unless very harsh conditions are used. |
Visualizing Degradation Pathways
The following diagrams illustrate the key logical workflows and potential degradation mechanisms for this compound.
Caption: A logical workflow for diagnosing and troubleshooting the root cause of compound instability.
Caption: Simplified mechanism for the dehalogenation of the vicinal C1-C2 system by a reducing metal.[14][15]
Safe Handling, Storage, and Disposal
Adherence to proper safety protocols is paramount when working with any halogenated organic compound.
Storage:
-
Condition: Store in a tightly sealed, amber glass container.[17]
-
Temperature: Keep in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C) for long-term storage to minimize any potential thermal degradation.
-
Incompatibilities: Store away from strong bases, reactive metals (e.g., alkali metals, powdered aluminum or zinc), and strong oxidizing agents.[18]
Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves (nitrile gloves are generally sufficient for incidental contact, but consult a glove compatibility chart for extended use).[18][19]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.
Disposal:
-
Waste Stream: Dispose of this compound and any contaminated materials as halogenated organic waste .[20]
-
Procedure: Do not pour down the drain. Collect in a designated, properly labeled, and sealed waste container for pickup by your institution's environmental health and safety department.[18]
References
-
Chemistry Stack Exchange. (2022). What is the reaction mechanism for formation of alkene from vicinal dihalide in presence of zinc and alcohol?[Link]
-
U.S. Environmental Protection Agency. (n.d.). Transformations of Halogenated Hydrocarbons: Hydrolysis and Redox Processes (Research Brief). [Link]
-
El-Muflehi, A. S., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. [Link]
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StudySmarter. (2023). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
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MDPI. (n.d.). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
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ResearchGate. (2025). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. [Link]
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Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]
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PubMed. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. [Link]
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Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms. [Link]
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ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [Link]
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KPU Pressbooks. (n.d.). Halogenation Reaction of Alkanes. [Link]
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JoVE. (2025). Preparation of Alkynes: Dehydrohalogenation. [Link]
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Chemguide. (n.d.). The Halogenation of Alkanes. [Link]
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Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. [Link]
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Chemistry Stack Exchange. (2016). Dehalogenation of vicinal dihalides. [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Chemistry LibreTexts. (2021). Polyhalogenated Alkanes and Alkenes. [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. [Link]
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University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. [Link]
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Chemguide. (n.d.). An introduction to halogenoalkanes (haloalkanes). [Link]
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PubChem. (n.d.). This compound. [Link]
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PubMed. (n.d.). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. [Link]
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Preventing decomposition of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane during storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. Here, we address potential challenges related to its storage and decomposition, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
This compound is a polyhalogenated alkane. Its stability is largely dictated by the varying strengths of the carbon-halogen bonds within its structure. The carbon-fluorine (C-F) bonds are exceptionally strong and are the most stable part of the molecule.[1] Conversely, the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are weaker and more susceptible to cleavage.[2][3] This inherent difference in bond strength makes the molecule prone to specific decomposition pathways, particularly dehydrohalogenation.
Q2: What are the primary factors that can cause the decomposition of this compound?
The primary triggers for the decomposition of this compound are:
-
Elevated Temperatures: Heat can provide the necessary energy to break the weaker C-Br and C-Cl bonds, initiating decomposition.[4]
-
Exposure to Light: Ultraviolet (UV) light, including that present in sunlight, can induce photochemical reactions, leading to the formation of free radicals and subsequent degradation.[5]
-
Presence of Bases: Strong and even weak bases can promote elimination reactions, specifically dehydrohalogenation, where a hydrogen and a halogen are removed from adjacent carbon atoms to form an alkene.
-
Incompatible Materials: Contact with strong acids, oxidizing agents, and certain metals can catalyze decomposition.
Q3: How should I properly store this compound to minimize decomposition?
To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable.[6] | Reduces the rate of potential thermal decomposition. |
| Light | Store in an amber or opaque, tightly sealed container in a dark location.[6] | Prevents photochemical degradation initiated by UV light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or dry nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Container | Use glass or other inert material containers. | Avoids reaction with container materials. |
Q4: What are the visible signs of decomposition?
Visual inspection can often provide the first clues of product degradation. Be vigilant for:
-
Color Change: A shift from a colorless or pale yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products.
-
Formation of Precipitate: The appearance of solid material in the liquid may suggest polymerization or the formation of insoluble byproducts.
-
Pressure Buildup: The evolution of gaseous byproducts, such as hydrogen halides, can lead to pressure buildup in the storage container.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the decomposition of this compound during your experiments.
Issue 1: Inconsistent Experimental Results or Low Yield
Symptoms:
-
Variable reaction outcomes despite using the same protocol.
-
Lower than expected yield of the desired product.
-
Presence of unexpected side products in analytical chromatograms.
Potential Cause: Decomposition of the this compound starting material. The presence of alkenes or other degradation products can interfere with your reaction.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental results.
Experimental Protocol: Purity Analysis by Gas Chromatography-Electron Capture Detection (GC-ECD)
Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for detecting halogenated compounds and is ideal for assessing the purity of your this compound.[7][8][9]
-
Sample Preparation: Prepare a dilute solution of your this compound in a high-purity solvent (e.g., hexane or ethyl acetate).
-
Instrument Conditions (Example):
-
Injector Temperature: 250°C
-
Column: A non-polar or medium-polarity capillary column suitable for halogenated compounds.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of volatile and less volatile components.
-
Detector: ECD, Temperature: 300°C
-
Carrier Gas: High-purity nitrogen or helium.
-
-
Analysis: Inject a small volume of your prepared sample. The appearance of multiple peaks, especially earlier eluting ones which could correspond to more volatile decomposition products like alkenes, indicates impurity.
Issue 2: Visible Degradation of the Stored Compound
Symptoms:
-
The compound has developed a noticeable color.
-
A solid precipitate has formed.
-
You observe fuming upon opening the container, indicating the presence of acidic gases like HBr or HCl.
Potential Cause: Advanced decomposition due to improper storage conditions or prolonged storage time.
Decomposition Pathway Visualization:
The most probable decomposition pathway is dehydrohalogenation, an elimination reaction. Given the bond strengths (C-F > C-Cl > C-Br), the bromine atom is the most likely to be eliminated, followed by the chlorine atom. The reactivity of C-H bonds is tertiary > secondary > primary. In this compound, the hydrogen on the carbon bearing the chlorine is at a secondary position, and hydrogens on carbons adjacent to the bromine-bearing carbons are also secondary.
Caption: Likely decomposition pathway of this compound.
Recommended Actions:
-
Safety First: Handle the degraded material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The decomposition products (HBr, HCl) are corrosive.
-
Neutralization (for disposal): If the material is to be disposed of, it can be slowly added to a stirred solution of sodium bicarbonate or another weak base to neutralize the acidic byproducts before being sent for appropriate chemical waste disposal.
-
Purification (with caution): If the material is valuable and decomposition is not extensive, purification via distillation under reduced pressure may be possible. However, heating can accelerate further decomposition, so this should be done with extreme care. A purity check by GC-ECD is essential post-purification.
-
Review and Rectify Storage: Immediately review your storage procedures against the recommendations in the FAQ section to prevent future occurrences. Discard any other batches that show signs of degradation.
III. References
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
-
Developments in the analysis of volatile halogenated compounds. (2005). ResearchGate. [Link]
-
Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? (2023). Reddit. [Link]
-
Detailed steps for the detection of halogenated hydrocarbons in surface water. So-Mat.[Link]
-
Polyhalogen Compounds Notes. Scribd. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022). Agilent. [Link]
-
Which bond would be stronger, C−F or C−Cl? (2018). Quora. [Link]
-
Haloalkanes and Haloarenes. NCERT. [Link]
-
Haloalkanes and Haloarenes. Samagra. [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]
-
Is a carbon-fluorine bond stronger than a carbon-chlorine bond? (2014). Chemistry Stack Exchange. [Link]
-
Alkane Reactivity. Michigan State University Department of Chemistry. [Link]
-
Bromochlorodifluoromethane. PubChem. [Link]
-
Preparing Alkyl Halides from Alkanes: Radical Halogenation. Fiveable. [Link]
-
Carbon–fluorine bond. Wikipedia. [Link]
-
An introduction to bond energy and bond length. Chemguide. [Link]
-
Halogenation Alkanes. (2023). Chemistry LibreTexts. [Link]
-
An introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]
-
Effect of Halide Composition on the Photochemical Stability of Perovskite Photovoltaic Materials. (2016). ResearchGate. [Link]
-
Haloalkanes: Definition, Classification, Nomenclature, Properties. Allen Overseas. [Link]
-
Thermodynamic Study of Decomposition of Dichlorodifluoromethane in Thermal Plasma. (2005). ResearchGate. [Link]
-
14.8: Polyhalogenated Alkanes and Alkenes. (2021). Chemistry LibreTexts. [Link]
-
Polyhalogen Compounds - Definition, Properties, Uses. (2022). GeeksforGeeks. [Link]
-
Dibromochlorofluoromethane. PubChem. [Link]
-
Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC. [Link]
-
Polyhalogen Compounds – Dichloromethane, Trichloromethane, Tetrachloromethane, Iodoform, Freons, DDT. BYJU'S. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering. [Link]
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Technical Support Center: High-Purity Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Welcome to the technical support center for the synthesis of advanced halogenated compounds. This guide provides a comprehensive, field-proven framework for the high-purity synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane (CAS No. 30428-47-8)[1]. Given the specialized nature of this molecule, established public-domain synthesis protocols are scarce. Therefore, this document outlines a robust and scientifically-grounded proposed synthesis route based on the principles of radical chemistry, followed by an in-depth troubleshooting and FAQ section designed to address challenges encountered in the laboratory.
Part 1: Proposed Synthesis Strategy & Mechanism
The structure of this compound suggests the most plausible synthetic approach is a free-radical addition of a polyhalogenated ethane fragment to an alkene. Specifically, we propose the anti-Markovnikov radical addition of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane to 1-hexene. This method is advantageous for functionalizing otherwise unreactive C-H bonds and forming C-C bonds with high halogen tolerance.[2]
The reaction proceeds via a free-radical chain mechanism, which is initiated either thermally or photochemically.[3][4][5]
-
Initiation: The reaction is started by a radical initiator (e.g., AIBN, benzoyl peroxide) which decomposes under heat or UV light to form initial free radicals.[3][6]
-
Propagation: A bromine radical is selectively abstracted from the telogen (1,2-dibromo-1-chloro-1,2,2-trifluoroethane) by the initiator radical. This new radical then adds to the 1-hexene double bond at the less substituted carbon. The resulting alkyl radical abstracts a bromine atom from another molecule of the telogen, propagating the chain.
-
Termination: The reaction concludes when two radicals combine.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. Successful synthesis of the target molecule confirms the viability of the proposed radical pathway.
Objective: To synthesize this compound with a purity of >95%.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
|---|---|---|---|
| 1-Hexene | 84.16 | 8.42 g (11.8 mL) | 1.0 |
| 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | 276.28 | 33.15 g (14.5 mL) | 1.2 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 g | 0.02 |
| Anhydrous Toluene | - | 100 mL | - |
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with 1-hexene, 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, and anhydrous toluene.
-
Inerting: Bubble nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can act as a radical scavenger.
-
Initiation: Add the AIBN initiator to the reaction mixture.
-
Reaction: Heat the mixture to 80-85 °C using an oil bath and maintain vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them via GC-MS. The reaction is typically complete within 8-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a 5% sodium bisulfite solution (2 x 50 mL) to remove any unreacted bromine species, followed by a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product via vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the high-purity this compound.
Visual Workflow for Synthesis
Sources
- 1. This compound | C8H12Br2ClF3 | CID 2782503 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.net [chemguide.net]
- 5. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Strategic Role of Halogenation in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation provides a powerful toolkit for fine-tuning a wide array of pharmacokinetic and pharmacodynamic properties. Among the halogens, fluorine has garnered significant attention, with over half of all new small-molecule drugs containing at least one fluorine atom.[1] This is due to fluorine's unique ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][3] However, the strategic placement of heavier halogens like chlorine and bromine also offers distinct advantages, from forming crucial halogen bonds in protein-ligand interactions to serving as versatile synthetic handles for further molecular elaboration.[4]
This guide provides a comprehensive technical comparison of the novel polyhalogenated alkane, 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane , with other halogenated alkanes relevant to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific long-chain polyhalogenated alkane, this guide will leverage established principles of organic chemistry and data from analogous compounds to infer its properties and reactivity. This comparative approach will provide a robust framework for understanding its potential as a unique building block in the synthesis of complex and biologically active molecules.
Physicochemical Properties: A Comparative Overview
The physical properties of halogenated alkanes are dictated by the interplay of molecular weight, intermolecular forces (van der Waals forces and dipole-dipole interactions), and molecular geometry.[5] The boiling point and density of straight-chain alkanes generally increase with molecular weight and the polarizability of the halogen atom (I > Br > Cl > F).[6] However, fluorocarbons can exhibit unusually low boiling points for their molecular weight due to the low polarizability of fluorine.[7]
Based on these trends, we can estimate the properties of this compound in comparison to octane and other halogenated octanes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Estimated Density (g/mL at 20°C) | Key Structural Features |
| n-Octane | C₈H₁₈ | 114.23 | 125.7 | 0.703[8] | Non-polar alkyl chain |
| 1-Bromooctane | C₈H₁₇Br | 193.12 | 201 | 1.111 | Primary bromoalkane |
| 1-Chlorooctane | C₈H₁₇Cl | 148.67 | 182 | 0.874 | Primary chloroalkane |
| 1-Fluorooctane | C₈H₁₇F | 132.22 | 142-144 | ~0.8 | Primary fluoroalkane |
| This compound | C₈H₁₂Br₂ClF₃ | 360.44 | >250 | >1.5 | Polyhalogenated; primary & secondary Br, secondary Cl, gem-difluoro and tertiary F |
The significantly higher estimated boiling point and density of this compound are attributed to its high molecular weight and the presence of multiple polarizable bromine and chlorine atoms, which will lead to strong intermolecular van der Waals forces.
Proposed Synthesis of this compound
A plausible synthetic route to this compound would likely involve a multi-step process starting from a readily available C8 precursor, such as 1-octene. The strategy would focus on the sequential and regioselective introduction of the different halogen atoms.
Caption: A proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Bromination of 1-Octene
-
Dissolve 1-octene (1 eq.) in a suitable solvent such as dichloromethane in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 eq.) in dichloromethane to the flask with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the reddish-brown color of bromine disappears.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-dibromooctane.
Step 2: Elimination and Michael Addition
-
Treat the 1,2-dibromooctane with a strong, non-nucleophilic base such as potassium tert-butoxide to induce elimination, forming a mixture of bromo-octenes.
-
Isolate the desired bromo-octene isomer and subject it to a Michael addition with a suitable three-carbon component that can be later converted to the trifluoromethyl group.
Step 3: Decarboxylation and Fluorinative Decarboxylation
-
Perform decarboxylation of the resulting adduct to generate a precursor suitable for fluorination.
-
Employ a fluorinating agent such as Selectfluor® in the presence of a suitable catalyst to achieve fluorinative decarboxylation, introducing the three fluorine atoms.[4]
Step 4: Radical Halogenation
-
Dissolve the 1,1,2-trifluorooctane in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in appropriate stoichiometric amounts.
-
Add a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture under reflux with UV irradiation to initiate the radical halogenation. The selectivity of bromination for the C-4 position would be a key challenge to overcome.[9][10]
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.
-
Purify the crude product by fractional distillation or column chromatography to isolate this compound.
Reactivity and Potential Applications in Drug Discovery
The reactivity of this compound is dictated by the nature of its various carbon-halogen bonds. The C-F bonds are the strongest and generally considered unreactive under normal synthetic conditions.[11] The C-Cl and C-Br bonds, however, are susceptible to nucleophilic substitution.[1]
The order of reactivity for nucleophilic substitution is generally C-I > C-Br > C-Cl >> C-F.[12] Therefore, the bromine atoms in the target molecule are expected to be more reactive than the chlorine atom. Furthermore, the bromine at the C-1 position is primary, while the bromine at the C-4 position is secondary. In Sₙ2 reactions, primary halides are more reactive than secondary halides due to less steric hindrance.[1][13] Conversely, in Sₙ1 reactions, secondary halides are more reactive due to the greater stability of the secondary carbocation intermediate.[13] This differential reactivity could be exploited for selective functionalization.
Caption: Differential reactivity of the halogenated centers in the target molecule.
Potential Applications:
-
Scaffold for Combinatorial Chemistry: The differential reactivity of the bromo and chloro substituents makes this molecule an excellent scaffold for building combinatorial libraries. Selective substitution at one position followed by another allows for the rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies.[11]
-
Introduction of Fluorinated Moieties: As a fluorinated building block, it can be used to introduce the -CF₂-CClF- fragment into larger molecules, potentially enhancing their metabolic stability and binding affinity.[2][3]
-
Probing Protein-Ligand Interactions: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for drug-receptor binding.[4]
Spectroscopic Characterization: A Roadmap for Identification
The unambiguous identification of this compound would rely on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[14][15] This will result in a complex molecular ion cluster. The presence of two bromine atoms and one chlorine atom will lead to M+, M+2, M+4, and M+6 peaks with a predictable intensity ratio.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show complex multiplets for the methylene and methine protons of the octane chain, with coupling to adjacent protons and potentially to the fluorine atoms.
-
¹³C NMR: The carbon spectrum will show eight distinct signals for the carbon atoms of the octane chain. The signals for the carbons bearing halogens will be shifted downfield and may show C-F coupling.
-
¹⁹F NMR: This will be the most informative technique for confirming the fluorine substitution pattern.[1][17] We would expect to see three distinct fluorine signals, likely with complex splitting patterns due to F-F and F-H coupling. The chemical shifts will be characteristic of the specific fluorine environments (gem-difluoro and tertiary fluoride).[18]
Toxicology and Safety Considerations
While specific toxicological data for this compound is unavailable, it should be handled with the precautions appropriate for polyhalogenated hydrocarbons. Many such compounds are known to be persistent and can bioaccumulate.[19] Long-term exposure to some chlorinated hydrocarbons has been linked to liver and kidney toxicity. Brominated compounds can also exhibit significant toxicity.[19]
Recommended Safety Precautions:
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a novel and potentially valuable building block for drug discovery and development. While direct experimental data remains to be established, a thorough analysis based on the well-understood principles of halogenated alkane chemistry allows us to predict its physicochemical properties, reactivity, and spectroscopic signatures with a reasonable degree of confidence. Its polyhalogenated nature, coupled with the differential reactivity of its C-Br and C-Cl bonds, offers exciting opportunities for the synthesis of complex and diverse molecular architectures. As our understanding of the nuanced roles of different halogens in modulating biological activity continues to grow, compounds such as this will undoubtedly play an important role in the future of medicinal chemistry.
References
-
Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved January 21, 2026, from [Link]
- Méndez-Lucio, O., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
-
University of Rochester. (n.d.). Fluorine NMR. Retrieved January 21, 2026, from [Link]
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CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Chloroalkane and Polychlorinated Alkane Synthesis. Retrieved January 21, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 21, 2026, from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2021, March 8). 5.8: Polyhalogenated Alkanes and Alkenes. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. Retrieved January 21, 2026, from [Link]
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AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes. Retrieved January 21, 2026, from [Link]
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StudySmarter. (n.d.). Explain the boiling points and density of haloalkane versus water and other alkanes. Retrieved January 21, 2026, from [Link]
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Wikipedia. (n.d.). Halothane. Retrieved January 21, 2026, from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved January 21, 2026, from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Haloalkanes. Retrieved January 21, 2026, from [Link]
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Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved January 21, 2026, from [Link]
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Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved January 21, 2026, from [Link]
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Chemiz. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl [Video]. YouTube. Retrieved January 21, 2026, from [Link]
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PubMed. (2023, November 1). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. Retrieved January 21, 2026, from [Link]
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Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved January 21, 2026, from [Link]
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Scribd. (n.d.). Nucleophilic Substitution in Alkanes Lab. Retrieved January 21, 2026, from [Link]
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Michigan State University. (n.d.). Alkane Reactivity. Retrieved January 21, 2026, from [Link]
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Navigating the Synthesis and Potential Applications of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
In the landscape of halogenated hydrocarbons, the strategic incorporation of bromine, chlorine, and fluorine atoms onto an alkyl chain offers a versatile toolkit for modulating molecular properties. This guide focuses on the specific, yet sparsely documented compound, 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane , providing a comparative framework based on the known characteristics of structurally similar molecules and general principles of halogenation in medicinal chemistry and material science. Due to a notable absence of published experimental data on the title compound, this document will leverage information on analogous structures to infer potential efficacy and guide future research.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is paramount for predicting its behavior in biological and chemical systems. For this compound (CAS No. 30428-47-8), we must currently rely on computed data, which provides a theoretical baseline for experimental design.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₁₂Br₂ClF₃ | PubChem[1] |
| Molecular Weight | 360.44 g/mol | PubChem[1] |
| SMILES | CCCCC(CC(C(F)(F)Br)(F)Cl)Br | PubChem[1] |
| InChI Key | VHDQJFOCARQXPL-UHFFFAOYSA-N | PubChem[1] |
These computed properties suggest a high molecular weight, lipophilic compound, characteristic of long-chain halogenated alkanes. The presence of multiple halogen atoms is expected to significantly influence its polarity, boiling point, and density compared to the parent octane molecule.
Comparative Analysis with Structurally Similar Compounds
To extrapolate the potential efficacy and reactivity of this compound, a comparative analysis with shorter-chain analogs is instructive. While direct efficacy data is scarce even for these, their documented properties provide valuable insights.
1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
This shorter-chain analog (CAS No. 378-13-2) offers a point of comparison for understanding the impact of the alkyl chain length.[2]
| Property | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane |
| Molecular Formula | C₄H₄Br₂ClF₃ |
| Molecular Weight | 304.33 g/mol |
| Boiling Point | 70 °C |
| Density | 2.035 g/cm³ |
Source: ChemBK[3]
The available data for the butane analog primarily focuses on its physical properties and hazard classifications, labeling it as an irritant.[3] This suggests that similar precautions should be taken when handling the octane derivative.
1,4-Dibromo-2-chloro-1,1-difluorobutane
Another relevant comparator is the difluoro-substituted butane derivative. Although its specific applications are not widely documented, its potential as a versatile building block in organic synthesis is recognized due to its multiple reactive sites.[4] The difluoro group, in particular, is a key feature for introducing fluorine into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.[4]
Inferred Efficacy and Potential Applications in Drug Development
The inclusion of halogens in drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic profiles. The specific combination of bromine, chlorine, and fluorine in this compound suggests several potential, albeit hypothetical, areas of application.
Causality behind Halogenation Choices:
-
Fluorine: Often introduced to block metabolic pathways, increase binding affinity, and alter acidity. The trifluoromethyl group is a common bioisostere for other functional groups.
-
Chlorine and Bromine: These larger halogens can participate in halogen bonding, a directional interaction that can enhance binding to biological targets. They also increase lipophilicity, which can affect membrane permeability. The presence of both bromine and chlorine offers multiple sites for further chemical modification.
Given these principles, this compound could be investigated for activities where halogenated compounds have shown promise, such as:
-
Anticancer Agents: Halogenated compounds have been evaluated for their antiangiogenic and cytotoxic effects.[5]
-
Antiparasitic Agents: Halogenated chalcones have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease.[6]
It is crucial to note that halogenated hydrocarbons can also exhibit toxicity. In vitro studies on compounds like dibromoethane have shown concentration-dependent embryotoxic effects.[7] Therefore, any investigation into the biological efficacy of this compound must be accompanied by rigorous toxicity assessments.
Experimental Protocols for Future Evaluation
The lack of experimental data necessitates the development of a systematic approach to characterize the efficacy of this compound. The following protocols are proposed as a starting point for such investigations.
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a potential synthetic route could be inferred from the synthesis of similar halogenated alkanes, which often involves free-radical halogenation of a suitable starting material. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis and purification of a polyhalogenated alkane.
In Vitro Efficacy Screening
To assess the potential biological activity of this compound, a panel of in vitro assays should be employed. The selection of assays should be guided by the hypothesized applications.
Example Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the cells. Include a vehicle control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Step-by-step workflow for determining the cytotoxicity of a test compound using the MTT assay.
Conclusion and Future Directions
While a comprehensive, data-driven comparison of the efficacy of this compound remains elusive due to the lack of published research, this guide provides a framework for its potential evaluation. By leveraging data from structurally similar compounds and established principles of medicinal chemistry, we can infer potential applications and design robust experimental protocols. The unique combination of halogens on an eight-carbon backbone makes this compound an intriguing candidate for further investigation, particularly in the fields of drug discovery and materials science. Future research should focus on developing a reliable synthetic route and conducting systematic in vitro and in vivo studies to elucidate its biological activity and toxicological profile.
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A Senior Application Scientist's Guide to the Validation of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the rigorous validation of novel chemical entities is paramount. This guide addresses the analytical challenges presented by sparsely documented compounds, using 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane as a primary case study. Due to the absence of extensive published experimental data for this specific molecule, we will present a comprehensive validation strategy grounded in established principles for polyhalogenated alkanes.
This document will provide a framework for its synthesis and characterization, drawing parallels with its better-documented, shorter-chain analog, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane , to establish a comparative analysis. The methodologies outlined herein are designed to build a self-validating system of protocols, ensuring scientific integrity and trustworthiness in the absence of established literature.
The Challenge of Sparsely Documented Halogenated Compounds
Polyhalogenated alkanes are significant in medicinal chemistry, as the inclusion of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] Compounds like this compound, which feature a complex arrangement of different halogens, are of interest for creating novel scaffolds in drug design.[5] However, without a repository of experimental data, researchers must rely on first-principle analytical strategies to confirm the identity and purity of a synthesized compound. This guide provides such a strategy.
Proposed Synthesis Pathway: A Generalized Approach
While a specific, validated synthesis for this compound is not available in published literature, a plausible route can be conceptualized based on common reactions for creating polyhalogenated alkanes.[6][7] One potential pathway involves the radical-initiated addition of a bromochloro-trifluoro-ethyl moiety across a double bond of a hexene derivative.
The workflow below illustrates a generalized, multi-step synthesis that could yield the target compound. The critical steps involve introducing the halogenated functional groups and subsequent purification.
Caption: A plausible, generalized workflow for the synthesis of a complex polyhalogenated octane.
Comprehensive Validation Protocol
The core of this guide is a multi-technique analytical workflow designed to unambiguously confirm the structure and purity of the synthesized product. Each step provides a piece of the puzzle, and together they form a self-validating sequence.
Caption: A comprehensive workflow for the structural validation and purity assessment of the target compound.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the first line of defense in validation. It directly measures the mass-to-charge ratio (m/z), providing immediate confirmation of the molecular weight. For halogenated compounds, MS is particularly powerful due to the distinct natural isotopic abundances of chlorine and bromine.[8][9]
Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electron Ionization (EI) or Chemical Ionization (CI) mass spectrometer.
-
Acquire the full scan mass spectrum.
-
Analysis:
-
Molecular Ion Peak: Identify the molecular ion cluster. For C8H12Br2ClF3, the expected monoisotopic mass is approximately 357.89 Da.
-
Isotopic Pattern: This is the critical validation step.
-
Bromine has two major isotopes, 79Br and 81Br, in a nearly 1:1 ratio.[10]
-
Chlorine has two major isotopes, 35Cl and 37Cl, in a roughly 3:1 ratio.[10]
-
The presence of two bromine atoms and one chlorine atom will generate a characteristic cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio. The M+2 peak will be significantly more intense than the M peak, and the M+4 will be nearly as intense as the M+2 peak. This unique pattern is a definitive fingerprint for the presence of two bromines and one chlorine.
-
-
Fragmentation: Analyze the fragmentation pattern to identify the loss of halogen atoms or alkyl fragments, which can provide further structural clues.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. For this molecule, a combination of 1H, 13C, and 19F NMR is essential for complete structural elucidation.[12]
Protocol:
-
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H, 13C, and 19F NMR spectra.
-
1H NMR Analysis:
-
Chemical Shifts: Protons on carbons bearing halogens are deshielded and will appear downfield.[12] Protons on the alkyl chain will appear in the typical alkane region (approx. 0.9-1.7 ppm).[13] The proton at the C4 position, bonded to a carbon with a bromine, will likely be a complex multiplet in the 3.5-4.5 ppm range.
-
Integration: The integral of the peaks should correspond to the number of protons in each environment (totaling 12H for the alkyl portion).
-
Coupling: Spin-spin splitting patterns will reveal the connectivity of the protons.
-
-
13C NMR Analysis:
-
Chemical Shifts: Expect 8 distinct signals for the carbon backbone. Carbons directly bonded to electronegative halogens (F, Cl, Br) will be significantly downfield. The C-F and C-Cl bonds will have the largest effect.
-
-
19F NMR Analysis:
-
Chemical Shifts: This is crucial for confirming the trifluoro group. The -CF3 group and the single fluorine atom at C2 will produce distinct signals. Their chemical shifts and coupling to each other and to nearby protons will provide definitive evidence of their positions.
-
Infrared (IR) Spectroscopy
Causality: IR spectroscopy identifies the types of bonds present in a molecule by measuring their vibrations.
Protocol:
-
Acquire the IR spectrum of the neat liquid sample.
-
Analysis:
-
C-H Stretching: Look for strong absorptions in the 2850–2960 cm⁻¹ range, characteristic of sp3 C-H bonds in the octane chain.[14]
-
C-X Stretching: Carbon-halogen bonds absorb in the fingerprint region (typically <800 cm⁻¹). C-F bonds give strong absorptions around 1000-1400 cm⁻¹, while C-Cl and C-Br stretches appear at lower wavenumbers.[15] While peak overlap can make specific assignment difficult, the presence of strong absorptions in these regions is consistent with the expected structure.
-
Comparative Analysis: Target vs. Analog
To ground our validation strategy, we compare the predicted properties of This compound with the known (though limited) data for its shorter-chain analog, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane .[16][17][18] This comparison allows us to benchmark our expectations for the analytical data.
Table 1: Physicochemical Property Comparison
| Property | This compound (Target) | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane (Analog) | Data Source |
| Molecular Formula | C8H12Br2ClF3 | C4H4Br2ClF3 | - |
| Molecular Weight | ~360.44 g/mol | 304.33 g/mol | [16][19] |
| Monoisotopic Mass | ~357.89 Da | 301.83 Da | [][21] |
| Boiling Point | Predicted > 200 °C (significantly higher due to longer chain) | 70 °C | [16] |
| Density | Predicted < 2.035 g/cm³ (longer alkyl chain reduces density) | 2.035 g/cm³ | [16] |
Table 2: Predicted Spectroscopic Features Comparison
| Analytical Technique | Expected Features for Target Compound | Known/Expected Features for Analog | Rationale for Differences |
| MS Isotopic Pattern | Identical M, M+2, M+4, M+6 cluster pattern for 2Br, 1Cl | Identical M, M+2, M+4, M+6 cluster pattern for 2Br, 1Cl | The halogen composition is the same, so the isotopic signature of the molecular ion will be identical in pattern, just shifted by the mass of the C4H8 alkyl fragment. |
| 1H NMR | Complex signals for C5-C8 alkyl chain (0.9-1.7 ppm); Signals for protons at C3, C4, C5 will be distinct multiplets. | Fewer, more defined signals. A complex multiplet for the proton at C4 and another for the two protons at C3. | The longer alkyl chain in the octane derivative introduces more proton environments, leading to a more complex spectrum in the upfield region. |
| 13C NMR | 8 distinct carbon signals. | 4 distinct carbon signals. A 13C NMR spectrum is available for this compound.[22] | The number of signals directly corresponds to the number of unique carbon atoms in the backbone. |
| 19F NMR | Two distinct fluorine environments (-CF2Br and -CFCl-). | Two distinct fluorine environments (-CF2Br and -CFCl-). | The local electronic environment of the fluorinated carbons is nearly identical, so chemical shifts should be very similar. |
Conclusion for Drug Development Professionals
The validation of a novel, sparsely documented compound like This compound requires a rigorous, multi-faceted analytical approach. While direct experimental data is lacking, a robust validation package can be built by combining mass spectrometry (for molecular weight and crucial isotopic pattern confirmation), multi-nuclear NMR (for detailed structural elucidation), and IR spectroscopy (for bond-type confirmation).
By using a structurally similar, better-characterized analog like 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane as a benchmark, researchers can establish credible expectations for the analytical results. This comparative methodology provides a high degree of confidence in the structure and purity of the target molecule, a critical requirement before its inclusion in any drug discovery or development pipeline. The strategic incorporation of such uniquely functionalized molecules holds potential for developing new therapeutics, and the validation framework presented here ensures that such work is built on a foundation of scientific integrity.[23][24]
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A Comparative Guide to the Reactivity of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Introduction: Navigating the Complex Reactivity of a Polyhalogenated Alkane
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a complex, polyhalogenated alkane with the molecular formula C8H12Br2ClF3.[1] Its structure presents multiple reactive centers, making it a molecule of interest for synthetic chemists exploring the creation of novel fluorinated compounds. The strategic placement of bromine, chlorine, and fluorine atoms on the octane backbone invites a nuanced discussion of selective reactivity. This guide provides a comprehensive comparative analysis of the reactivity at the various carbon-halogen bonds within this molecule. We will delve into the fundamental principles governing bond strength and leaving group ability to predict reaction outcomes and provide actionable experimental protocols for verification. This document is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of haloalkane chemistry for advanced organic synthesis.
The reactivity of haloalkanes is primarily dictated by the nature of the carbon-halogen bond. Key factors include bond dissociation energy (BDE), bond polarity, and the stability of the resulting halide anion (leaving group ability).[2][3] In this compound, we have C-Br, C-Cl, and C-F bonds, each exhibiting distinct chemical behavior. A foundational principle is that the reactivity of these bonds in nucleophilic substitution and elimination reactions follows the trend: C-I > C-Br > C-Cl >> C-F.[4] This is primarily due to the bond dissociation energies, where the C-Br bond is significantly weaker than the C-Cl bond, and the C-F bond is the strongest.[3][5]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~328 |
| C-Br | ~276 |
| C-I | ~240 |
| Table 1: Representative Carbon-Halogen Bond Dissociation Energies.[5] |
This guide will focus on two key areas of haloalkane reactivity: nucleophilic substitution and organometallic compound formation (Grignard reagents), providing both theoretical predictions and practical experimental designs for their selective transformation.
Part 1: Comparative Reactivity in Nucleophilic Substitution
Nucleophilic substitution is a cornerstone of haloalkane chemistry, involving the replacement of a halide leaving group by a nucleophile.[6][7] The rate of these reactions is heavily dependent on the strength of the carbon-halogen bond; a weaker bond leads to a faster reaction.[8]
Predictive Analysis of this compound
Within the target molecule, we have two C-Br bonds, one C-Cl bond, and three C-F bonds. Based on the principles of bond strength and leaving group ability, we can predict the following reactivity hierarchy:
-
C-Br Bonds: These are the most reactive sites for nucleophilic substitution. The C-Br bond at the 4-position is a secondary halide, while the C-Br at the 1-position is on a carbon also bearing two fluorine atoms. Steric hindrance and the electron-withdrawing effects of the adjacent fluorine atoms may influence the relative reactivity of these two positions. However, both are expected to be significantly more reactive than the C-Cl bond.[2]
-
C-Cl Bond: The secondary C-Cl bond at the 2-position is less reactive than the C-Br bonds. Chloride is a less effective leaving group than bromide.[2]
-
C-F Bonds: The C-F bonds are the strongest and fluorine is a very poor leaving group under typical nucleophilic substitution conditions. Therefore, the C-F bonds are considered essentially unreactive in this context.[3][4]
Experimental Protocol: Comparative Hydrolysis with Silver Nitrate
A classic qualitative experiment to compare the reactivity of haloalkanes is their reaction with an ethanolic solution of silver nitrate.[9][10] The reaction proceeds via a nucleophilic substitution where water or ethanol acts as the nucleophile. The formation of a silver halide precipitate indicates that the carbon-halogen bond has been cleaved. The rate of precipitate formation is a direct measure of the haloalkane's reactivity.[11]
Objective: To qualitatively compare the reactivity of the C-Br and C-Cl bonds in a model system. For this protocol, we will use 1-bromobutane and 1-chlorobutane as stand-ins for the reactive centers in our more complex molecule to demonstrate the underlying principles.
Materials:
-
1-bromobutane
-
1-chlorobutane
-
0.1 M Silver Nitrate in Ethanol
-
Test tubes
-
Water bath
Procedure:
-
Label two test tubes, one for each haloalkane.
-
Add 1 mL of 1-bromobutane to the first test tube and 1 mL of 1-chlorobutane to the second.
-
Add 1 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.
-
Place both test tubes in a water bath at 50°C.
-
Observe the test tubes and record the time taken for a precipitate to form.
Expected Observations:
-
1-bromobutane: A cream-colored precipitate of silver bromide (AgBr) will form relatively quickly.[3][9]
-
1-chlorobutane: A white precipitate of silver chloride (AgCl) will form much more slowly, or may require more prolonged heating.[3][9]
This experiment visually confirms that the C-Br bond is more labile than the C-Cl bond in nucleophilic substitution reactions.
Diagram: Experimental Workflow for Comparative Hydrolysis
Caption: Workflow for comparing haloalkane reactivity.
Part 2: Comparative Reactivity in Grignard Reagent Formation
Grignard reagents are powerful carbon nucleophiles formed by the reaction of an organohalide with magnesium metal in an ether solvent.[12][13][14] The formation of a Grignard reagent also involves the cleavage of the carbon-halogen bond and is therefore dependent on the bond's strength.
Predictive Analysis of this compound
The order of reactivity for Grignard formation mirrors that of nucleophilic substitution: C-I > C-Br > C-Cl.[15] The C-F bond is generally unreactive towards magnesium. Therefore, when this compound is treated with one equivalent of magnesium, the reaction is expected to occur preferentially at one of the C-Br bonds.
Selective formation of a mono-Grignard reagent would be the expected outcome. Given the potential for intramolecular reactions, the relative positions of the halogens are critical. In this molecule, the formation of a Grignard reagent at the 4-position could potentially lead to subsequent intramolecular reactions if not controlled carefully.
Experimental Protocol: Selective Grignard Reagent Formation
This protocol outlines the selective formation of a Grignard reagent from a dibromoalkane, illustrating the principle of differential reactivity. We will use 1,4-dibromobutane as a model substrate.
Objective: To selectively form a mono-Grignard reagent from a dibromoalkane.
Materials:
-
1,4-dibromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the glassware and ensure it is completely dry.
-
Place magnesium turnings and a small crystal of iodine in the flask.
-
Gently heat the flask under an inert atmosphere to activate the magnesium.
-
Allow the flask to cool, then add anhydrous diethyl ether.
-
Dissolve 1,4-dibromobutane in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the 1,4-dibromobutane solution to the magnesium suspension and observe for the initiation of the reaction (disappearance of iodine color, gentle refluxing).
-
Once the reaction has started, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
The resulting solution will contain the mono-Grignard reagent, 4-bromobutylmagnesium bromide. This demonstrates that with careful control of stoichiometry, selective reaction at the more labile C-Br bond can be achieved.
Diagram: Grignard Reagent Formation Mechanism
Caption: Simplified radical mechanism for Grignard reagent formation.
Summary of Comparative Reactivity
The reactivity of the various carbon-halogen bonds in this compound can be summarized as follows:
| Position | Bond Type | Relative Reactivity (Nucleophilic Substitution) | Relative Reactivity (Grignard Formation) |
| 1 | C-Br | High | High |
| 4 | C-Br | High | High |
| 2 | C-Cl | Moderate | Low |
| 1, 1, 2 | C-F | Very Low / Inert | Very Low / Inert |
| Table 2: Predicted Comparative Reactivity of C-X Bonds in this compound. |
Conclusion
While specific experimental data for this compound is not widely available, a thorough understanding of the fundamental principles of haloalkane chemistry allows for strong predictions of its reactive behavior. The C-Br bonds are the primary sites for nucleophilic substitution and Grignard reagent formation due to their lower bond dissociation energy and the excellent leaving group ability of bromide. The C-Cl bond is significantly less reactive, and the C-F bonds are largely inert under these conditions. This differential reactivity offers opportunities for selective chemical transformations, which can be leveraged in the design of complex synthetic pathways. The experimental protocols provided for analogous, simpler systems serve as a validated framework for exploring and confirming these principles in more complex molecules like the one discussed.
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A Comparative Guide to the Performance of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane in Fluoroalkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] Consequently, the demand for novel and efficient fluorinated building blocks is ever-increasing. This guide provides a comprehensive performance benchmark of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane , a polyhalogenated alkane with significant potential in the synthesis of complex fluorinated molecules.
Due to the limited availability of direct experimental data for this specific compound, we present a robust, scientifically grounded, hypothetical case study: the radical-mediated addition to styrene. This application serves as a platform to objectively compare the performance of this compound with two commercially available alternatives: 1-Bromo-1,1,2,2-tetrafluoroethane and 3-Bromo-1,1,1-trifluoropropane . The insights provided herein are derived from established principles of radical chemistry and data from structurally analogous compounds.
Physicochemical Properties of Compared Fluoroalkylating Agents
A molecule's inherent properties dictate its reactivity and handling requirements. The following table summarizes the key physicochemical characteristics of the three compounds under evaluation.
| Property | This compound | 1-Bromo-1,1,2,2-tetrafluoroethane | 3-Bromo-1,1,1-trifluoropropane |
| CAS Number | 30428-47-8[2] | 354-07-4[3] | 460-32-2[4] |
| Molecular Formula | C₈H₁₂Br₂ClF₃[2] | C₂HBrF₄[3] | C₃H₄BrF₃[4] |
| Molecular Weight ( g/mol ) | 360.44[2] | 180.93[5] | 176.96[4] |
| Boiling Point (°C) | Not available | 13[5] | 63.5 |
| Density (g/mL) | Not available | Not available | 1.662 (at 25 °C) |
Hypothetical Application: Radical Addition to Styrene
The presence of bromine atoms in all three compounds suggests their utility as precursors for carbon-centered radicals, which can then add across a double bond.[6][7] We propose a comparative study of their addition to styrene, a common and well-understood substrate in radical reactions.
Causality Behind Experimental Choices
The selection of a radical-mediated pathway is predicated on the known reactivity of polyhalogenated alkanes. The weaker C-Br bond, compared to C-F and C-Cl bonds, is expected to undergo homolytic cleavage preferentially upon initiation. Ytterbium(II) iodide (SmI₂) is chosen as a mild and effective single-electron transfer (SET) agent for initiating such reactions, offering a higher degree of control compared to traditional peroxide initiators.[8] Styrene is selected as the alkene substrate due to its susceptibility to radical attack and the extensive literature on its polymerization and addition reactions, providing a solid baseline for comparison.[9]
Experimental Workflow: A Self-Validating System
The following diagram illustrates the proposed experimental workflow for the comparative study. This workflow is designed to be self-validating by ensuring consistent reaction conditions across all three fluoroalkylating agents, with the only variable being the reagent itself.
Caption: General workflow for the comparative study.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the radical addition of each fluoroalkylating agent to styrene.
Protocol 1: Addition of this compound
-
To a dry 50 mL Schlenk flask under an argon atmosphere, add styrene (1.0 mmol, 1.0 eq.) and anhydrous THF (10 mL).
-
Add this compound (1.2 mmol, 1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a 0.1 M solution of samarium(II) iodide in THF.
-
Slowly add the SmI₂ solution (15 mL, 1.5 eq.) to the reaction mixture over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC and GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Addition of 1-Bromo-1,1,2,2-tetrafluoroethane
Follow Protocol 1, substituting this compound with 1-Bromo-1,1,2,2-tetrafluoroethane (1.2 mmol, 1.2 eq.). Due to the lower boiling point of this reagent, ensure the reaction setup is well-sealed to prevent evaporation.
Protocol 3: Addition of 3-Bromo-1,1,1-trifluoropropane
Follow Protocol 1, substituting this compound with 3-Bromo-1,1,1-trifluoropropane (1.2 mmol, 1.2 eq.).
Projected Performance Comparison
The following table presents the projected outcomes of the comparative study, based on established principles of radical chemistry.
| Performance Metric | This compound | 1-Bromo-1,1,2,2-tetrafluoroethane | 3-Bromo-1,1,1-trifluoropropane |
| Projected Yield | Moderate to Good | Good to Excellent | Good |
| Reaction Time | 12-18 hours | 8-12 hours | 10-16 hours |
| Diastereoselectivity | Low to Moderate | Not Applicable | Not Applicable |
| Major Side Products | Dimerization of the alkyl radical, elimination products | Dimerization of the alkyl radical | Dimerization of the alkyl radical, potential for 1,2-hydride shift |
| Cost-Effectiveness | Likely high (specialty chemical) | Moderate | Low to Moderate |
| Handling Considerations | High boiling liquid, likely low volatility | Low boiling liquid, requires careful handling to prevent evaporation | Moderate boiling liquid, relatively easy to handle |
Discussion and Mechanistic Insights
The proposed radical addition reaction is expected to proceed via the mechanism illustrated below.
Caption: Simplified mechanism of the SmI₂-mediated radical addition.
The performance of This compound is anticipated to be competitive, offering a route to complex, long-chain fluorinated compounds. However, its larger steric bulk may lead to slightly lower reaction rates and yields compared to the smaller alternatives. The presence of a second bromine atom and a chlorine atom introduces the possibility of side reactions, although the primary C-Br bond is expected to be the most reactive site for radical initiation.
1-Bromo-1,1,2,2-tetrafluoroethane is expected to exhibit high reactivity due to the electron-withdrawing nature of the four fluorine atoms, which can stabilize the resulting radical intermediate. Its volatility, however, presents a handling challenge.
3-Bromo-1,1,1-trifluoropropane offers a good balance of reactivity and ease of handling.[1][10] It is a versatile building block for introducing a trifluoropropyl group, a common motif in pharmaceuticals and agrochemicals.[11]
Conclusion
While direct experimental data for this compound remains scarce, this comparative guide, based on a hypothetical yet scientifically sound application, provides a valuable framework for evaluating its potential as a fluoroalkylating agent. Its unique structure offers opportunities for the synthesis of novel, complex molecules that may not be accessible with simpler building blocks. The choice between this reagent and its alternatives will ultimately depend on the specific synthetic goals, cost considerations, and the desired complexity of the final product. Further experimental validation is encouraged to fully elucidate the performance of this promising fluorinated building block.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). 3-Bromo-1,1,1-trifluoropropane: Unlocking Opportunities in Fluorochemical Synthesis. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Introduction
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For specialized halogenated compounds such as 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, which may serve as a critical intermediate or represent a potential process-related impurity, the analytical methods used for its quantification and identification must be rigorously validated to ensure they are fit for purpose.[1][2] This guide moves beyond the validation of a single method to address a critical, subsequent step: the cross-validation of two distinct, orthogonal analytical techniques.
Analytical method cross-validation is the formal process of comparing the results from two validated methods to demonstrate their equivalence.[3][4] This becomes essential when transferring a method between laboratories, introducing a new technology to replace an existing one, or when data from different analytical techniques must be correlated across a product's lifecycle.[3] Adherence to regulatory frameworks, such as the International Council for Harmonisation's (ICH) Q2(R1) guideline, is not merely a compliance exercise but a foundational pillar of scientific rigor, ensuring that the data generated is reliable, reproducible, and accurate.[5][6][7][8]
This guide provides a comprehensive comparison of two powerful analytical methods for this compound: Gas Chromatography with an Electron Capture Detector (GC-ECD) and Gas Chromatography with Mass Spectrometry (GC-MS). We will explore the independent validation of each method and culminate in a detailed cross-validation protocol, offering field-proven insights into the causality behind experimental choices and data interpretation.
Method Selection: The Rationale for Orthogonality
The selection of GC-ECD and GC-MS is a deliberate choice rooted in the principle of analytical orthogonality. The compound's structure—a C8 alkane backbone with bromine, chlorine, and fluorine substituents—suggests sufficient volatility for gas chromatography.[9][10]
-
Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is exceptionally sensitive to electrophilic functional groups, making it an ideal detector for halogenated compounds.[9][11] Its high sensitivity allows for the detection of trace-level impurities. However, its response is non-specific; it will respond to any electron-capturing species that co-elutes, making it vulnerable to interference.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a higher order of specificity.[12][13] The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for the analyte. For a molecule containing two bromine atoms and one chlorine atom, the isotopic distribution of these halogens (³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) creates a characteristic and highly specific pattern in the mass spectrum, offering unambiguous identification.[14][15][16]
By cross-validating a highly sensitive method (GC-ECD) with a highly specific one (GC-MS), we create a self-validating system that ensures both the accuracy of quantification and the certainty of identification.
The Cross-Validation Framework
The cross-validation process is a systematic evaluation. It begins with the full, independent validation of each analytical method according to ICH Q2(R1) guidelines, followed by a direct comparison of their performance using the same set of samples.[5][7]
Caption: High-level workflow for the cross-validation of two analytical methods.
Part 1: Independent Validation of the GC-ECD Method
The primary objective here is to establish that the GC-ECD method is suitable for its intended purpose, focusing on its high sensitivity for quantitative analysis.
Experimental Protocol: GC-ECD
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Iso-octane to create a 1000 µg/mL stock solution.
-
Prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL by serial dilution of the stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.3, 2.5, and 7.5 µg/mL) from a separate stock solution.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Detector: Electron Capture Detector (ECD).
-
Column: Agilent J&W DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Nitrogen, constant flow at 1.5 mL/min.
-
Oven Program: Initial 70°C, hold for 1 min, ramp at 15°C/min to 260°C, hold for 5 min.
-
Detector Temperature: 300°C.
-
Makeup Gas: Nitrogen, 60 mL/min.
-
Validation Data Summary: GC-ECD Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time from blank or placebo. | Pass. No interfering peaks observed. |
| Linearity (R²) | R² ≥ 0.995 | 0.9992 |
| Range | 0.1 – 10 µg/mL | Established and verified. |
| Accuracy (% Recovery) | 90.0% – 110.0% | 97.5% - 103.1% across three levels. |
| Precision (% RSD) | Repeatability ≤ 5.0%, Intermediate ≤ 8.0% | Repeatability: 2.1%, Intermediate: 3.5% |
| LOD | S/N ≥ 3 | 0.03 µg/mL |
| LOQ | S/N ≥ 10, with acceptable precision & accuracy. | 0.1 µg/mL |
| Robustness | % RSD of results < 10% after minor changes (flow, temp). | Pass. Method is robust to small variations. |
Part 2: Independent Validation of the GC-MS Method
Here, the focus is on demonstrating the method's high specificity and its suitability for both quantification and unambiguous identification.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Follow the same procedure as for the GC-ECD method to prepare stock solutions, calibration standards, and QC samples. Using the same preparation scheme is crucial for a direct comparison.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet & Oven Program: Same as GC-ECD method to maintain comparable chromatography.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-450 amu) for identification.
-
SIM Ions (Hypothetical): m/z 195, 197, 279, 281 (based on likely fragments containing the halogen isotopic clusters). The choice of ions is critical and must be determined during method development by analyzing the full scan spectrum of the analyte.
-
Validation Data Summary: GC-MS Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference in selected ion chromatograms. Mass spectrum of peak matches reference. | Pass. Unambiguous identification confirmed by spectral match and isotopic pattern.[12][14] |
| Linearity (R²) | R² ≥ 0.995 | 0.9996 |
| Range | 0.2 – 15 µg/mL | Established and verified. |
| Accuracy (% Recovery) | 90.0% – 110.0% | 98.2% - 101.5% across three levels. |
| Precision (% RSD) | Repeatability ≤ 5.0%, Intermediate ≤ 8.0% | Repeatability: 1.8%, Intermediate: 2.9% |
| LOD | S/N ≥ 3 in SIM mode | 0.07 µg/mL |
| LOQ | S/N ≥ 10 in SIM mode, with acceptable precision & accuracy. | 0.2 µg/mL |
| Robustness | % RSD of results < 10% after minor changes. | Pass. Method is robust. |
Part 3: The Cross-Validation Study
With both methods independently validated, the final step is to directly compare their performance on identical samples.
Experimental Design
-
Sample Selection: Prepare three independent batches of a representative sample matrix spiked with this compound at three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Analysis: Each of the nine samples (3 batches x 3 levels) is analyzed in triplicate using both the validated GC-ECD method and the validated GC-MS method. The analyses should be performed by different analysts on different days if possible to incorporate intermediate precision.
-
Data Evaluation: The mean quantitative result for each sample from the GC-ECD method is compared to the mean result from the GC-MS method.
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Navigating the Synthesis and Characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – January 21, 2026 – In the evolving landscape of pharmaceutical and materials science, the synthesis of novel halogenated organic compounds is of paramount importance. This guide provides a comprehensive technical overview of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, a complex halogenated alkane. Due to the limited specific research on this particular octane derivative, this document synthesizes available data on the compound, proposes a potential synthetic pathway, and draws comparisons from its shorter-chain analogs to provide a foundational resource for researchers in the field.
Introduction: The Significance of Polyhalogenated Alkanes
Polyhalogenated alkanes, particularly those containing fluorine, are a class of compounds with significant interest in drug development and materials science. The introduction of halogens can profoundly alter the physicochemical properties of organic molecules, influencing factors such as lipophilicity, metabolic stability, and binding affinity. This compound (C8H12Br2ClF3) represents a molecule with multiple reactive sites, offering a versatile scaffold for further chemical modifications.
Physicochemical Properties of this compound
Currently, there is a scarcity of experimentally determined data for this compound in published literature. However, computational data from publicly available databases such as PubChem provide valuable predicted properties for this compound.
| Property | Value | Source |
| Molecular Formula | C8H12Br2ClF3 | PubChem[1] |
| Molecular Weight | 360.44 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 30428-47-8 | PubChem[1] |
| XLogP3 | 5.6 | PubChem[1] |
| Exact Mass | 357.89464 Da | PubChem[1] |
These computed values suggest a dense, lipophilic molecule, characteristic of polyhalogenated alkanes.
Proposed Synthetic Pathway: A Hypothetical Approach
Given the absence of a documented synthesis for this compound, a plausible synthetic route can be conceptualized based on established principles of organic chemistry, particularly the free-radical halogenation of alkanes.[2][3][4][5] This method, while often leading to a mixture of products, is a common strategy for the halogenation of hydrocarbon chains.[5][6][7]
The proposed synthesis would likely involve a multi-step process, potentially starting from a commercially available octane derivative. A possible precursor could be an octene, which can undergo a series of halogenation and hydrohalogenation reactions.
A key challenge in the synthesis of such a molecule is achieving regioselectivity. The presence of multiple hydrogen atoms on the octane backbone makes controlled halogenation difficult.[7] The reaction conditions, including the choice of halogenating agents, initiators (UV light or heat), and solvents, would need to be carefully optimized to favor the desired product.[5][8]
Caption: A conceptual multi-step synthesis of this compound.
Comparative Analysis with Shorter-Chain Analogs
To infer the potential properties and reactivity of this compound, it is instructive to examine its shorter-chain analogs for which some experimental data are available.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Source |
| 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | C4H4Br2ClF3 | 70 | 2.035 | ChemBK[9] |
| 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane | C5H6Br2ClF3 | No data | No data | PubChem[10] |
The data for the butane analog indicates a high density and a relatively low boiling point for its molecular weight, which is characteristic of many fluorinated compounds. It is reasonable to expect that this compound would have a significantly higher boiling point and a comparable or slightly lower density than its butane counterpart.
Spectroscopic Characterization: A Critical Step
The definitive identification of this compound would rely on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for determining the overall structure and connectivity of the alkyl chain. Of particular importance would be ¹⁹F NMR, a powerful tool for the analysis of fluorinated organic compounds due to its high sensitivity and wide chemical shift range.[11][12] The coupling patterns between fluorine, hydrogen, and carbon nuclei would provide invaluable structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight of the compound. The isotopic pattern, particularly due to the presence of bromine and chlorine, would be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the characteristic C-H, C-F, C-Cl, and C-Br bond vibrations.
Caption: A typical workflow for the purification and characterization of a novel halogenated compound.
Potential Applications and Future Research Directions
While specific applications for this compound have not been reported, its structure suggests several potential areas of use, drawing parallels with other polyhalogenated compounds.[13][14][15]
-
Pharmaceutical Intermediate: The multiple halogen atoms provide handles for further functionalization, making it a potential building block in the synthesis of more complex and biologically active molecules. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[12]
-
Solvent: Polyhalogenated alkanes are often used as specialized solvents.[14][16][17] The unique combination of halogens in this molecule could impart specific solvency properties.
-
Refrigerants and Propellants: Although environmental concerns have curtailed the use of many halogenated hydrocarbons, research into new compounds with specific thermodynamic properties continues.[15][16][17]
-
Flame Retardants: Brominated compounds are well-known for their flame-retardant properties.
Future research should focus on the development of a reliable and scalable synthesis for this compound. Following a successful synthesis, a thorough experimental characterization of its physical, chemical, and toxicological properties is essential. Exploring its reactivity and potential as a precursor in organic synthesis will be a crucial next step in unlocking its potential applications.
Conclusion
This compound remains a largely unexplored compound with potential for applications in various scientific fields. This guide provides a foundational understanding based on available data and established chemical principles. It is hoped that this will serve as a catalyst for further research into the synthesis, characterization, and application of this and other novel polyhalogenated alkanes.
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Quantitative Analysis and Comparison of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane and Its Derivatives: A Technical Guide
Introduction
The strategic incorporation of halogens, particularly fluorine, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and modulated physicochemical properties such as lipophilicity and pKa.[2][3][4] The polyhalogenated alkane, 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane, with its distinct arrangement of bromine, chlorine, and fluorine atoms, presents a scaffold of significant interest for the development of novel therapeutic agents and specialized materials.[5]
This guide provides a comprehensive framework for the quantitative analysis and comparison of this compound and two of its rationally designed derivatives: a structural isomer and a shorter-chain homologue. By presenting detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to characterize and differentiate these complex halogenated compounds. The insights derived from such comparative analyses are crucial for establishing structure-activity relationships (SAR) and selecting candidates with optimal properties for further development.[3]
Compound Structures and Rationale for Comparison
For the purpose of this guide, we will be comparing the parent compound (P-1) with two hypothetical derivatives: an isomeric variant (D-1) and a hexyl-chain analogue (D-2). The rationale for selecting these derivatives is to investigate the impact of bromine position and alkyl chain length on their analytical behavior and, by extension, their physicochemical properties.
-
P-1: this compound
-
D-1: 1,5-Dibromo-2-chloro-1,1,2-trifluorooctane (Isomer)
-
D-2: 1,4-Dibromo-2-chloro-1,1,2-trifluorohexane (Shorter-chain homologue)
Caption: Logical relationship between the parent compound and its derivatives.
Methodology: Quantitative Analysis
A dual-pronged analytical approach employing Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and ¹⁹F Nuclear Magnetic Resonance (NMR) for structural verification and orthogonal quantification, is proposed. This ensures a self-validating system for the comprehensive characterization of the target compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive identification.[6][7][8]
Caption: Experimental workflow for GC-MS analysis.
1. Sample Preparation:
-
Prepare individual stock solutions of P-1, D-1, and D-2 in high-purity ethyl acetate at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare unknown samples for quantification by diluting them to a concentration within the calibration range (e.g., 10 µg/mL).
2. Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
3. Data Analysis and Quantification:
-
Identify the peaks corresponding to P-1, D-1, and D-2 based on their retention times and characteristic mass spectra.
-
Integrate the peak area of a unique, abundant fragment ion for each compound.
-
Construct a calibration curve by plotting the peak area against the concentration for the prepared standards.
-
Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.
Causality Behind Experimental Choices:
-
A non-polar DB-5ms column is chosen because like dissolves like; the halogenated alkanes are relatively non-polar and will separate based on their boiling points and subtle differences in polarity.[7]
-
Electron Ionization (EI) at 70 eV is a standard, robust method for generating reproducible fragmentation patterns, which are crucial for compound identification.[8]
-
The temperature program is designed to ensure good separation of the analytes from the solvent front and from each other, while keeping the run time efficient.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high gyromagnetic ratio, and the wide chemical shift range which minimizes signal overlap.[9][10]
Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the analyte (P-1, D-1, or D-2) and a known mass of an internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolve the mixture in a deuterated solvent (e.g., 0.7 mL of CDCl₃) and transfer to a 5 mm NMR tube.
-
For accurate quantification, add a relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) to ensure full relaxation of the ¹⁹F nuclei.
2. Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Pulse Sequence: Inverse-gated ¹H decoupling for quantitative measurements, which suppresses the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Pulse angle: 30-45° (to ensure uniform excitation).
-
Relaxation delay (d1): 5 x T₁ of the slowest relaxing nucleus (determine T₁ in a separate experiment).
-
Number of scans: 16-64 (depending on concentration).
-
-
Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz before Fourier transformation.
3. Data Analysis and Quantification:
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * C_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei
-
MW = Molecular weight
-
m = mass
-
C = Concentration
-
Causality Behind Experimental Choices:
-
Inverse-gated ¹H decoupling is critical for quantitative ¹⁹F NMR as it prevents signal enhancement through NOE, ensuring that the signal integral is directly proportional to the number of nuclei.[10]
-
The use of a relaxation agent and a sufficiently long relaxation delay is essential to allow all ¹⁹F nuclei to return to equilibrium before the next pulse, which is a prerequisite for accurate integration.[10]
-
Trifluorotoluene is a suitable internal standard as its -CF₃ signal is a sharp singlet and appears in a region of the ¹⁹F spectrum that is unlikely to overlap with the signals of the analytes.[9]
Comparative Analysis: Hypothetical Data
The following tables present hypothetical but realistic data that could be obtained from the GC-MS and ¹⁹F NMR analysis of P-1, D-1, and D-2.
GC-MS Data Summary
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Observations |
| P-1 | 12.5 | 281, 201, 121 | Parent compound elution. |
| D-1 | 12.8 | 281, 201, 121 | Longer retention time due to potential changes in dipole moment affecting column interaction. |
| D-2 | 10.2 | 253, 173, 121 | Significantly shorter retention time due to lower boiling point of the C6 chain. |
Discussion of GC-MS Data: The retention time is primarily influenced by the boiling point and polarity of the compound.[11] D-2, with its shorter hexyl chain, has a lower molecular weight and boiling point compared to the octyl chain of P-1 and D-1, resulting in a significantly earlier elution time.[12] The isomeric D-1 shows a slightly later elution than P-1. This could be attributed to a change in the molecule's overall dipole moment due to the different position of the second bromine atom, leading to a slightly stronger interaction with the stationary phase. The mass spectra for P-1 and D-1 are expected to be very similar due to them being isomers, with fragmentation patterns dictated by the stability of the resulting carbocations.
¹⁹F NMR Data Summary
| Compound | Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Observations |
| P-1 | -CF₂Br | -65.2 | t | J(F-F) = 15 | Trifluoromethyl group adjacent to a chiral center. |
| -CFCl- | -110.5 | q | J(F-F) = 15 | ||
| D-1 | -CF₂Br | -65.4 | t | J(F-F) = 15 | Very similar chemical shifts to P-1, as the local electronic environment of the fluorine atoms is unchanged. |
| -CFCl- | -110.8 | q | J(F-F) = 15 | ||
| D-2 | -CF₂Br | -65.1 | t | J(F-F) = 15 | Minor shifts compared to P-1, indicating the alkyl chain length has a minimal effect on the electronic environment of the fluorine nuclei. |
| -CFCl- | -110.4 | q | J(F-F) = 15 |
Discussion of ¹⁹F NMR Data: The ¹⁹F NMR data provides structural confirmation. The trifluoromethyl group (-CF₂Br and -CFCl-) is expected to show two distinct signals due to the different chemical environments of the fluorine atoms. The observed multiplicities (triplet and quartet) would arise from geminal F-F coupling. The chemical shifts are highly sensitive to the local electronic environment.[9] As the structural changes in D-1 and D-2 are distant from the trifluoromethyl group, only minor variations in chemical shifts are anticipated, confirming that the core structure is maintained. This high specificity makes ¹⁹F NMR an excellent tool for verifying the identity of each derivative and for quantification in complex mixtures where GC separation might be challenging.
Conclusion and Future Outlook
This guide has outlined a robust, dual-methodology approach for the quantitative analysis and comparison of this compound and its derivatives. The detailed protocols for GC-MS and ¹⁹F NMR provide a comprehensive framework for researchers to obtain reliable and reproducible data. The hypothetical data presented illustrates how subtle structural modifications, such as isomerization and changes in alkyl chain length, can manifest in measurable differences in analytical behavior.
The ability to accurately quantify and characterize these complex halogenated molecules is paramount for their potential application in drug discovery and materials science.[13] Future work should focus on the synthesis of these and other novel derivatives and the subsequent application of these analytical techniques to build a comprehensive library of structure-property relationships. Such a library would be invaluable for the rational design of new molecules with tailored biological activities and material properties.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane
Introduction
1,4-Dibromo-2-chloro-1,1,2-trifluorooctane is a complex halogenated organic compound. While specific toxicological and environmental fate data for this exact molecule are not widely available, its structure—containing bromine, chlorine, and fluorine on an octane backbone—necessitates a highly cautious approach to its handling and disposal. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, ensuring that their disposal does not pose a risk to ourselves, our colleagues, or the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. The procedures outlined are synthesized from established best practices for managing halogenated hydrocarbons and are grounded in regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA). The causality behind each step is explained to ensure a deep understanding of the safety and compliance principles at play.
Hazard Identification and Characterization
Due to the lack of specific experimental data for this compound, its hazard profile must be inferred from its chemical structure and data from analogous compounds. Halogenated alkanes are often irritants and can be harmful by inhalation, ingestion, or skin contact.[1] Furthermore, compounds containing both bromine and chlorine are of particular concern during thermal decomposition, as they can potentially form toxic polyhalogenated dibenzodioxins and dibenzofurans if not incinerated at appropriate temperatures.
Table 1: Physicochemical Properties and Inferred Hazards
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₈H₁₂Br₂ClF₃ | - |
| Molecular Weight | 360.44 g/mol | [2] |
| Physical State | Likely a liquid at room temperature | Inferred from similar compounds |
| Boiling Point | Not specified; likely high due to molecular weight | - |
| Density | Not specified; likely denser than water | Inferred from similar compounds[3] |
| Inferred Hazards | - Causes skin irritation (H315)- Causes serious eye irritation (H319)- May cause respiratory irritation (H335)- Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332) | Extrapolated from analogous compounds like 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane[1][3][4] |
| Environmental Fate | Expected to be persistent in the environment. Halogenated organics can be resistant to natural degradation processes. | General principle for halogenated hydrocarbons[5] |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the principle of "as low as reasonably achievable" (ALARA) exposure must be paramount.
Protocol for Safe Handling:
-
Work Area: All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. The causality is clear: each component protects a specific exposure route.
-
Eye Protection: Chemical splash goggles are required. Standard safety glasses are insufficient.[6]
-
Hand Protection: Wear nitrile or neoprene gloves. Given the halogenated nature, a single glove may not provide sufficient protection for prolonged contact. Double-gloving is recommended.
-
Body Protection: A fully buttoned, flame-resistant lab coat must be worn.[7]
-
Respiratory Protection: While a fume hood is the primary engineering control, an appropriate respirator may be required for spill cleanup or if there is a risk of exposure outside the hood.
-
Spill Management Protocol
Accidents happen, but a robust spill protocol can prevent them from escalating.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large (e.g., >100 mL) or outside of a containment area, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Containment: For small, manageable spills, prevent spreading by creating a dike around the liquid with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in.
-
Collection: Once fully absorbed, carefully scoop the material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Documentation: Record the spill and the cleanup actions in your laboratory logbook.
Waste Segregation and Disposal Workflow
Proper segregation is the foundation of a compliant and safe disposal process. Halogenated organic waste must never be mixed with non-halogenated organic waste. This is because the disposal methods differ significantly; mixing them increases disposal costs and environmental risk.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol covers the journey of the waste from your laboratory bench to its final destruction.
-
Waste Container Selection:
-
Rationale: To prevent leaks and reactions, the container must be chemically compatible.
-
Procedure: Use a designated glass or high-density polyethylene (HDPE) container with a screw cap. Ensure it is clean and dry before the first use.
-
-
Labeling:
-
Rationale: Proper labeling is a legal requirement under RCRA and is critical for safety. It informs handlers of the container's contents and associated hazards.
-
Procedure: Label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and a clear indication that it is a "Halogenated Organic Compound ." List all other components if it is a mixture.
-
-
Accumulation:
-
Rationale: Waste must be accumulated safely at or near the point of generation.
-
Procedure: Keep the waste container in a designated Satellite Accumulation Area (SAA), which should be within the laboratory and under the control of the researchers. The container must be kept closed at all times except when adding waste.[7]
-
-
Disposal Request:
-
Rationale: Only certified professionals are permitted to transport and dispose of hazardous waste.
-
Procedure: Once the container is full or the project generating the waste is complete, contact your institution's EHS department to arrange for pickup. Do not pour this chemical down the drain or attempt to dispose of it with regular trash.[1]
-
-
Final Disposition - High-Temperature Incineration:
-
Rationale: As a halogenated organic compound, the preferred disposal method is high-temperature incineration (typically >1000 °C) in a facility equipped with advanced scrubbers.[9] This high temperature ensures the complete destruction of the molecule and the scrubbers neutralize the resulting acidic gases (HCl, HBr, HF), preventing their release into the atmosphere. This method is specifically designed to prevent the formation of toxic dioxins and furans.
-
Regulatory Context: This waste would likely be classified under the U.S. Environmental Protection Agency (EPA) regulations as a hazardous waste.[10] Specifically, as a halogenated organic compound, it falls under regulations that govern their treatment and disposal to prevent environmental contamination.[11][12] Disposal must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations.[6]
-
By adhering to this comprehensive guide, researchers can ensure that their innovative work with this compound is conducted with the highest standards of safety and environmental stewardship from discovery through disposal.
References
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ChemBK. (2024). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane Properties. Retrieved from [Link].
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-
National Institute of Standards and Technology. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for this compound. Retrieved from [Link].
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Interstate Technology & Regulatory Council. (2020). Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. Retrieved from [Link].
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. Retrieved from [Link].
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Navigating the Safe Handling of 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane: A Guide to Personal Protective Equipment and Disposal
Hazard Identification and Risk Assessment: Understanding the Threat
Based on data from structurally similar compounds such as 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane and 1,4-Dibromo-2-chloro-1,1,2-trifluorodecane, it is prudent to assume that 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane poses significant health risks.[1][2] The primary hazards associated with these types of halogenated hydrocarbons include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or vapor generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with detailed explanations below.
| Protection Type | Recommended Equipment | Key Considerations |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Double-gloving is recommended. Check for degradation and breakthrough times. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must provide a complete seal. A face shield offers additional protection against splashes. |
| Body Protection | Chemical-resistant lab coat or apron | Ensure the material is appropriate for halogenated hydrocarbons. |
| Respiratory Protection | Use in a certified chemical fume hood | If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge may be necessary. |
Hand Protection: The Critical Barrier
The choice of gloves is paramount when handling halogenated hydrocarbons. These compounds can degrade many common glove materials.[6]
-
Recommended Materials: Nitrile or Neoprene gloves are generally recommended for protection against a range of solvents and organic compounds.[7]
-
Glove Thickness: A thicker glove generally provides greater chemical resistance.
-
Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation, such as swelling or discoloration, before and during use.[6] If contact with the chemical occurs, remove and replace gloves immediately.
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound is expected to be a skin and eye irritant, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These are essential and should be worn at all times. They must form a complete seal around the eyes to prevent the entry of liquids or vapors.[8][9]
-
Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger quantities of the substance or when there is a significant risk of splashing.[8]
Body Protection: Preventing Skin Contact
Standard cotton lab coats may not offer sufficient protection against halogenated hydrocarbons.
-
Chemical-Resistant Lab Coat or Apron: A lab coat made from a material known to be resistant to organic solvents is recommended. For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advisable.[7]
-
Full-Body Suit: In situations involving large quantities or a high risk of widespread contamination, a full-body chemical suit may be necessary.[7]
Respiratory Protection: Engineering Controls and Respirators
The primary method for controlling respiratory exposure should be the use of engineering controls.
-
Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning and certified chemical fume hood.[1]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the case of a spill, a respirator with an organic vapor (OV) cartridge is necessary.[8] A full-face respirator will also provide eye and face protection.[7]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is crucial for ensuring safety.
-
Preparation:
-
Conduct a pre-work safety review, discussing the hazards and emergency procedures.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as outlined in the previous section.
-
-
Handling:
-
Carefully weigh and transfer the compound within the fume hood.
-
Keep the container tightly closed when not in use.[2]
-
Avoid generating dust or aerosols.
-
Work with the smallest quantity of the substance necessary for the experiment.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. The outer pair of gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan: Managing Halogenated Waste
Halogenated organic compounds require special disposal procedures to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including unused product, reaction byproducts, and contaminated PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Methods:
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is a common and effective method for destroying halogenated organic compounds.[10]
-
Neutralization: In some cases, chemical neutralization may be an option, but this should only be performed by trained personnel following a validated procedure.[10]
-
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Selection Process
The following diagram illustrates a logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
-
ChemBK. (2024, April 10). 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Agilent Technologies. (2025, January 5). Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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PubChem. 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Retrieved from [Link]
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New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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University of California, Merced. Choosing The Correct PPE. Retrieved from [Link]
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Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. Retrieved from [Link]
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University of South Florida. Glove Guide - Chemical Compatibility. Retrieved from [Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Washington State University Spokane. Glove Selection Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
